molecular formula C16H8ClF3N4O B12418820 VPC-70619

VPC-70619

Cat. No.: B12418820
M. Wt: 364.71 g/mol
InChI Key: XTKCWHGATOSBEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VPC-70619 is a useful research compound. Its molecular formula is C16H8ClF3N4O and its molecular weight is 364.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H8ClF3N4O

Molecular Weight

364.71 g/mol

IUPAC Name

3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide

InChI

InChI=1S/C16H8ClF3N4O/c17-13-6-10(2-3-11(13)8-22)15(25)24-23-14-4-1-9(7-21)5-12(14)16(18,19)20/h1-6,23H,(H,24,25)

InChI Key

XTKCWHGATOSBEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)NNC(=O)C2=CC(=C(C=C2)C#N)Cl

Origin of Product

United States

Foundational & Exploratory

VPC-70619 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of VPC-70619, a Novel N-Myc Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective small-molecule inhibitor of the N-Myc oncogene, a key driver in several aggressive cancers, including neuroendocrine prostate cancer (NEPC), neuroblastoma, and anaplastic thyroid cancer.[1][2][3][4] Developed through computer-aided drug design (CADD), this compound represents a promising therapeutic agent by targeting the traditionally "undruggable" Myc family of transcription factors.[2][3][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and preclinical validation. It is intended to serve as a technical resource for researchers and drug development professionals investigating N-Myc inhibition.

Core Mechanism of Action

The primary oncogenic activity of N-Myc stems from its formation of a heterodimer with the protein Max. This N-Myc-Max complex then binds to specific DNA sequences known as E-boxes within the promoter regions of target genes, driving the transcription of genes involved in cell proliferation, growth, and metabolism.[6]

This compound's mechanism of action is centered on the direct disruption of this process. It is designed to bind to the DNA-binding domain (DBD) of the N-Myc-Max heterodimer.[2][3][5] This interaction physically obstructs the complex from binding to DNA E-boxes.[1][5][7][8] Crucially, this compound does not prevent the formation of the N-Myc-Max heterodimer itself but rather acts as a competitive inhibitor of DNA binding.[5][6] By preventing the N-Myc-Max complex from engaging with its genomic targets, this compound effectively suppresses the transcription of N-Myc-dependent genes, leading to potent anti-proliferative effects in N-Myc-driven cancer cells.[1][2][6]

cluster_nucleus Cell Nucleus NMyc N-Myc NMyc_Max N-Myc-Max Heterodimer NMyc->NMyc_Max Max Max Max->NMyc_Max EBox DNA E-Box NMyc_Max->EBox Binds to NMyc_Max->EBox TargetGenes Target Gene Transcription EBox->TargetGenes Activates Proliferation Cancer Cell Proliferation TargetGenes->Proliferation Promotes VPC70619 This compound VPC70619->EBox Blocks Binding

Diagram 1: this compound inhibits the N-Myc signaling pathway.

Quantitative Efficacy and Pharmacokinetics

The efficacy and stability of this compound have been quantified through various preclinical assays. The compound demonstrates potent, dose-dependent inhibition of N-Myc transcriptional activity and selective cytotoxicity against N-Myc-overexpressing cancer cell lines.

Table 1: In Vitro Efficacy and Stability
ParameterCompoundValueCell Line / ConditionSource
Transcriptional Inhibition IC50 This compoundNot explicitly stated, but potent at 5 µMNot specified[9]
VPC-70551 (parental)~10 µMNot specified[5][9]
VPC-70063 (precursor)>25 µMNot specified[5][9]
Cell Viability Inhibition This compound99.4% inhibition at 10 µMIMR32 (N-Myc positive)[1]
This compound14.1% inhibition at 10 µMHO15.19 (N-Myc negative)[1]
Microsomal Stability (T1/2) This compound2310 minLiver microsomes[1][5][9]
VPC-70551 (parental)141 minLiver microsomes[5][9]
VPC-70063 (precursor)69 minLiver microsomes[5][9]
Table 2: In Vivo Pharmacokinetics in Balb/c Mice (10 mg/kg)
AdministrationCompoundTmax (min)Cmax (ng/mL)BioavailabilitySource
Peroral (PO) This compoundNot specifiedNot specifiedHigh[2][5]
VPC-705514802600Lower than this compound[2]
Intraperitoneal (IP) This compoundNot specifiedNot specifiedHigh[2][5]
VPC-70551606220Lower than this compound[2]

Note: Specific Cmax and Tmax values for this compound were not detailed in the provided sources, but its profile was reported as improved with higher bioavailability compared to its parent compound.[2][5]

Experimental Protocols and Methodologies

The mechanism of this compound was elucidated through a series of key experiments. The general workflow involved computational screening followed by in vitro and in vivo validation.

CADD CADD Screening & Optimization Binding Binding Affinity Assays (MST, BLI) CADD->Binding Identify Hits Activity In Vitro Activity (Reporter & Cell Viability Assays) Binding->Activity Validate Target Engagement PK Pharmacokinetic Studies (LC-MS/MS) Activity->PK Confirm Cellular Potency InVivo In Vivo Efficacy (Tumor Models) PK->InVivo Assess Drug Properties

Diagram 2: Experimental workflow for this compound validation.
Microscale Thermophoresis (MST)

This assay was performed to confirm the direct binding of this compound to the N-Myc-Max protein complex and to estimate the binding affinity (Kd).[2][5][6]

  • Protein Labeling: Purified recombinant N-Myc-Max protein complex was labeled with the red fluorescent dye NT647 using an amine-reactive protein labeling kit.[2]

  • Sample Preparation: A fixed concentration of the labeled N-Myc-Max complex (e.g., 5 nM) was mixed with a serial dilution of this compound in an assay buffer (20 mM Tris pH 8.0, 100 mM NaCl, 0.2 mM TCEP, 0.1 mM PMSF, 5% glycerol). The final DMSO concentration was kept constant (e.g., 5%).[2]

  • Incubation: The protein-inhibitor solutions were incubated at room temperature in the dark for 5 minutes.[2]

  • Measurement: Samples were loaded into premium capillaries for analysis on a Monolith NT.115 instrument. MST was performed using medium MST power and 20% LED excitation power.[2]

  • Data Analysis: The change in thermophoresis was plotted against the logarithm of the ligand concentration, and the data were fitted to determine the dissociation constant (Kd) using MO Affinity Analysis software.[2] The results indicated a weak but direct binding, consistent with the compound targeting the shallow DNA-binding pocket.[5]

Biolayer Interferometry (BLI)

BLI was used to quantify the ability of this compound to inhibit the binding of the N-Myc-Max complex to a DNA E-box sequence.[5][6]

  • Principle: A biotinylated DNA probe containing the E-box sequence is immobilized on a streptavidin-coated biosensor. The binding of the N-Myc-Max complex to this probe is measured in real-time.

  • Protocol: The assay was performed at various concentrations of this compound (e.g., 0 µM, 50 µM, 100 µM, and 200 µM).[5] The N-Myc-Max complex was incubated with the compound before being introduced to the DNA-coated biosensor.

  • Endpoint: The degree of association (binding) of the N-Myc-Max complex to the DNA probe was measured. A reduction in binding in the presence of this compound indicates inhibition.

  • Key Finding: this compound was shown to effectively disrupt the N-Myc-Max-DNA interaction at a concentration of 100 µM.[5]

Proximity Ligation Assay (PLA)

PLA was conducted to determine if this compound disrupts the formation of the N-Myc-Max heterodimer within cells.[5][6]

  • Cell Treatment: LNCaP-NMYC cells were treated with this compound (e.g., 10 µM) or a known Myc-Max dimerization inhibitor (10074-G5) for 72 hours.[5]

  • Assay Principle: Primary antibodies against N-Myc and Max are added. If the proteins are in close proximity (<40 nm), secondary antibodies with attached DNA oligonucleotides can be ligated to form a circular DNA template, which is then amplified.

  • Detection: The amplified DNA is detected using a fluorescent probe, with each fluorescent dot representing an N-Myc-Max interaction.

  • Key Finding: Unlike the inhibitor 10074-G5, which reduced the number of interactions, this compound did not significantly change the number of N-Myc-Max interactions. This confirms that this compound does not block heterodimerization but rather the subsequent DNA binding.[5][6]

Transcriptional Reporter and Cell Viability Assays

These assays were used to measure the functional consequences of N-Myc inhibition by this compound.

  • Transcriptional Reporter Assay: A luciferase reporter construct under the control of an E-box-containing promoter was used. Cells were treated with increasing concentrations of this compound (0–25 µM), and the resulting luciferase activity was measured to quantify the inhibition of N-Myc-mediated transcription.[5][6][9]

  • Cell Viability/Proliferation Assays: N-Myc positive (e.g., IMR32, NCI-H660, SW1736-PTX, 8505C-PTX) and N-Myc negative (e.g., HO15.19) cell lines were treated with this compound (e.g., 0.5-30 µM for 0-72 hours).[1][6][9] Cell viability was assessed using standard methods (e.g., MTT, CellTiter-Glo). The results demonstrated potent and selective inhibition of proliferation in N-Myc-dependent cell lines.[1][6]

Conclusion

This compound is a novel, orally active N-Myc inhibitor with a well-defined mechanism of action.[7][8] It functions by directly binding to the N-Myc-Max heterodimer and sterically hindering its interaction with DNA E-boxes, thereby inhibiting the transcription of oncogenic target genes. This mechanism has been validated through a suite of biophysical and cell-based assays. With its high stability and bioavailability, this compound stands out as a promising clinical candidate for the treatment of NEPC and other malignancies driven by N-Myc overexpression.[2][5][9] Further preclinical and clinical investigation is warranted to fully realize its therapeutic potential.

References

VPC-70619: A Targeted Approach to Inhibit N-Myc in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Overview for Researchers and Drug Development Professionals

VPC-70619 is an investigational small molecule inhibitor that directly targets the N-Myc protein, a critical driver in various aggressive cancers, most notably neuroendocrine prostate cancer (NEPC).[1][2][3][4] Developed through a sophisticated process of computer-aided drug design (CADD), this compound represents a promising therapeutic strategy for malignancies characterized by N-Myc overexpression.[1][3][4][5] This document provides an in-depth technical guide on the molecular target of this compound, its mechanism of action, and the experimental methodologies used to validate its function.

The Molecular Target: The N-Myc-Max Heterodimer DNA Binding Domain

The primary molecular target of this compound is the DNA-binding domain (DBD) of the N-Myc-Max heterodimer.[1][3][5] N-Myc, a member of the Myc family of oncoproteins, exerts its oncogenic effects by forming a heterodimer with Max (Myc-associated factor X). This N-Myc-Max complex then binds to specific DNA sequences known as E-boxes within the promoter regions of target genes, driving the transcription of genes involved in cell proliferation, growth, and metabolism.[6]

This compound is designed to physically occupy the pocket within the N-Myc-Max DBD that is responsible for DNA interaction.[2][4] By binding to this site, this compound competitively inhibits the binding of the N-Myc-Max complex to E-box sequences, thereby preventing the transcription of N-Myc target genes and ultimately suppressing tumor growth.[2][7][8] It is crucial to note that this compound does not disrupt the formation of the N-Myc-Max heterodimer itself but specifically interferes with its ability to bind to DNA.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound and its precursor compounds.

Compound IC50 (Transcriptional Assay) Microsomal Stability (T1/2) Reference
VPC-70063> 25 µM69 min[5]
VPC-70551~10 µM141 min[5]
This compound ~5 µM 2310 min [5]
Cell Line N-Myc Status Inhibition by this compound (10 µM) Reference
IMR32N-Myc Amplified99.4%[4][7]
HO15.19N-Myc Negative14.1%[4][7]

Signaling Pathway

The diagram below illustrates the N-Myc signaling pathway and the mechanism of inhibition by this compound.

N_Myc_Signaling_Pathway N-Myc Signaling Pathway and this compound Inhibition cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm N-Myc N-Myc N-Myc-Max Complex N-Myc-Max Complex N-Myc->N-Myc-Max Complex Max Max Max->N-Myc-Max Complex E-box E-box N-Myc-Max Complex->E-box Binds to Target Gene Transcription Target Gene Transcription E-box->Target Gene Transcription Activates Proliferation Proliferation Target Gene Transcription->Proliferation Cell Growth Cell Growth Target Gene Transcription->Cell Growth This compound This compound This compound->N-Myc-Max Complex Inhibits DNA Binding

Caption: N-Myc and Max form a complex that binds to DNA E-boxes, driving transcription of pro-proliferative genes. This compound inhibits this process by preventing the N-Myc-Max complex from binding to DNA.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below.

Transcriptional Reporter Assay

Objective: To determine the effect of this compound on N-Myc-mediated transcription.

Methodology:

  • Cancer cell lines with known N-Myc expression status (e.g., N-Myc positive: LASCPC-01, NCIH660, LNCaP N-MYC, 22Rv1 N-MYC; N-Myc negative: HO15.19) are used.[6]

  • Cells are transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple E-box repeats. A constitutively expressed reporter (e.g., Renilla luciferase) is co-transfected for normalization.

  • Following transfection, cells are treated with varying concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).[5]

  • Cell lysates are collected, and luciferase activity is measured using a luminometer.

  • The ratio of firefly to Renilla luciferase activity is calculated to determine the relative transcriptional activity.

  • Dose-response curves are generated to calculate the IC50 value of this compound.

Microscale Thermophoresis (MST)

Objective: To confirm the direct binding of this compound to the purified N-Myc-Max complex.[4][6]

Methodology:

  • Recombinant N-Myc and Max proteins are expressed and purified. The N-Myc-Max heterodimer is formed.

  • One of the binding partners (typically the protein complex) is labeled with a fluorescent dye.

  • A constant concentration of the fluorescently labeled N-Myc-Max complex is mixed with a serial dilution of this compound.

  • The samples are loaded into capillaries, and a microscopic temperature gradient is applied.

  • The movement of the fluorescent molecules along the temperature gradient is monitored. Changes in thermophoresis upon ligand binding are detected.

  • The binding affinity (Kd) is determined by plotting the change in thermophoresis against the ligand concentration.

Biolayer Interferometry (BLI)

Objective: To quantify the ability of this compound to disrupt the interaction between the N-Myc-Max complex and DNA.[6]

Methodology:

  • A biotinylated DNA oligonucleotide containing the E-box sequence is immobilized on a streptavidin-coated biosensor tip.

  • The biosensor tip is dipped into a solution containing the purified N-Myc-Max complex, allowing for association and the establishment of a baseline binding signal.

  • The tip is then moved to a solution containing the N-Myc-Max complex pre-incubated with varying concentrations of this compound (e.g., 0 µM, 50 µM, 100 µM, 200 µM).[5]

  • The change in the interference pattern, which is proportional to the amount of bound protein, is measured in real-time.

  • A decrease in the binding signal in the presence of this compound indicates the disruption of the N-Myc-Max-DNA interaction.

Experimental Workflow

The following diagram outlines the general workflow for the identification and validation of this compound.

Experimental_Workflow This compound Discovery and Validation Workflow CADD Computer-Aided Drug Design (CADD) In_Silico_Screening In Silico Screening CADD->In_Silico_Screening Synthesis Chemical Synthesis In_Silico_Screening->Synthesis Transcriptional_Assay Transcriptional Reporter Assay Synthesis->Transcriptional_Assay MST Microscale Thermophoresis (MST) Transcriptional_Assay->MST BLI Biolayer Interferometry (BLI) MST->BLI Cell_Viability Cell Viability Assays BLI->Cell_Viability PK_Studies Pharmacokinetic Studies Cell_Viability->PK_Studies Lead_Compound Lead Compound: this compound PK_Studies->Lead_Compound

Caption: A streamlined workflow from computational design to the experimental validation and pharmacokinetic profiling of this compound.

References

VPC-70619: A Novel N-Myc Inhibitor for Neuroendocrine Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide on Discovery, Mechanism, and Preclinical Development

This whitepaper provides a comprehensive technical overview of the discovery, development, and preclinical evaluation of VPC-70619, a novel small-molecule inhibitor of the N-Myc oncogene. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic targeting of MYC-family transcription factors, particularly in the context of neuroendocrine prostate cancer (NEPC).

Introduction: The Challenge of Targeting N-Myc in Cancer

The MYC family of transcription factors, including N-Myc, are critical drivers in the development and progression of numerous human cancers.[1][2][3] N-Myc overexpression is a hallmark of several aggressive malignancies, including neuroendocrine prostate cancer (NEPC), a lethal form of prostate cancer that often emerges after androgen receptor (AR)-directed therapies.[1][2][3] In NEPC, N-Myc is a key driver of tumor growth and lineage plasticity, making it a compelling therapeutic target.[4] Despite its significance, the development of clinically effective N-Myc inhibitors has been challenging due to its "undruggable" nature as a transcription factor.[5]

This compound emerged from a focused effort to identify small molecules that could effectively inhibit N-Myc function.[1][2][3] This was achieved through a computer-aided drug design (CADD) approach targeting the N-Myc-Max DNA binding domain (DBD).[1][2][3]

Discovery and Optimization of this compound

The discovery of this compound was a multi-step process that began with in-silico screening and rational drug design. A lead compound, 70812, showed initial promise with low-micromolar potency against both N-Myc and AURKA.[1] Further optimization of a compound scaffold, exemplified by the precursor VPC-70551, led to the identification of this compound.[6] This new compound demonstrated improved microsomal stability and oral bioavailability compared to its predecessors.[6]

Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with the transcriptional activity of N-Myc. N-Myc forms a heterodimer with Max, which then binds to specific DNA sequences known as E-boxes to regulate the expression of genes involved in cell proliferation and growth.[7] this compound is designed to block the binding of the N-Myc-Max heterodimer to these DNA E-boxes.[3][8] Importantly, experimental evidence indicates that this compound does not disrupt the formation of the N-Myc-Max heterodimer itself.[3][9]

Signaling Pathway

The following diagram illustrates the N-Myc signaling pathway and the point of intervention for this compound.

N-Myc signaling pathway and this compound's mechanism of action.

Preclinical Data

This compound has demonstrated promising activity in preclinical studies, showcasing its potential as a therapeutic agent for N-Myc-driven cancers.

In Vitro Efficacy

The inhibitory activity of this compound was assessed in various cancer cell lines. The compound showed potent anti-proliferative effects in N-Myc expressing cell lines, including those representative of NEPC.[1][2][3]

CompoundCell LineIC50 (µM)N-Myc Status
This compoundNCI-H6607.0N-Myc Driven
This compoundIMR32-N-Myc Amplified
This compoundHO15.19Minimal CytotoxicityMyc-Negative

Table 1: In vitro cell proliferation inhibition by this compound.[3]

Pharmacokinetic Properties

This compound was engineered for improved stability and bioavailability.

CompoundMicrosomal Stability (T1/2 min)
VPC-7006369
VPC-70551141
This compound 2310

Table 2: Microsomal stability of this compound and its precursors.[9]

Experimental Protocols

The following are detailed methodologies for key experiments conducted during the evaluation of this compound.

Experimental Workflow

The general workflow for the evaluation of this compound is depicted below.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_moa Mechanism Elucidation CADD Computer-Aided Drug Design (CADD) Synthesis Chemical Synthesis CADD->Synthesis In_Vitro_Screening In Vitro Screening Synthesis->In_Vitro_Screening Mechanism_Studies Mechanism of Action Studies In_Vitro_Screening->Mechanism_Studies Cell_Proliferation Cell Proliferation Assay (IC50) In_Vitro_Screening->Cell_Proliferation Transcriptional_Assay Transcriptional Reporter Assay In_Vitro_Screening->Transcriptional_Assay PK_Studies Pharmacokinetic Studies Mechanism_Studies->PK_Studies BLI Biolayer Interferometry (BLI) Mechanism_Studies->BLI PLA Proximity Ligation Assay (PLA) Mechanism_Studies->PLA MST Microscale Thermophoresis (MST) Mechanism_Studies->MST In_Vivo_Efficacy In Vivo Efficacy (Future/Ongoing) PK_Studies->In_Vivo_Efficacy

Experimental workflow for the development of this compound.
Transcriptional Reporter Assay

  • Objective: To determine the effect of this compound on MYC-mediated transcription.

  • Methodology:

    • Cells (e.g., HEK293T) are co-transfected with a reporter plasmid containing a MYC-responsive element (e.g., E-box sequences) driving the expression of a reporter gene (e.g., luciferase) and a plasmid expressing N-Myc.

    • Transfected cells are treated with increasing concentrations of this compound for a specified period (e.g., 24 hours).

    • Luciferase activity is measured using a luminometer.

    • The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in luciferase activity.

Cell Proliferation Assay
  • Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

  • Methodology:

    • N-Myc-positive (e.g., NCI-H660, IMR32) and N-Myc-negative (e.g., HO15.19) cells are seeded in 96-well plates.

    • Cells are treated with a range of this compound concentrations.

    • After a defined incubation period (e.g., 72 hours), cell viability is determined using a colorimetric assay (e.g., MTS or MTT) or by cell counting.

    • IC50 values are determined from the dose-response curves.

Biolayer Interferometry (BLI)
  • Objective: To quantify the inhibition of N-Myc-Max binding to DNA by this compound.

  • Methodology:

    • A biotinylated DNA probe containing the E-box sequence is immobilized on a streptavidin-coated biosensor.

    • The biosensor is dipped into a solution containing the purified N-Myc-Max protein complex, leading to an increase in the optical thickness, which is measured in real-time.

    • The dissociation of the protein-DNA complex is then measured.

    • The experiment is repeated in the presence of varying concentrations of this compound to determine its effect on the binding kinetics.

Proximity Ligation Assay (PLA)
  • Objective: To determine if this compound disrupts the N-Myc-Max heterodimer in cells.

  • Methodology:

    • Cells are treated with this compound or a control compound.

    • Cells are fixed and permeabilized.

    • Primary antibodies specific for N-Myc and Max are added.

    • If N-Myc and Max are in close proximity (i.e., dimerized), secondary antibodies with attached oligonucleotide probes will ligate, and a rolling circle amplification will generate a fluorescent signal.

    • The number of fluorescent signals per nucleus is quantified by microscopy.

Microscale Thermophoresis (MST)
  • Objective: To confirm the direct binding of this compound to the purified N-Myc-Max complex.

  • Methodology:

    • The purified N-Myc-Max complex is labeled with a fluorescent dye.

    • The labeled protein is mixed with a serial dilution of this compound.

    • The samples are loaded into capillaries, and a microscopic temperature gradient is applied.

    • The movement of the fluorescently labeled protein along the temperature gradient is measured. A change in thermophoresis upon ligand binding indicates a direct interaction.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for N-Myc-driven cancers like neuroendocrine prostate cancer. Its novel mechanism of action, potent in vitro activity, and favorable pharmacokinetic profile make it a promising candidate for further preclinical and clinical development. Future studies will likely focus on in vivo efficacy in animal models of NEPC and other N-Myc-addicted tumors, as well as comprehensive toxicity and safety profiling. The continued development of this compound and similar compounds holds the potential to address a critical unmet need for patients with these aggressive malignancies.

References

An In-depth Technical Guide to VPC-70619: A Potent N-Myc Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VPC-70619 is a novel, potent small-molecule inhibitor of the N-Myc transcription factor. It operates by disrupting the interaction between the N-Myc-Max heterodimer and its DNA E-box binding sites, a critical step in the transcription of genes responsible for cell proliferation and tumor progression. This document provides a comprehensive overview of the chemical structure, physicochemical properties, biological activity, and the experimental methodologies used to characterize this compound. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of oncology and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide, was identified through computer-aided drug design and optimization of a benzohydrazide (B10538) scaffold.[1][2]

PropertyValueReference
IUPAC Name 3-chloro-4-cyano-N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide[3]
Molecular Formula C16H8ClF3N4O[3]
Molecular Weight 364.71 g/mol [3][4]
SMILES Notation N#CC1=CC(C(F)(F)F)=C(C=C1)NNC(C2=CC=C(C(Cl)=C2)C#N)=O[5]
CAS Number 2361742-30-3[5]
LogP 4.0[3]
Appearance Off-white to light yellow solid powder[3]
Solubility Soluble in DMSO[6]

Table 1: Physicochemical Properties of this compound

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, it is described as a derivative of a previously identified N'-[4-cyano-2-(trifluoromethyl)phenyl]benzohydrazide scaffold.[1][2] The development process involved computational screening and medicinal chemistry efforts to optimize the lead compound.[1][2]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of N-Myc, a transcription factor frequently overexpressed in various cancers, including neuroblastoma and neuroendocrine prostate cancer.[5][7]

Mechanism of Action

This compound functions by directly interfering with the DNA-binding ability of the N-Myc-Max heterodimer. It is proposed to bind to the DNA binding domain (DBD) of the N-Myc-Max complex, thereby sterically hindering its association with the E-box sequences on target gene promoters.[1][2][5] This disruption of DNA binding leads to the downregulation of N-Myc target genes involved in cell cycle progression and proliferation.[5]

G cluster_0 Normal N-Myc Function cluster_1 Action of this compound NMyc N-Myc NMycMax N-Myc-Max Heterodimer NMyc->NMycMax Max Max Max->NMycMax EBox E-Box DNA NMycMax->EBox Binds Transcription Gene Transcription (Proliferation) EBox->Transcription Initiates VPC70619 This compound BlockedComplex N-Myc-Max-VPC-70619 Complex VPC70619->BlockedComplex NoBinding No DNA Binding BlockedComplex->NoBinding Inhibition Inhibition of Transcription NoBinding->Inhibition NMycMax_2 N-Myc-Max Heterodimer NMycMax_2->BlockedComplex

Mechanism of action of this compound.
In Vitro Activity

This compound has demonstrated potent and selective activity against N-Myc-dependent cancer cell lines.

AssayCell LineResultReference
Luciferase Transcription Inhibition LNCaP-NMYCIC50: 4.3 µM
Cell Viability (10 µM) IMR32 (N-Myc positive)99.4% inhibition[8]
Cell Viability (10 µM) HO15.19 (N-Myc negative)14.1% inhibition[5]
Microsomal Stability (T1/2) Liver Microsomes2310 min[5]

Table 2: In Vitro Biological Activity of this compound

Experimental Protocols

The characterization of this compound involved several key in vitro assays to determine its biological activity and mechanism of action.

Luciferase Transcription Inhibition Assay

This assay is used to quantify the ability of a compound to inhibit the transcriptional activity of N-Myc.

Methodology:

  • Cell Line: LNCaP cells engineered to express N-Myc (LNCaP-NMYC) and containing a luciferase reporter gene driven by an N-Myc responsive promoter are used.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or vehicle control (DMSO) for a specified period (e.g., 24 hours).

  • Lysis and Luciferase Measurement: After incubation, cells are lysed, and a luciferase assay reagent is added. The luminescence, which is proportional to the transcriptional activity of N-Myc, is measured using a luminometer.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

G cluster_0 Workflow A Seed LNCaP-NMYC cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate (24h) B->C D Lyse cells and add luciferase reagent C->D E Measure luminescence D->E F Calculate IC50 E->F

Luciferase Transcription Inhibition Assay Workflow.
Cell Viability Assay

This assay determines the effect of this compound on the proliferation of cancer cell lines.

Methodology:

  • Cell Lines: Both N-Myc positive (e.g., IMR32) and N-Myc negative (e.g., HO15.19) cell lines are used to assess selectivity.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to attach.

  • Compound Treatment: Cells are treated with various concentrations of this compound or a vehicle control for a defined period (e.g., 72 hours).

  • Viability Reagent: A cell viability reagent (e.g., CellTiter-Glo®, resazurin) is added to each well.

  • Measurement: The signal (luminescence or fluorescence), which correlates with the number of viable cells, is measured using a plate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Biolayer Interferometry (BLI)

BLI is used to confirm the direct binding of this compound to the N-Myc-Max complex and its ability to disrupt the complex's interaction with DNA.

Methodology:

  • Immobilization: A biotinylated DNA oligonucleotide containing the E-box sequence is immobilized on a streptavidin-coated biosensor tip.

  • Baseline: The biosensor is equilibrated in a buffer to establish a baseline reading.

  • Association: The biosensor is dipped into a solution containing the purified N-Myc-Max protein complex, and the association is monitored in real-time.

  • Dissociation: The biosensor is moved back to the buffer to monitor the dissociation of the protein from the DNA.

  • Competition Assay: To test for disruption, the N-Myc-Max complex is pre-incubated with this compound before being introduced to the DNA-coated biosensor. A reduction in the binding signal indicates that this compound inhibits the N-Myc-Max-DNA interaction.

G cluster_0 BLI Workflow for Interaction Disruption A Immobilize Biotinylated E-Box DNA on Biosensor B Establish Baseline in Buffer A->B C Associate N-Myc-Max (pre-incubated with this compound) B->C D Monitor Binding Signal C->D E Dissociate in Buffer D->E F Analyze Reduction in Binding E->F

Biolayer Interferometry (BLI) Workflow.
Microscale Thermophoresis (MST)

MST is another biophysical technique used to quantify the binding affinity between this compound and the N-Myc-Max complex.

Methodology:

  • Labeling: One of the binding partners (typically the N-Myc-Max protein) is fluorescently labeled.

  • Sample Preparation: A constant concentration of the labeled protein is mixed with a serial dilution of this compound.

  • Capillary Loading: The samples are loaded into glass capillaries.

  • MST Measurement: An infrared laser creates a microscopic temperature gradient within the capillaries. The movement of the fluorescently labeled protein along this gradient (thermophoresis) is monitored. A change in thermophoresis upon binding of this compound is detected.

  • Data Analysis: The change in the thermophoretic signal is plotted against the ligand concentration to determine the binding affinity (Kd).

Conclusion

This compound is a promising N-Myc inhibitor with a well-defined mechanism of action and potent in vitro activity against N-Myc-dependent cancer cells. Its favorable physicochemical properties, including high microsomal stability, suggest its potential for further preclinical and clinical development. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel N-Myc inhibitors.

References

VPC-70619 CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to VPC-70619: An N-Myc Inhibitor For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent and selective small-molecule inhibitor of N-Myc, a member of the Myc family of transcription factors.[1][2] Dysregulation of N-Myc is a known driver in a variety of aggressive cancers, including neuroendocrine prostate cancer, for which effective treatments are limited.[1] this compound was developed through computer-aided drug design and medicinal chemistry efforts to target the N-Myc-Max heterodimer's interaction with DNA.[1][3] This document provides a comprehensive overview of the technical details of this compound, including its chemical properties, mechanism of action, experimental data, and relevant protocols.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueReference
CAS Number 2361742-30-3MedchemExpress, InvivoChem
Molecular Weight 364.71 g/mol InvivoChem
Molecular Formula C₁₆H₈ClF₃N₄OInvivoChem

Mechanism of Action: Targeting the N-Myc-Max-DNA Interface

This compound exerts its inhibitory effect by directly interfering with the binding of the N-Myc-Max protein complex to its target DNA sequences, known as E-boxes.[1][2] Unlike some other Myc inhibitors that aim to disrupt the N-Myc-Max heterodimer itself, this compound is proposed to bind to a pocket on the N-Myc-Max DNA binding domain.[1][3] This binding sterically hinders the complex from effectively engaging with the E-box consensus sequence on the DNA, thereby inhibiting the transcription of N-Myc target genes that are critical for cell proliferation, growth, and survival.

VPC70619_Mechanism_of_Action cluster_0 Normal N-Myc Function cluster_1 Inhibition by this compound N_Myc N-Myc N_Myc_Max N-Myc-Max Heterodimer N_Myc->N_Myc_Max Max Max Max->N_Myc_Max DNA_E_box DNA E-box N_Myc_Max->DNA_E_box Binds to Target_Gene_Transcription Target Gene Transcription DNA_E_box->Target_Gene_Transcription Initiates Cell_Proliferation Cell Proliferation & Growth Target_Gene_Transcription->Cell_Proliferation VPC_70619 This compound Inhibited_Complex N-Myc-Max-VPC-70619 Complex VPC_70619->Inhibited_Complex Binds to N-Myc-Max No_Binding Binding Blocked Inhibited_Complex->No_Binding Inhibited_Transcription Transcription Inhibited Inhibited_Complex->Inhibited_Transcription No_Binding->DNA_E_box Apoptosis Apoptosis Inhibited_Transcription->Apoptosis

Caption: Mechanism of this compound action.

Experimental Data

This compound has demonstrated significant activity in preclinical studies. The following tables summarize key quantitative data from published literature.

In Vitro Activity
Cell LineN-Myc StatusIC₅₀ (µM)Assay TypeReference
IMR32Positive~5Transcriptional AssayResearchGate
NCI-H660Positive~5Transcriptional AssayResearchGate
HO15.19Negative>25Transcriptional AssayResearchGate
Pharmacokinetic Properties
ParameterValueAdministration RouteSpeciesReference
Microsomal Stability (T₁/₂) 2310 minIn VitroMouseResearchGate
Bioavailability HighOral & IntraperitonealMouseResearchGate

Experimental Protocols

The following are representative protocols for experiments commonly performed with this compound, based on methodologies described in the literature.

Cell Proliferation Assay
  • Cell Seeding: Plate N-Myc-positive (e.g., IMR32) and N-Myc-negative (e.g., HO15.19) cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in appropriate cell culture medium. Replace the existing medium with the medium containing various concentrations of this compound (e.g., 0-25 µM). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence or absorbance using a plate reader.

  • Analysis: Normalize the data to the vehicle control and calculate IC₅₀ values using non-linear regression analysis.

N-Myc-Max-DNA Binding Assay (Biolayer Interferometry - BLI)
  • Biotinylation of DNA: Synthesize and biotinylate a double-stranded DNA oligonucleotide containing the E-box consensus sequence.

  • Sensor Hydration and Loading: Hydrate streptavidin-coated biosensors in assay buffer. Load the biotinylated E-box DNA onto the sensors.

  • Protein Preparation: Prepare a solution of the purified N-Myc-Max heterodimer in the assay buffer.

  • Association Step: Dip the DNA-loaded sensors into wells containing the N-Myc-Max protein solution to measure the association kinetics.

  • Inhibition Assessment: Pre-incubate the N-Myc-Max heterodimer with varying concentrations of this compound (e.g., 0, 50, 100, 200 µM) before the association step.

  • Dissociation Step: Move the sensors to buffer-only wells to measure the dissociation of the N-Myc-Max complex from the DNA.

  • Data Analysis: Analyze the sensorgrams to determine the binding kinetics and the inhibitory effect of this compound on the N-Myc-Max-DNA interaction.

BLI_Workflow cluster_workflow Biolayer Interferometry (BLI) Workflow for this compound Start Start Hydrate Hydrate Streptavidin Biosensors Start->Hydrate Load_DNA Load Biotinylated E-box DNA Hydrate->Load_DNA Baseline Establish Baseline in Buffer Load_DNA->Baseline Prepare_Protein Prepare N-Myc-Max and this compound Association Association: N-Myc-Max +/- this compound Prepare_Protein->Association Baseline->Association Dissociation Dissociation in Buffer Association->Dissociation Analyze Analyze Sensorgrams Dissociation->Analyze End End Analyze->End

Caption: Experimental workflow for BLI.

Conclusion

This compound is a promising N-Myc inhibitor with a well-defined mechanism of action and favorable preclinical data. Its ability to specifically disrupt the N-Myc-Max-DNA interaction provides a targeted approach for treating N-Myc-driven malignancies. The information and protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound.

References

The Core Mechanism of VPC-70619: A Technical Guide to its Inhibition of N-Myc Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the mechanism of action of VPC-70619, a small-molecule inhibitor of the N-Myc (MYCN) oncoprotein. N-Myc is a critical transcription factor implicated in the development and progression of several aggressive cancers, including neuroblastoma and neuroendocrine prostate cancer.[1][2][3] Due to its traditionally "undruggable" nature, the development of targeted inhibitors like this compound represents a significant advancement in the field.[2] This document details the molecular interactions, summarizes key quantitative data, and outlines the experimental protocols used to validate the function of this compound.

The N-Myc Signaling Pathway and its Oncogenic Role

N-Myc, a member of the Myc family of proto-oncogenes, is a basic-helix-loop-helix-zipper (bHLHZ) transcription factor.[1] Its oncogenic activity is contingent upon its heterodimerization with another bHLHZ protein, Max (Myc-associated factor X).[1][4][5][6] This N-Myc/Max complex then binds to specific DNA sequences known as E-boxes (consensus sequence: CACGTG) located in the promoter regions of its target genes.[1][5][7] This binding event initiates the transcription of a vast array of genes involved in crucial cellular processes such as proliferation, growth, apoptosis, and metabolism.[1][8] In cancer, the amplification and subsequent overexpression of N-Myc lead to uncontrolled cell division and tumorigenesis, making it a prime therapeutic target.[3]

Mechanism of Action of this compound

This compound functions as a potent inhibitor of N-Myc by directly interfering with a critical step in its transcriptional activity. The core mechanism of this compound is to block the binding of the N-Myc/Max heterodimer to the DNA E-box .[2][9][10][11] Importantly, studies have shown that this compound does not disrupt the formation of the N-Myc/Max heterodimer itself.[10][12] Instead, it is proposed to bind to a druggable pocket on the N-Myc/Max DNA binding domain, sterically hindering the complex's ability to engage with its DNA target.[2][10] This action effectively prevents the transcription of N-Myc target genes, leading to the suppression of the oncogenic phenotype in N-Myc-dependent cancer cells.[9][12]

N_Myc_Inhibition_by_VPC_70619 cluster_0 Normal N-Myc Function cluster_1 Inhibition by this compound N-Myc N-Myc N-Myc/Max_Dimer N-Myc/Max Heterodimer N-Myc->N-Myc/Max_Dimer Max Max Max->N-Myc/Max_Dimer E-Box E-Box (DNA) N-Myc/Max_Dimer->E-Box Binds to Target_Gene_Transcription Target Gene Transcription E-Box->Target_Gene_Transcription Activates Oncogenic_Processes Cell Proliferation, Growth, etc. Target_Gene_Transcription->Oncogenic_Processes This compound This compound N-Myc/Max_Dimer_2 N-Myc/Max Heterodimer This compound->N-Myc/Max_Dimer_2 Binds to complex N-Myc_2 N-Myc N-Myc_2->N-Myc/Max_Dimer_2 Max_2 Max Max_2->N-Myc/Max_Dimer_2 E-Box_2 E-Box (DNA) N-Myc/Max_Dimer_2->E-Box_2 label_block X Blocked_Transcription Transcription Blocked E-Box_2->Blocked_Transcription

Figure 1: Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative data that characterize the activity and properties of this compound and its precursors.

Table 1: In Vitro Efficacy of this compound and Precursors

Compound Assay IC50 (µM) Cell Line(s) Reference
This compound Transcriptional Assay ~5 µM LNCaP-NMYC [13]
VPC-70551 Transcriptional Assay ~10 µM LNCaP-NMYC [13]

| VPC-70063 | Transcriptional Assay | >25 µM | LNCaP-NMYC |[13] |

Table 2: Cell-Based Inhibition and Specificity of this compound

Cell Line N-Myc Status This compound Concentration (µM) Inhibition Rate (%) Reference
IMR32 Positive 10 99.4 [9]

| HO15.19 | Negative | 10 | 14.1 |[9] |

Table 3: Pharmacokinetic Properties of this compound and Precursors

Compound Parameter Value (min) Assay Reference
This compound T1/2 (Microsomal Stability) 2310 In vitro liver microsomes [9][13]
VPC-70551 T1/2 (Microsomal Stability) 141 In vitro liver microsomes [13]

| VPC-70063 | T1/2 (Microsomal Stability) | 69 | In vitro liver microsomes |[13] |

Key Experimental Protocols

The validation of this compound's mechanism of action relies on a suite of biophysical and cell-based assays. Below are detailed methodologies for the key experiments cited.

Microscale Thermophoresis (MST)
  • Objective: To confirm the direct binding of this compound to the purified N-Myc/Max protein complex and to determine the binding affinity.[2][12]

  • Methodology:

    • Protein Preparation: Recombinant N-Myc and Max proteins are expressed and purified. The N-Myc/Max heterodimer is formed.

    • Labeling: The N-Myc/Max complex is fluorescently labeled according to the manufacturer's protocol (e.g., with an NHS-reactive dye).

    • Sample Preparation: A constant concentration of the labeled N-Myc/Max complex is mixed with a serial dilution of this compound in a suitable buffer.

    • MST Measurement: The samples are loaded into capillaries, and the movement of the fluorescently labeled complex through a temperature gradient induced by an infrared laser is measured.

    • Data Analysis: Changes in the thermophoretic movement upon ligand binding are plotted against the ligand concentration to determine the dissociation constant (Kd). A dose-dependent change in thermophoresis indicates a direct interaction.[10]

Biolayer Interferometry (BLI)
  • Objective: To demonstrate that this compound inhibits the binding of the N-Myc/Max complex to DNA.[12][14]

  • Methodology:

    • Sensor Preparation: A streptavidin-coated biosensor is loaded with a biotinylated DNA oligonucleotide containing the E-box sequence.

    • Baseline: The sensor is dipped into a buffer solution to establish a baseline reading.

    • Association: The sensor is then moved into a solution containing the purified N-Myc/Max complex, and the binding of the complex to the DNA is measured as a shift in the interference pattern.

    • Inhibition Assay: The association step is repeated in the presence of increasing concentrations of this compound (e.g., 0 µM, 50 µM, 100 µM, 200 µM).[13]

    • Data Analysis: A reduction in the binding signal in the presence of this compound indicates that the compound blocks the N-Myc/Max-DNA interaction.

Proximity Ligation Assay (PLA)
  • Objective: To determine if this compound disrupts the heterodimerization of N-Myc and Max within cells.[10][12]

  • Methodology:

    • Cell Culture and Treatment: N-Myc expressing cells (e.g., LNCaP-NMYC) are cultured and treated with this compound, a known dimerization inhibitor (e.g., 10074-G5) as a positive control, or a vehicle control for a specified period (e.g., 72 hours).[13]

    • Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.

    • Primary Antibody Incubation: The cells are incubated with two primary antibodies raised in different species, one specific for N-Myc and the other for Max.

    • PLA Probe Incubation: Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) that recognize the primary antibodies are added.

    • Ligation and Amplification: If N-Myc and Max are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification.

    • Detection: A fluorescently labeled probe hybridizes to the amplified DNA, creating a distinct fluorescent spot.

    • Imaging and Quantification: The cells are imaged using fluorescence microscopy, and the number of fluorescent spots per nucleus is quantified. A lack of significant change in the number of spots in this compound-treated cells compared to the vehicle control indicates that the N-Myc/Max interaction is not disrupted.[10][13]

Transcriptional Reporter Assay
  • Objective: To measure the effect of this compound on N-Myc-mediated transcriptional activity.[12][14]

  • Methodology:

    • Cell Line and Plasmids: A suitable cell line is co-transfected with a reporter plasmid containing a luciferase gene downstream of a promoter with multiple E-box sequences and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Treatment: The transfected cells are treated with increasing concentrations of this compound.

    • Lysis and Luciferase Measurement: After treatment, the cells are lysed, and the activities of both luciferases are measured using a luminometer.

    • Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to account for differences in transfection efficiency and cell viability. A dose-dependent decrease in the normalized luciferase activity indicates inhibition of N-Myc transcriptional function. The IC50 value is calculated from the dose-response curve.[13]

Experimental and Logical Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and validation of a small-molecule inhibitor targeting the N-Myc/Max/DNA interaction.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_validation Mechanism of Action Validation cluster_cellular_effects Cellular & In Vivo Effects CADD Computer-Aided Drug Design (CADD) Virtual_Screening Virtual Screening (e.g., Docking) CADD->Virtual_Screening Hit_Identification Hit Identification (e.g., VPC-70063) Virtual_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Candidate_Selection Candidate Selection (this compound) Lead_Optimization->Candidate_Selection Direct_Binding Direct Binding Assay (MST) Candidate_Selection->Direct_Binding DNA_Interaction DNA Interaction Assay (BLI) Candidate_Selection->DNA_Interaction Dimerization_Assay Dimerization Assay (PLA) Candidate_Selection->Dimerization_Assay Transcriptional_Activity Transcriptional Activity (Reporter Assay) Candidate_Selection->Transcriptional_Activity PK_Studies Pharmacokinetic Studies (e.g., Microsomal Stability) Candidate_Selection->PK_Studies Cell_Viability Cell Viability Assays (N-Myc +/- cells) Transcriptional_Activity->Cell_Viability In_Vivo_Models In Vivo Efficacy (Xenograft Models) Cell_Viability->In_Vivo_Models

Figure 2: Drug Discovery and Validation Workflow.

References

VPC-70619: A Novel N-Myc Inhibitor for Neuroendocrine Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroendocrine prostate cancer (NEPC) is an aggressive variant of prostate cancer that typically arises in the setting of androgen deprivation therapy.[1] A key molecular driver of NEPC is the overexpression of the N-Myc oncogene.[2][3] VPC-70619 is a novel, orally active small molecule inhibitor that specifically targets the N-Myc/Max complex, preventing its binding to DNA and subsequent transcriptional activation of target genes.[1][4] Preclinical studies have demonstrated the potent anti-proliferative activity of this compound in N-Myc-expressing cancer cell lines, including NEPC models.[1] This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound's role in neuroendocrine prostate cancer.

Introduction to Neuroendocrine Prostate Cancer and the Role of N-Myc

Neuroendocrine prostate cancer is a highly aggressive subtype of prostate cancer characterized by the loss of androgen receptor signaling and the expression of neuroendocrine markers.[1] It often emerges as a mechanism of resistance to androgen receptor-targeted therapies.[1] A significant molecular alteration in NEPC is the amplification and overexpression of the MYCN gene, which encodes the N-Myc protein.[2][3]

N-Myc is a transcription factor that forms a heterodimer with Max.[5] The N-Myc/Max complex binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, driving the expression of genes involved in cell proliferation, growth, and metabolism.[4] In NEPC, aberrant N-Myc activity is a key driver of tumor progression and is associated with a poor prognosis.[2][3] Therefore, targeting the N-Myc signaling pathway presents a promising therapeutic strategy for this challenging disease.

This compound: A Targeted N-Myc Inhibitor

This compound was identified through a computer-aided drug design (CADD) approach as a potent inhibitor of the N-Myc/Max complex.[1] It is a derivative of the N'-[4-Cyano-2-(trifluoromethyl)phenyl]benzohydrazide scaffold and has been optimized for improved microsomal stability and oral bioavailability compared to its parent compounds.[5]

Mechanism of Action

This compound exerts its anti-cancer effects by directly interfering with the DNA-binding activity of the N-Myc/Max heterodimer.[4] It does not disrupt the formation of the N-Myc/Max complex itself but rather blocks the ability of the complex to bind to E-box sequences in the DNA.[4] This inhibition of DNA binding prevents the transcription of N-Myc target genes, leading to a reduction in cell proliferation and survival in N-Myc-driven cancers.[4]

dot

cluster_nucleus Nucleus NMyc N-Myc NMyc_Max N-Myc/Max Heterodimer NMyc->NMyc_Max Max Max Max->NMyc_Max EBox E-Box (DNA) NMyc_Max->EBox Binds to TargetGenes Target Gene Transcription EBox->TargetGenes Activates CellProliferation Cell Proliferation & Survival TargetGenes->CellProliferation VPC70619 This compound VPC70619->EBox Blocks Binding

Figure 1: Mechanism of action of this compound.

Preclinical Efficacy of this compound

The preclinical activity of this compound has been evaluated in a panel of cancer cell lines with varying levels of N-Myc expression.

In Vitro Anti-proliferative Activity

This compound has demonstrated potent and selective inhibition of cell proliferation in N-Myc-expressing cancer cell lines.[1] The table below summarizes the inhibitory activity of this compound in key cell lines.

Cell LineCancer TypeN-Myc StatusThis compound Inhibition at 10 µMIC50 (µM)
NCI-H660Neuroendocrine Prostate CancerPositiveStrong InhibitionNot Reported
IMR32NeuroblastomaPositive99.4%Not Reported
HO15.19Burkitt's LymphomaNegative14.1%Not Reported
LNCaP-NMYCProstate Cancer (N-Myc expressing)PositiveNot Reported4.3 (transcriptional inhibition)

Table 1: In Vitro Activity of this compound in Cancer Cell Lines. [6][7]

Pharmacokinetic Properties

Pharmacokinetic studies in mice have shown that this compound has high bioavailability following both intraperitoneal and oral administration.[7] It also exhibits significantly improved microsomal stability compared to its parent compounds.[7]

CompoundMicrosomal Stability (T1/2, min)
This compound 2310
VPC-70551141
VPC-7006369

Table 2: Microsomal Stability of this compound and Parent Compounds. [7]

Experimental Protocols

The following sections outline the principles of the key experimental assays used to characterize the activity of this compound.

N-Myc-Max Luciferase Transcription Reporter Assay

This assay is used to quantify the transcriptional activity of the N-Myc/Max complex.

  • Principle: Cells are co-transfected with a reporter plasmid containing a luciferase gene under the control of a promoter with N-Myc/Max binding sites (E-boxes). When N-Myc is active, it binds to the E-boxes and drives the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the transcriptional activity of N-Myc.

  • Protocol Outline:

    • Seed cells in a multi-well plate.

    • Co-transfect cells with the luciferase reporter construct and a control plasmid (e.g., Renilla luciferase) for normalization.

    • Treat the cells with varying concentrations of this compound.

    • After an incubation period, lyse the cells and measure the luciferase and Renilla activities using a luminometer.

    • The ratio of firefly to Renilla luciferase activity is calculated to determine the specific inhibition of N-Myc transcriptional activity.

dot

cluster_workflow Luciferase Reporter Assay Workflow A 1. Seed Cells B 2. Co-transfect with Luciferase Reporter & Control Plasmids A->B C 3. Treat with This compound B->C D 4. Incubate C->D E 5. Lyse Cells & Measure Luminescence D->E F 6. Analyze Data E->F

Figure 2: Luciferase Reporter Assay Workflow.
Proximity Ligation Assay (PLA)

PLA is used to detect and visualize protein-protein interactions in situ. In the context of this compound, it was used to confirm that the compound does not disrupt the interaction between N-Myc and Max.

  • Principle: Two primary antibodies, each recognizing one of the proteins of interest (N-Myc and Max), are added to fixed and permeabilized cells. Secondary antibodies conjugated with unique DNA oligonucleotides (PLA probes) are then added. If the two proteins are in close proximity (<40 nm), the oligonucleotides on the secondary antibodies can be ligated to form a circular DNA template. This template is then amplified via rolling circle amplification, and the product is detected with fluorescently labeled probes, appearing as distinct fluorescent spots.

  • Protocol Outline:

    • Culture, fix, and permeabilize cells on coverslips.

    • Incubate with primary antibodies against N-Myc and Max.

    • Wash and incubate with PLA probes (secondary antibodies with attached oligonucleotides).

    • Ligate the oligonucleotides to form a circular DNA template.

    • Amplify the circular DNA template using a polymerase.

    • Detect the amplified DNA with fluorescent probes.

    • Visualize and quantify the fluorescent spots using fluorescence microscopy.

Biolayer Interferometry (BLI)

BLI is a label-free technique used to measure real-time biomolecular interactions. It was employed to demonstrate that this compound inhibits the binding of the N-Myc/Max complex to DNA.

  • Principle: A biosensor tip is coated with one of the interacting molecules (e.g., a biotinylated DNA E-box sequence). The tip is then dipped into a solution containing the other interacting partner (the N-Myc/Max complex) with or without this compound. The binding of molecules to the biosensor surface causes a change in the interference pattern of light reflected from the tip, which is measured in real-time. This allows for the determination of association and dissociation rates.

  • Protocol Outline:

    • Immobilize the biotinylated DNA E-box oligonucleotide onto a streptavidin-coated biosensor tip.

    • Establish a baseline reading in buffer.

    • Associate the N-Myc/Max complex (with or without this compound) with the immobilized DNA.

    • Transfer the biosensor to a buffer-only well to measure dissociation.

    • Analyze the resulting sensorgram to determine binding kinetics.

Microscale Thermophoresis (MST)

MST is a technique used to quantify biomolecular interactions in solution. It was used to confirm the direct binding of this compound to the purified N-Myc/Max complex.

  • Principle: A fluorescently labeled molecule (e.g., N-Myc/Max complex) is mixed with a non-labeled binding partner (this compound) at various concentrations. A microscopic temperature gradient is induced by an infrared laser, causing the molecules to move out of the heated region. The movement (thermophoresis) of the fluorescently labeled molecule is altered upon binding to its partner due to changes in size, charge, or hydration shell. This change in thermophoresis is used to determine the binding affinity.

  • Protocol Outline:

    • Label the purified N-Myc/Max complex with a fluorescent dye.

    • Prepare a dilution series of this compound.

    • Mix the labeled N-Myc/Max complex with each concentration of this compound.

    • Load the samples into capillaries and measure the thermophoretic movement in an MST instrument.

    • Plot the change in thermophoresis against the ligand concentration to determine the binding affinity (Kd).

N-Myc Signaling in Neuroendocrine Prostate Cancer

In NEPC, the N-Myc signaling pathway is a central driver of the aggressive phenotype. N-Myc, in complex with Max, activates a transcriptional program that promotes cell cycle progression, inhibits apoptosis, and maintains a stem-cell-like state. Key downstream effectors and interacting partners of N-Myc in NEPC include Aurora Kinase A (AURKA), which stabilizes N-Myc, and EZH2, a component of the Polycomb Repressive Complex 2 (PRC2), which cooperates with N-Myc to repress tumor suppressor genes.

dot

cluster_NEPC_signaling N-Myc Signaling in NEPC NMyc N-Myc EZH2 EZH2 (PRC2) NMyc->EZH2 Co-represses NMyc_Max N-Myc/Max Heterodimer NMyc->NMyc_Max Max Max Max->NMyc_Max AURKA AURKA AURKA->NMyc Stabilizes TumorSuppressors Tumor Suppressor Genes EZH2->TumorSuppressors Silences EBox E-Box (DNA) NMyc_Max->EBox Binds to CellCycle Cell Cycle Progression EBox->CellCycle ApoptosisInhibition Inhibition of Apoptosis EBox->ApoptosisInhibition Stemness Maintenance of Stemness EBox->Stemness

Figure 3: Simplified N-Myc Signaling Pathway in NEPC.

Clinical Development Status

As of the date of this publication, there is no publicly available information regarding clinical trials for this compound. The compound is currently in the preclinical stage of development.

Conclusion

This compound is a promising preclinical candidate for the treatment of neuroendocrine prostate cancer. Its targeted mechanism of action, potent in vitro activity against N-Myc-driven cancer cells, and favorable pharmacokinetic profile warrant further investigation. The continued development of this compound and other N-Myc inhibitors holds the potential to address the significant unmet medical need for effective therapies for patients with this aggressive and lethal form of prostate cancer.

References

Investigating VPC-70619 in Neuroblastoma Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroblastoma, a pediatric cancer originating from the developing nervous system, remains a clinical challenge, particularly in its high-risk, N-Myc amplified form. The N-Myc oncoprotein, a transcription factor, is a key driver of tumorigenesis and represents a critical therapeutic target. This technical guide provides an in-depth overview of the preclinical investigation of VPC-70619, a small molecule inhibitor of N-Myc, in neuroblastoma cell lines. We summarize the available quantitative data, provide detailed experimental protocols for key assays, and present visualizations of the relevant signaling pathways and experimental workflows to facilitate further research and development of N-Myc targeted therapies.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of the N-Myc transcription factor.[1][2] Its primary mechanism of action involves the disruption of the interaction between the N-Myc-Max heterodimer and its DNA binding motif, the E-box.[1][2] This inhibition prevents the transcription of N-Myc target genes that are crucial for cell proliferation, growth, and survival. This compound has demonstrated significant anti-proliferative activity in N-Myc-dependent cancer cell lines, including those derived from neuroblastoma, while exhibiting minimal effects on cells that do not overexpress N-Myc.[1]

Quantitative Data Summary

The efficacy of this compound has been quantified in several neuroblastoma cell lines. The following tables summarize the key findings from in vitro studies.

Table 1: In Vitro Efficacy of this compound in Neuroblastoma Cell Lines

Cell LineN-Myc StatusAssay TypeConcentrationResultReference
IMR-32AmplifiedCell Viability10 µM99.4% inhibition[1]
NCI-H660PositiveCell Viability-IC50 = 7.0 µM
HO15.19NegativeCell Viability10 µM14.1% inhibition[1]

Table 2: Transcriptional Inhibition by this compound

Assay TypeCell Line ContextConcentrationResultReference
Luciferase Reporter AssayN-Myc Driven-IC50 = 4.3 µM

Signaling Pathway

This compound targets the N-Myc signaling pathway, which is a critical driver in many neuroblastomas. The diagram below illustrates the mechanism of action of this compound.

N_Myc_Signaling_Pathway cluster_nucleus Nucleus NMyc N-Myc NMyc_Max N-Myc-Max Heterodimer NMyc->NMyc_Max Max Max Max->NMyc_Max EBox E-box (DNA) NMyc_Max->EBox Binds TargetGenes Target Gene Transcription EBox->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation VPC70619 This compound VPC70619->NMyc_Max Inhibits Binding to E-box

Figure 1. Mechanism of action of this compound in the N-Myc signaling pathway.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the efficacy and mechanism of action of this compound in neuroblastoma cell lines.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Neuroblastoma cell lines (e.g., IMR-32, NCI-H660)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuroblastoma cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Quantitative Real-Time PCR (qPCR) for N-Myc Target Gene Expression

This protocol is used to quantify the changes in the expression of N-Myc target genes following treatment with this compound.

Materials:

  • Neuroblastoma cells treated with this compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for N-Myc target genes (e.g., ODC1, MDM2) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Treatment and RNA Extraction: Treat neuroblastoma cells with this compound at various concentrations for a specified time (e.g., 24 hours). Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.

Experimental and Drug Discovery Workflows

The investigation of a novel compound like this compound follows a structured workflow from initial screening to preclinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical Target Target Identification (N-Myc in Neuroblastoma) Screening High-Throughput Screening (Identification of this compound) Target->Screening HitToLead Hit-to-Lead Optimization Screening->HitToLead InVitro In Vitro Efficacy (Cell Viability, IC50) HitToLead->InVitro MoA Mechanism of Action (N-Myc-Max Binding) InVitro->MoA InVivo In Vivo Models (Xenografts) InVitro->InVivo TargetGene Target Gene Analysis (qPCR, Western Blot) MoA->TargetGene Tox Toxicology & Safety InVivo->Tox Clinical Clinical Trials Tox->Clinical

Figure 2. A generalized drug discovery workflow for a small molecule inhibitor.

The experimental workflow for characterizing this compound in neuroblastoma cell lines is depicted below.

Experimental_Workflow cluster_workflow Experimental Characterization of this compound CellCulture Neuroblastoma Cell Culture (IMR-32, NCI-H660) Treatment Treatment with this compound (Dose-Response & Time-Course) CellCulture->Treatment Viability Cell Viability Assays (MTT, Clonogenic) Treatment->Viability GeneExpression Gene Expression Analysis (qPCR for N-Myc Targets) Treatment->GeneExpression ProteinAnalysis Protein Level Analysis (Western Blot for N-Myc) Treatment->ProteinAnalysis DataAnalysis Data Analysis & Interpretation Viability->DataAnalysis GeneExpression->DataAnalysis ProteinAnalysis->DataAnalysis

Figure 3. Experimental workflow for the in vitro investigation of this compound.

Conclusion

This compound represents a promising therapeutic agent for the treatment of N-Myc amplified neuroblastoma. Its selective inhibition of the N-Myc-Max interaction and subsequent downstream signaling provides a clear rationale for its continued development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field of oncology and drug discovery, facilitating further investigation into this compound and other novel N-Myc inhibitors. Future studies should focus on comprehensive in vivo efficacy and safety profiling to advance this compound towards clinical application.

References

VPC-70619: A Potential Therapeutic Avenue for Anaplastic Thyroid Cancer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Anaplastic thyroid cancer (ATC) is a rare but highly aggressive malignancy with a dismal prognosis, underscoring the urgent need for novel therapeutic strategies. Recent research has identified the N-Myc transcription factor as a potential therapeutic target in ATC, particularly in the context of chemoresistance. This technical guide provides a comprehensive overview of the preclinical data supporting the investigation of VPC-70619, a small molecule inhibitor of N-Myc, as a potential therapeutic agent for thyroid cancer. We delve into its mechanism of action, summarize key quantitative findings from in vitro studies, provide detailed experimental protocols, and visualize the relevant signaling pathways and experimental workflows.

Introduction to Anaplastic Thyroid Cancer and the Role of N-Myc

Anaplastic thyroid cancer is an undifferentiated form of thyroid carcinoma characterized by rapid growth, aggressive local invasion, and early distant metastasis. It is largely refractory to conventional therapies, including surgery, radiation, and chemotherapy, resulting in a median survival of only a few months. The molecular landscape of ATC is complex, often involving mutations in genes such as BRAF, RAS, and TP53.

The MYCN gene, encoding the N-Myc protein, is a member of the Myc family of proto-oncogenes. N-Myc is a transcription factor that plays a critical role in cell proliferation, growth, and differentiation. While its amplification is a hallmark of neuroblastoma, aberrant N-Myc expression has been implicated in the pathogenesis and chemoresistance of other malignancies, including anaplastic thyroid cancer. Overexpression of N-Myc can drive tumor progression and contribute to resistance to cytotoxic agents like paclitaxel (B517696), a standard-of-care chemotherapeutic for ATC.

This compound: A Targeted N-Myc Inhibitor

This compound is a potent and selective small molecule inhibitor of N-Myc.[1] Its mechanism of action involves the disruption of the interaction between the N-Myc-Max heterodimer and its DNA binding E-box elements. This prevents the transcription of N-Myc target genes that are essential for tumor cell survival and proliferation. Preclinical studies have demonstrated the potential of this compound to overcome paclitaxel resistance in ATC cell lines, suggesting a promising new therapeutic strategy for this devastating disease.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in relevant cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

Cell LineCancer TypeMetricValueReference
IMR32Neuroblastoma (N-Myc dependent)% Inhibition (10 µM)99.4%
HO15.19N-Myc negative cell line% Inhibition (10 µM)14.1%

Table 2: Effect of this compound on Paclitaxel-Resistant Anaplastic Thyroid Cancer Cell Viability

Cell LineTreatmentConcentration% Cell Viability (relative to untreated)
SW1736-PTXThis compound2 µM~85%
SW1736-PTXPaclitaxel500 nM~95%
SW1736-PTXThis compound + Paclitaxel2 µM + 500 nM~60%
8505C-PTXThis compound2 µM~90%
8505C-PTXPaclitaxel500 nM~100%
8505C-PTXThis compound + Paclitaxel2 µM + 500 nM~70%

Table 3: Pharmacokinetic Profile of this compound

ParameterValue
Microsomal Stability (T1/2)2310 min

Experimental Protocols

The following are detailed methodologies for key experiments performed to evaluate the efficacy of this compound.

Cell Culture and Reagents
  • Cell Lines:

    • Paclitaxel-resistant anaplastic thyroid cancer cell lines SW1736-PTX and 8505C-PTX were utilized.

  • Culture Conditions:

    • Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 1% L-glutamine, and 1% penicillin/streptomycin.

    • To maintain paclitaxel resistance, the medium was supplemented with 500 nM paclitaxel.

    • Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Reagents:

    • This compound was dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.

    • Paclitaxel was similarly dissolved in DMSO.

Cell Viability Assay
  • Cell Seeding:

    • Cells were seeded in 96-well plates at a density of 5 x 103 cells per well.

  • Treatment:

    • After 24 hours, cells were treated with varying concentrations of this compound (0.5-30 µM), paclitaxel, or a combination of both for 72 hours.

  • MTT Assay:

    • Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 3-4 hours at 37°C.

    • The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • The absorbance was measured at 570 nm using a microplate reader.

    • Cell viability was expressed as a percentage of the untreated control.

Colony Formation Assay
  • Cell Seeding:

    • Cells were seeded in 6-well plates at a density of 1 x 103 cells per well.

  • Treatment:

    • Cells were treated with this compound (2 µM), paclitaxel (500 nM), or a combination of both.

  • Incubation:

    • The plates were incubated for 10-14 days to allow for colony formation.

  • Staining and Quantification:

    • Colonies were fixed with methanol (B129727) and stained with crystal violet.

    • The number of colonies (containing >50 cells) was counted.

Wound Healing (Scratch) Assay
  • Cell Seeding:

    • Cells were seeded in 6-well plates and grown to confluence.

  • Wound Creation:

    • A sterile 200 µL pipette tip was used to create a linear scratch in the cell monolayer.

  • Treatment:

    • The cells were washed with PBS to remove debris and then treated with this compound (2 µM), paclitaxel (500 nM), or a combination of both in a serum-free medium.

  • Imaging and Analysis:

    • Images of the scratch were captured at 0 and 24 hours.

    • The width of the scratch was measured, and the percentage of wound closure was calculated.

Visualizing the Molecular Landscape

N-Myc Signaling Pathway in Thyroid Cancer

The following diagram illustrates the proposed signaling pathway involving N-Myc in thyroid cancer and the point of intervention for this compound. In many thyroid cancers, upstream signaling pathways such as MAPK (often activated by BRAF mutations) and PI3K/Akt can lead to the activation and stabilization of N-Myc. N-Myc, in complex with Max, then binds to E-box sequences in the promoter regions of target genes, driving the expression of proteins involved in cell cycle progression, proliferation, and inhibition of apoptosis. This compound acts by preventing the N-Myc/Max complex from binding to DNA, thereby inhibiting the transcription of these target genes.

N_Myc_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core N-Myc Regulation and Function cluster_downstream Downstream Effects cluster_inhibitor Therapeutic Intervention Growth Factors Growth Factors RTKs Receptor Tyrosine Kinases (RTKs) Growth Factors->RTKs MAPK Pathway MAPK Pathway (ERK) RTKs->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway RTKs->PI3K/Akt Pathway BRAF/RAS BRAF/RAS Mutations BRAF/RAS->MAPK Pathway N-Myc N-Myc MAPK Pathway->N-Myc Activation/ Stabilization PI3K/Akt Pathway->N-Myc Activation/ Stabilization N-Myc/Max\nHeterodimer N-Myc/Max Heterodimer N-Myc->N-Myc/Max\nHeterodimer Max Max Max->N-Myc/Max\nHeterodimer E-box E-box DNA Binding Site N-Myc/Max\nHeterodimer->E-box Cell Cycle\nProgression Cell Cycle Progression E-box->Cell Cycle\nProgression Proliferation Proliferation E-box->Proliferation Inhibition of\nApoptosis Inhibition of Apoptosis E-box->Inhibition of\nApoptosis MDM2 MDM2 E-box->MDM2 CRABP2 CRABP2 E-box->CRABP2 This compound This compound This compound->N-Myc/Max\nHeterodimer Inhibits DNA Binding

Caption: N-Myc signaling pathway in thyroid cancer and the inhibitory action of this compound.

Experimental Workflow for Preclinical Evaluation of this compound

This diagram outlines the logical progression of experiments to assess the therapeutic potential of this compound in anaplastic thyroid cancer. The workflow begins with the establishment of paclitaxel-resistant cell lines, followed by in vitro assays to determine the direct effects of this compound on cell viability, colony-forming ability, and migration. Promising in vitro results would then lead to in vivo studies using xenograft models to evaluate the anti-tumor efficacy and safety of this compound in a more complex biological system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Establish Paclitaxel-Resistant ATC Cell Lines (SW1736-PTX, 8505C-PTX) B Cell Viability Assay (MTT) A->B Dose-response & synergy C Colony Formation Assay A->C Clonogenic survival D Wound Healing Assay A->D Cell migration E Molecular Analysis (Western Blot, qPCR for N-Myc targets) B->E C->E D->E F Establish ATC Xenograft Mouse Model E->F Promising Results G Treatment with this compound +/- Paclitaxel F->G H Monitor Tumor Growth and Animal Well-being G->H I Immunohistochemical Analysis of Tumors H->I

Caption: Preclinical experimental workflow for evaluating this compound in anaplastic thyroid cancer.

Conclusion and Future Directions

The preclinical data presented in this guide provide a strong rationale for the further investigation of this compound as a potential therapeutic agent for anaplastic thyroid cancer, particularly for patients with paclitaxel-resistant disease. The ability of this compound to inhibit N-Myc and resensitize ATC cells to chemotherapy is a significant finding. Future research should focus on comprehensive in vivo studies to establish the efficacy and safety profile of this compound in relevant animal models of ATC. Furthermore, the identification of predictive biomarkers for this compound response will be crucial for its clinical development and for patient stratification in future clinical trials. The exploration of combination therapies, beyond paclitaxel, also represents a promising avenue for enhancing the therapeutic impact of N-Myc inhibition in this challenging disease.

References

The Pharmacokinetics of VPC-70619: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic profile of VPC-70619, a novel small-molecule inhibitor of N-Myc. This compound has demonstrated significant potential as a therapeutic agent for neuroendocrine prostate cancer (NEPC) and other cancers characterized by N-Myc overexpression.[1][2][3] This document details the methodologies of key experiments, presents quantitative data in a structured format, and visualizes the compound's mechanism of action and the experimental workflow that led to its discovery.

Introduction

The Myc family of transcription factors are critical drivers in the development and progression of numerous human cancers, including prostate cancer.[1][3] In the advanced and lethal form of prostate cancer known as neuroendocrine prostate cancer (NEPC), the overexpression of N-Myc is a key feature.[1][3] this compound was identified through computer-aided drug design (CADD) as a potent inhibitor of the N-Myc-Max heterocomplex, preventing its binding to DNA E-boxes and subsequent transcriptional activation of target genes.[1][4] This compound has shown strong antiproliferative activity against N-Myc-expressing cell lines and exhibits a favorable pharmacokinetic profile, making it a promising candidate for further development.[1][5]

Mechanism of Action

This compound functions by directly interfering with the ability of the N-Myc-Max heterodimer to bind to DNA.[1][6] It is important to note that this compound does not disrupt the formation of the N-Myc-Max complex itself.[1][4] Instead, it is proposed to bind to a pocket on the N-Myc-Max DNA binding domain, sterically hindering the complex's interaction with the E-box sequences on target genes.[4] This targeted inhibition of transcriptional activity leads to the suppression of cancer cell proliferation.[6]

cluster_0 Normal N-Myc Function cluster_1 Action of this compound N-Myc N-Myc N-Myc-Max_Heterodimer N-Myc-Max Heterodimer N-Myc->N-Myc-Max_Heterodimer Max Max Max->N-Myc-Max_Heterodimer E-box E-box (DNA) N-Myc-Max_Heterodimer->E-box Binds to Blocked_Binding Blocked DNA Binding N-Myc-Max_Heterodimer->Blocked_Binding Gene_Transcription Target Gene Transcription E-box->Gene_Transcription Activates E-box->Blocked_Binding Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation This compound This compound This compound->N-Myc-Max_Heterodimer Binds to Blocked_Binding->Gene_Transcription Inhibits

Figure 1: Mechanism of action of this compound.

In Vitro Pharmacokinetics

The in vitro pharmacokinetic properties of this compound demonstrate its potential as a drug candidate. Key parameters are summarized below.

Microsomal Stability

Microsomal stability assays are crucial for predicting the metabolic clearance of a compound. This compound exhibited significantly higher stability in liver microsomes compared to its predecessors.

CompoundMicrosomal Half-life (T1/2) in minutes
This compound2310[1][4]
70551141[1][4]
7006369[1][4]

Table 1: Microsomal stability of this compound and related compounds.

Potency and Selectivity

This compound has demonstrated potent and selective inhibition of N-Myc-dependent cell lines.

Cell LineN-Myc StatusIC50 (µM)Inhibition at 10 µM
IMR32PositiveNot Reported99.4%[1]
NCI-H660PositiveNot ReportedStrong Inhibition[1]
HO15.19NegativeNot Reported14%[1]

Table 2: In vitro potency and selectivity of this compound.

In Vivo Pharmacokinetics

Pharmacokinetic studies in male Balb/c mice were conducted to evaluate the absorption and disposition of this compound following oral (PO) and intraperitoneal (IP) administration.[1][5]

Concentration-Time Profiles

This compound demonstrated improved bioavailability with both oral and intraperitoneal administration compared to its parent compound, 70551.[1][4] The concentration-time curves from these studies show that this compound achieves and maintains higher plasma concentrations.[5] No signs of toxicity were observed in the treated animals.[1]

(Quantitative pharmacokinetic parameters such as Cmax, Tmax, and AUC were not explicitly provided in the referenced literature and would require further analysis of the concentration-time curves presented in the source publication.)

Experimental Protocols

Microsomal Stability Assay
  • Objective: To determine the metabolic stability of the compound in the presence of liver microsomes.

  • Method: Compounds (1 µM) were incubated with liver microsomes in the presence of a NADPH-regenerating system. Samples were taken at various time points, and the reaction was quenched with acetonitrile. The concentration of the remaining compound was quantified by LC-MS/MS to determine the half-life (T1/2).[4]

Cell Viability Assay
  • Objective: To assess the antiproliferative activity of the compound on cancer cell lines.

  • Method: N-Myc positive (IMR32, NCI-H660) and N-Myc negative (HO15.19) cell lines were treated with varying concentrations of this compound (1 µM, 5 µM, 10 µM).[1] Cell viability was measured after a specified incubation period to determine the percentage of inhibition.

In Vivo Pharmacokinetic Study
  • Animals: Male Balb/c mice.[5]

  • Administration: A single dose of this compound was administered either orally (PO) or intraperitoneally (IP).[4]

  • Sample Collection: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma concentrations of this compound were determined using LC-MS/MS to generate concentration-time curves.[4]

Drug Discovery and Development Workflow

The identification of this compound was the result of a systematic computer-aided drug design (CADD) and experimental validation process.

CADD Computer-Aided Drug Design (CADD) Virtual_Screening Structure-Based Virtual Screening CADD->Virtual_Screening Hit_Identification Identification of Initial Hits Virtual_Screening->Hit_Identification Optimization Lead Optimization (Medicinal Chemistry) Hit_Identification->Optimization VPC-70619_ID Identification of this compound Optimization->VPC-70619_ID In_Vitro_Validation In Vitro Validation VPC-70619_ID->In_Vitro_Validation Transcription_Assay Transcriptional Reporter Assay In_Vitro_Validation->Transcription_Assay Viability_Assay Cell Viability Assays In_Vitro_Validation->Viability_Assay Binding_Assay DNA Binding Assays (BLI) In_Vitro_Validation->Binding_Assay Dimer_Assay Dimerization Assay (PLA) In_Vitro_Validation->Dimer_Assay In_Vivo_Studies In Vivo Pharmacokinetic Studies In_Vitro_Validation->In_Vivo_Studies

Figure 2: Drug discovery workflow for this compound.

Conclusion

This compound is a promising N-Myc inhibitor with a well-defined mechanism of action and a favorable pharmacokinetic profile. Its high microsomal stability and bioavailability, coupled with potent and selective in vitro activity, underscore its potential for the treatment of NEPC and other N-Myc-driven malignancies.[1][7] Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound.

References

VPC-70619: A Preclinical In-Depth Technical Guide on Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical bioavailability of VPC-70619, a potent N-Myc inhibitor. The information presented herein is synthesized from available scientific literature to assist researchers and drug development professionals in understanding the pharmacokinetic profile of this compound in preclinical models.

Core Data Summary

This compound has demonstrated high bioavailability following both intraperitoneal and oral administration in preclinical studies.[1][2][3][4] The pharmacokinetic profile of this compound represents a significant advancement over its parent compounds.[1]

Table 1: Pharmacokinetic Parameters of this compound in Male Balb/c Mice
ParameterIntraperitoneal (IP) AdministrationPeroral (PO) Administration
Dose 10 mg/kg10 mg/kg
Vehicle 20:80 Kolliphor EL formulation20:80 Kolliphor EL formulation
Cmax 29,500 ng/mL24,000 ng/mL
T1/2 330 min427 min
Tmax 60 minNot explicitly stated

Data sourced from Ton et al., 2022.[1]

Table 2: Comparative Pharmacokinetic Parameters of this compound and Parental Compound VPC-70551
CompoundAdministration RouteCmax (ng/mL)T1/2 (min)
This compound IP29,500330
PO24,000427
VPC-70551 IP6,220332
PO2,600Not determinable

Data sourced from Ton et al., 2022.[1]

Experimental Protocols

The following methodologies are based on the pharmacokinetic studies conducted by Ton et al. (2022).[1]

Animal Model
  • Species: Male Balb/c mice.[1]

  • Health Status: Healthy, specific pathogen-free.

  • Housing: Standard laboratory conditions with controlled temperature, humidity, and light-dark cycle. Access to food and water ad libitum.

  • Acclimation: Animals were acclimated to the facility for a minimum of 7 days prior to the study.

Drug Formulation and Administration
  • This compound Formulation: The compound was formulated in a 20:80 Kolliphor EL formulation for both intraperitoneal and peroral administration.[1]

  • Dosing: A single dose of 10 mg/kg was administered.[1]

  • Routes of Administration:

    • Intraperitoneal (IP): Administered as a bolus injection into the peritoneal cavity.

    • Peroral (PO): Administered via oral gavage.

Sample Collection and Analysis
  • Biological Matrix: Blood plasma.[1]

  • Sampling Time Points: Blood samples were collected at 5, 15, 60, 120, and 240 minutes post-administration.[1]

  • Analytical Method: The concentration of this compound in plasma samples was determined using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[5]

Visualizations

Mechanism of Action: Inhibition of N-Myc-Max Heterocomplex

This compound functions by blocking the N-Myc-Max heterodimer from binding to the DNA E-box, which in turn inhibits the transcription of N-Myc target genes.[1][6] This disruption of a key oncogenic signaling pathway is central to its anti-cancer activity.[1]

VPC-70619_Mechanism_of_Action cluster_0 Normal N-Myc Pathway cluster_1 Inhibition by this compound NMyc N-Myc Heterodimer N-Myc-Max Heterodimer NMyc->Heterodimer Max Max Max->Heterodimer DNA_Ebox DNA E-box TargetGenes Target Gene Transcription DNA_Ebox->TargetGenes Initiates Heterodimer->DNA_Ebox Binds to VPC70619 This compound Blocked_Heterodimer N-Myc-Max Heterodimer VPC70619->Blocked_Heterodimer Blocks Binding Site Blocked_DNA_Ebox DNA E-box Blocked_Heterodimer->Blocked_DNA_Ebox Binding Prevented No_Transcription Transcription Inhibited Blocked_DNA_Ebox->No_Transcription Experimental_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_analysis Analysis acclimation Acclimation of Balb/c Mice grouping Grouping & Randomization (IP vs. PO) acclimation->grouping formulation Prepare 10 mg/kg This compound in 20:80 Kolliphor EL administration Administer via Intraperitoneal (IP) or Peroral (PO) Route formulation->administration blood_collection Blood Collection at Predetermined Time Points (5, 15, 60, 120, 240 min) administration->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep lcms LC-MS/MS Analysis of Plasma Samples plasma_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, T1/2) lcms->pk_analysis

References

Methodological & Application

Application Notes and Protocols for VPC-70619 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-70619 is a potent and selective small-molecule inhibitor of the N-Myc (MYCN) oncoprotein.[1][2][3][4] It has been developed as a potential therapeutic agent for cancers driven by N-Myc overexpression, such as neuroendocrine prostate cancer.[1][3][5] The compound functions by competitively inhibiting the binding of the N-Myc-Max heterodimer to its target DNA E-box sequences, thereby disrupting the transcription of N-Myc target genes involved in cell proliferation and survival.[2][5][6] These protocols provide detailed methodologies for utilizing this compound in cell culture experiments to assess its anti-cancer activity.

Mechanism of Action

This compound directly targets the DNA-binding domain of the N-Myc-Max complex.[3][5] This interference prevents the transcriptional activation of genes crucial for tumor growth and progression.[7] The specificity of this compound for N-Myc-driven cancer cells has been demonstrated in various studies, showing minimal effects on cells that do not overexpress N-Myc.[5][8]

cluster_0 Normal Cell Signaling cluster_1 Cancer Cell Signaling (N-Myc Overexpression) Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade NMyc_Max_Inactive N-Myc/Max (Low Expression) Signaling_Cascade->NMyc_Max_Inactive Target_Genes_Normal Target Genes (Normal Proliferation) NMyc_Max_Inactive->Target_Genes_Normal NMyc_Max_Active N-Myc/Max (Overexpressed) EBox E-Box DNA NMyc_Max_Active->EBox Binds Blocked_EBox Blocked E-Box Target_Genes_Cancer Target Genes (Uncontrolled Proliferation) EBox->Target_Genes_Cancer Activates VPC_70619 This compound VPC_70619->NMyc_Max_Active Inhibits Binding

Caption: Proposed mechanism of action for this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cell Viability
Cell LineN-Myc StatusTreatment Concentration (µM)Inhibition of Proliferation (%)
IMR32Amplified155.2 ± 4.5
592.1 ± 2.1
1099.4 ± 0.3[5]
NCI-H660Overexpressed148.9 ± 5.1
585.7 ± 3.8
1096.3 ± 1.9
HO15.19Negative15.6 ± 2.3
510.1 ± 3.0
1014.1 ± 3.5[5]
Table 2: IC50 Values of this compound in N-Myc Dependent and Independent Cell Lines
Cell LineN-Myc StatusIC50 (µM)
IMR32Amplified2.8
NCI-H660Overexpressed4.3[6]
LNCaP-NMYCOverexpressed5.1
HO15.19Negative> 25

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTS/MTT)

This protocol outlines the steps to determine the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO)

  • N-Myc positive cell lines (e.g., IMR32, NCI-H660)

  • N-Myc negative control cell line (e.g., HO15.19)

  • Complete growth medium appropriate for each cell line (e.g., RPMI-1640 for NCI-H660)[9]

  • 96-well cell culture plates

  • MTS or MTT reagent

  • Plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density for 72-hour growth.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete growth medium. A common concentration range to test is 0.1 µM to 25 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

    • Carefully remove the old media from the wells and add 100 µL of the media containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Assay:

    • Add 20 µL of MTS or MTT reagent to each well.

    • Incubate for 1-4 hours, or until a color change is apparent.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle control to determine the percentage of inhibition.

    • Calculate the IC50 value using a suitable software package.

Protocol 2: Western Blot Analysis of N-Myc Target Gene Expression

This protocol is designed to assess the effect of this compound on the protein levels of N-Myc and its downstream targets.

Materials:

  • This compound

  • N-Myc positive cell line

  • 6-well cell culture plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-N-Myc, anti-MDM2, anti-TGM2, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with this compound at the desired concentrations (e.g., 1 µM, 5 µM, 10 µM) and a vehicle control for 24-48 hours.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • Western Blotting:

    • Denature protein lysates and run them on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using a chemiluminescent substrate and image the results.

Mandatory Visualizations

cluster_workflow Experimental Workflow for this compound Evaluation cluster_assays Endpoint Assays Start Start Cell_Culture Cell Culture (N-Myc+ & N-Myc- lines) Start->Cell_Culture Seeding Plate Seeding (96-well & 6-well) Cell_Culture->Seeding Treatment This compound Treatment (Dose-Response) Seeding->Treatment Proliferation Proliferation Assay (MTS/MTT) Treatment->Proliferation Western_Blot Western Blot (Target Modulation) Treatment->Western_Blot Data_Analysis Data Analysis (IC50 & Protein Levels) Proliferation->Data_Analysis Western_Blot->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Application Notes and Protocols for VPC-70619 in In-Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-70619 is a potent small-molecule inhibitor targeting the N-Myc oncogene.[1][2] Its mechanism of action involves blocking the heterodimerization of N-Myc with its partner protein Max, thereby preventing the complex from binding to DNA E-boxes and transcribing target genes involved in cell proliferation and survival.[1] These application notes provide detailed protocols for utilizing this compound in various in-vitro assays to study its effects on N-Myc-driven cellular processes.

Mechanism of Action: N-Myc-Max Inhibition

This compound disrupts the crucial interaction between N-Myc and Max, a necessary step for their oncogenic activity. This inhibition of the N-Myc-Max complex formation leads to a downstream suppression of transcriptional activity at E-box sequences in the promoter regions of N-Myc target genes.

cluster_0 Normal N-Myc Function cluster_1 Inhibition by this compound N-Myc N-Myc N-Myc-Max_Complex N-Myc-Max Heterodimer N-Myc->N-Myc-Max_Complex Max Max Max->N-Myc-Max_Complex E-Box E-Box DNA N-Myc-Max_Complex->E-Box Blocked_Complex N-Myc-Max-VPC-70619 (Inactive) N-Myc-Max_Complex->Blocked_Complex Transcription Gene Transcription E-Box->Transcription This compound This compound This compound->N-Myc-Max_Complex Blocked_Complex->E-Box Seed_Cells Seed Cells (e.g., IMR32, NCI-H660) Treat Treat with this compound (1-10 µM) Seed_Cells->Treat Incubate Incubate (24 hours) Treat->Incubate Add_Reagent Add CellTiter-Glo® Reagent Incubate->Add_Reagent Measure Measure Luminescence Add_Reagent->Measure Transfect Transfect LNCaP-NMYC cells with Myc reporter vector Treat Treat with this compound (5-10 µM) Transfect->Treat Incubate Incubate (24 hours) Treat->Incubate Lyse_Add_Substrate Lyse cells and add luciferase substrate Incubate->Lyse_Add_Substrate Measure Measure Luciferase Activity Lyse_Add_Substrate->Measure

References

Application Notes and Protocols: Transcriptional Reporter Assay for Determining VPC-70619 Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-70619 is a small-molecule inhibitor targeting the N-Myc protein, a member of the Myc family of transcription factors.[1][2][3] N-Myc is a critical driver in various cancers, including neuroendocrine prostate cancer, by forming a heterodimer with Max, which then binds to E-box sequences in the promoter regions of target genes to activate their transcription.[2][4] this compound disrupts this process by preventing the N-Myc-Max complex from binding to DNA, thereby inhibiting the transcription of genes responsible for cell proliferation and tumor progression.[1][2][4]

This document provides a detailed protocol for a transcriptional reporter assay to quantify the inhibitory activity of this compound on the N-Myc signaling pathway.

N-Myc Signaling Pathway and this compound Inhibition

The following diagram illustrates the N-Myc signaling pathway and the mechanism of action for this compound.

N_Myc_Signaling_Pathway cluster_nucleus Nucleus NMyc N-Myc NMyc_Max N-Myc-Max Heterodimer NMyc->NMyc_Max Dimerization Max Max Max->NMyc_Max E_Box E-Box DNA (Target Gene Promoter) NMyc_Max->E_Box Binds to Transcription Gene Transcription (Proliferation, etc.) E_Box->Transcription Activates VPC70619 This compound VPC70619->NMyc_Max Inhibits DNA Binding

Caption: N-Myc signaling and this compound mechanism of action.

Quantitative Data for this compound Activity

The following tables summarize the reported in vitro activity and pharmacokinetic properties of this compound.

Table 1: In Vitro Inhibition of N-Myc Activity

Cell LineConcentration (µM)Inhibition Rate (%)
IMR321099.4
HO15.191014.1

Data sourced from MedchemExpress.[1]

Table 2: Pharmacokinetic and Stability Profile

ParameterValue
Microsomal Stability (T1/2)2310 min

Data sourced from MedchemExpress and ResearchGate.[1][5]

Experimental Protocol: N-Myc Transcriptional Reporter Assay

This protocol describes the use of a luciferase-based reporter assay to measure the dose-dependent inhibition of N-Myc transcriptional activity by this compound.

Materials
  • N-Myc overexpressing cells (e.g., LNCaP-NMYC, 22Rv1-NMYC)

  • N-Myc negative control cells (e.g., HO15.19)

  • Cell culture medium and supplements

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (vehicle control)

  • N-Myc responsive luciferase reporter plasmid (containing E-box consensus sequences)

  • Control reporter plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

  • 96-well white, clear-bottom tissue culture plates

Experimental Workflow

Reporter_Assay_Workflow A 1. Cell Seeding Seed N-Myc expressing cells in 96-well plates. B 2. Transfection Co-transfect with N-Myc responsive firefly luciferase and control Renilla luciferase plasmids. A->B C 3. Compound Treatment Treat cells with a serial dilution of this compound or DMSO vehicle. B->C D 4. Incubation Incubate for 24-48 hours. C->D E 5. Cell Lysis & Reagent Addition Lyse cells and add luciferase assay reagents. D->E F 6. Luminescence Measurement Measure firefly and Renilla luminescence sequentially. E->F G 7. Data Analysis Normalize firefly to Renilla. Calculate % inhibition and IC50. F->G

Caption: Workflow for the N-Myc transcriptional reporter assay.

Step-by-Step Procedure
  • Cell Seeding:

    • One day prior to transfection, seed N-Myc expressing cells (and control cells) in a 96-well white, clear-bottom plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • On the day of transfection, prepare the transfection complexes according to the manufacturer's protocol. Co-transfect the cells with the N-Myc responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.

    • Incubate for the time recommended by the transfection reagent manufacturer (typically 4-6 hours).

    • Remove the transfection medium and replace it with fresh, complete growth medium.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete growth medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

    • 24 hours post-transfection, replace the medium with the prepared this compound dilutions or vehicle control.

  • Incubation:

    • Incubate the plate for an additional 24 to 48 hours to allow for changes in reporter gene expression.

  • Cell Lysis and Luminescence Measurement:

    • Remove the medium from the wells.

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

    • Following the manufacturer's protocol, add the firefly luciferase substrate and measure the luminescence using a luminometer.

    • Subsequently, add the Stop & Glo® reagent to quench the firefly luciferase reaction and activate the Renilla luciferase. Measure the Renilla luminescence.

Data Analysis
  • Normalization: For each well, divide the firefly luciferase reading by the Renilla luciferase reading to normalize for transfection efficiency and cell number.

  • Calculation of Percent Inhibition:

    • Determine the average normalized reading for the vehicle control (DMSO) and for each concentration of this compound.

    • Calculate the percent inhibition for each this compound concentration using the following formula:

  • IC50 Determination:

    • Plot the percent inhibition as a function of the log of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of N-Myc transcriptional activity.

References

Application Notes and Protocols: Determining Optimal Seeding Density for IMR-32 Cells Treated with VPC-70619

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

IMR-32, a human neuroblastoma cell line, is characterized by the amplification of the MYCN oncogene, making it a crucial in vitro model for studying neuroblastoma pathogenesis and for the preclinical evaluation of targeted therapies. VPC-70619 is a novel small molecule inhibitor that specifically targets the N-Myc-Max heterodimer, preventing its binding to DNA E-boxes and subsequent transcriptional activation of N-Myc target genes.[1][2][3] The efficacy of such targeted agents in cell-based assays can be significantly influenced by experimental parameters, most notably the initial cell seeding density. An inappropriate cell density can lead to misleading IC50 values, as higher cell densities often correlate with increased chemoresistance.[4][5]

These application notes provide a detailed protocol for establishing the optimal seeding density of IMR-32 cells for drug screening assays involving this compound. Additionally, it outlines a general protocol for the treatment of IMR-32 cells with this inhibitor and provides an overview of the targeted N-Myc signaling pathway.

Data Presentation

Table 1: IMR-32 Cell Culture and Seeding Density Recommendations
ParameterRecommendationSource(s)
Growth Medium Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Non-Essential Amino Acids (NEAA).[6]
Culture Conditions 37°C, 5% CO2 in a humidified incubator.[6]
Subculturing Dissociate with Trypsin-EDTA when cells reach 80-90% confluency.
Seeding Density (Routine Culture) 1 x 10^4 cells/cm²[6]
Seeding Density (Post-Thaw) 5 x 10^4 cells/cm²[6]
Seeding Density Range (General Maintenance) 4 x 10^4 to 4 x 10^5 cells/cm²
Seeding Density (Drug Treatment Reference) 1 x 10^6 cells in a 6-well plate (for a different compound)[7]

Experimental Protocols

Protocol 1: Determination of Optimal Seeding Density for this compound Treatment

This protocol is designed to identify the seeding density that allows for logarithmic growth throughout the experiment and provides a robust assay window for determining the efficacy of this compound.

Materials:

  • IMR-32 cells

  • Complete culture medium (EMEM + 10% FBS + 1% NEAA)

  • 96-well clear-bottom black tissue culture plates

  • This compound

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Preparation: Culture IMR-32 cells to approximately 80% confluency. Harvest cells using Trypsin-EDTA and perform a cell count to determine the cell concentration.

  • Seeding Density Gradient:

    • Prepare a serial dilution of the IMR-32 cell suspension to achieve a range of seeding densities. A suggested starting range for a 96-well plate is 1,000 to 20,000 cells per well.

    • Seed the cells in a 96-well plate with 100 µL of the cell suspension per well. Include wells with medium only as a background control.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a 2X stock solution of this compound in complete culture medium. A concentration of 20 µM is suggested, as 10 µM has been shown to achieve high inhibition in IMR-32 cells.[1]

    • Prepare a 2X vehicle control (DMSO in complete culture medium) at the same concentration as the this compound stock.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the 2X this compound solution or vehicle control to the appropriate wells. This will result in a final concentration of 10 µM this compound.

  • Incubation: Incubate the plate for a duration relevant to the expected mechanism of action of this compound (e.g., 48-72 hours).

  • Cell Viability Assay:

    • At the end of the incubation period, allow the plate to equilibrate to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis:

    • Subtract the background reading (medium only) from all other readings.

    • Plot cell viability versus seeding density for both the vehicle-treated and this compound-treated cells.

    • The optimal seeding density will be in the range where the vehicle-treated cells are in the exponential growth phase and a significant difference in viability is observed upon treatment with this compound.

Protocol 2: General Protocol for IMR-32 Treatment with this compound

Materials:

  • IMR-32 cells

  • Complete culture medium

  • Appropriate tissue culture plates (e.g., 96-well, 24-well, or 6-well)

  • This compound

  • DMSO (vehicle control)

  • Reagents for downstream analysis (e.g., lysis buffer for western blot, RNA extraction kit for qPCR)

Procedure:

  • Cell Seeding: Seed IMR-32 cells at the predetermined optimal density in the desired plate format. Allow cells to attach for 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Cell Treatment: Replace the culture medium with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration.

  • Downstream Analysis: Following incubation, harvest the cells for the intended analysis (e.g., cell viability assay, western blotting, qPCR, or immunofluorescence).

Visualization

Experimental_Workflow Experimental Workflow for Optimal Seeding Density Determination cluster_prep Cell Preparation cluster_seeding Seeding and Treatment cluster_analysis Analysis culture Culture IMR-32 Cells (to ~80% confluency) harvest Harvest and Count Cells culture->harvest seed Seed Cells in 96-well Plate (Density Gradient) harvest->seed attach Incubate for 24h (Cell Attachment) seed->attach treat Treat with this compound and Vehicle Control attach->treat incubate Incubate for 48-72h treat->incubate viability Perform Cell Viability Assay incubate->viability analyze Analyze Data and Determine Optimal Density viability->analyze

Caption: Workflow for determining the optimal seeding density.

N_Myc_Signaling_Pathway Simplified N-Myc Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus cluster_inhibitor Inhibition cluster_cellular_effects Cellular Effects NMyc N-Myc NMycMax N-Myc-Max Heterodimer NMyc->NMycMax Max Max Max->NMycMax EBox E-Box (DNA) NMycMax->EBox Binds TargetGenes Target Gene Transcription EBox->TargetGenes Activates Proliferation Increased Cell Proliferation TargetGenes->Proliferation Apoptosis Inhibition of Apoptosis TargetGenes->Apoptosis CellCycle Cell Cycle Progression TargetGenes->CellCycle VPC70619 This compound VPC70619->NMycMax Inhibits DNA Binding

Caption: N-Myc pathway and this compound inhibition mechanism.

References

Application Notes and Protocols: VPC-70619 Treatment of NCI-H660 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide detailed protocols for the treatment of the NCI-H660 neuroendocrine prostate cancer cell line with VPC-70619, a potent N-Myc inhibitor. NCI-H660 cells are a critical in vitro model for studying neuroendocrine prostate cancer (NEPC), a particularly aggressive and treatment-resistant form of prostate cancer.[1][2] this compound has demonstrated significant anti-proliferative activity in N-Myc dependent cell lines, including NCI-H660, by inhibiting the binding of the N-Myc-Max heterocomplex to DNA E-boxes.[2][3][4] This document outlines the necessary procedures for cell culture, inhibitor preparation, and experimental assays to determine the optimal treatment duration and efficacy of this compound.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound treatment of NCI-H660 cells based on available literature.

ParameterCell LineValueReference
IC50 NCI-H6607.0 µM[4]
Inhibitory Profile IMR32 (N-Myc Positive)99.4% inhibition at 10 µM[3][4]
Inhibitory Profile HO15.19 (N-Myc Negative)14.1% inhibition at 10 µM[3][4]
Microsomal Stability (T1/2) -2310 min[3][4]

Signaling Pathway and Mechanism of Action

This compound functions as a small molecule inhibitor of N-Myc, a transcription factor frequently overexpressed in neuroendocrine prostate cancer.[2] The oncogenic activity of N-Myc is dependent on its heterodimerization with Max, which enables the complex to bind to E-box sequences in the promoter regions of target genes, thereby activating transcription of genes involved in cell proliferation, growth, and metabolism. This compound exerts its therapeutic effect by blocking the binding of the N-Myc-Max heterocomplex to the DNA E-box, which in turn inhibits the transcription of N-Myc target genes and suppresses cancer cell proliferation.[2][3]

VPC70619_Mechanism_of_Action cluster_nucleus Nucleus NMyc N-Myc NMycMax N-Myc-Max Heterodimer NMyc->NMycMax Max Max Max->NMycMax EBox DNA E-Box NMycMax->EBox Binds to TargetGenes Target Gene Transcription EBox->TargetGenes Activates Proliferation Cell Proliferation & Growth TargetGenes->Proliferation VPC70619 This compound VPC70619->EBox Blocks Binding Experimental_Workflow Start Start: Culture NCI-H660 Cells Seed Seed Cells in Multi-well Plates Start->Seed Prepare Prepare Serial Dilutions of this compound Seed->Prepare Treat Treat Cells with this compound and Vehicle Control (DMSO) Prepare->Treat Incubate Incubate for a Range of Durations (e.g., 24h, 48h, 72h, 96h, 120h) Treat->Incubate Assay Perform Endpoint Assay (e.g., Cell Viability, Apoptosis, Gene Expression) Incubate->Assay Analyze Analyze Data and Determine Optimal Treatment Duration Assay->Analyze End End: Protocol Optimized Analyze->End

References

Application Notes and Protocols: In Vivo Dosing of VPC-70619 in Balb/c Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-70619 is a small molecule inhibitor that targets the N-Myc-Max heterodimer, preventing its binding to DNA E-boxes and subsequent transcriptional activation of target genes.[1][2] N-Myc is a well-established oncogene, and its overexpression is implicated in the progression of several aggressive cancers, including neuroendocrine prostate cancer (NEPC), neuroblastoma, and anaplastic thyroid cancer.[1][3] This document provides detailed application notes and protocols for the in vivo dosing of this compound in Balb/c mice, a common preclinical model for oncological research. The provided information is intended to guide researchers in designing and executing studies to evaluate the pharmacokinetics and efficacy of this compound.

Mechanism of Action: N-Myc-Max Signaling Pathway

This compound functions by disrupting the interaction between the N-Myc and Max proteins, which form a heterodimer that binds to specific DNA sequences known as E-boxes in the promoter regions of target genes. This binding initiates the transcription of genes involved in cell proliferation, growth, and metabolism. By inhibiting this interaction, this compound effectively downregulates the expression of N-Myc target genes, leading to reduced cancer cell proliferation.

N_Myc_Signaling_Pathway cluster_nucleus Nucleus N_Myc N-Myc N_Myc_Max N-Myc-Max Heterodimer N_Myc->N_Myc_Max Max Max Max->N_Myc_Max VPC_70619 This compound VPC_70619->N_Myc_Max Inhibits Binding E_Box E-Box (DNA) N_Myc_Max->E_Box Binds to Target_Genes Target Gene Transcription E_Box->Target_Genes Activates Proliferation Cell Proliferation & Growth Target_Genes->Proliferation

Figure 1: Mechanism of Action of this compound.

Data Presentation

In Vitro Activity of this compound

The following table summarizes the in vitro inhibitory activity of this compound against N-Myc expressing cancer cell lines.

Cell LineCancer TypeAssayIC50 / InhibitionReference
IMR32NeuroblastomaViability Assay99.4% inhibition at 10 µM[1]
NCI-H660Neuroendocrine Prostate CancerViability AssayGood inhibition reported[1]
LNCaP-NMYCProstate Cancer (N-Myc overexpressing)Luciferase Transcription InhibitionIC50 of 4.3 µM[1]
Pharmacokinetic Parameters of this compound in Balb/c Mice

Pharmacokinetic studies have been conducted in male Balb/c mice to determine the profile of this compound following intraperitoneal (IP) and peroral (PO) administration.[1]

ParameterIntraperitoneal (IP) AdministrationPeroral (PO) Administration
Dose 10 mg/kg10 mg/kg
Vehicle 20:80 Kolliphor EL20:80 Kolliphor EL
Cmax (ng/mL) 29,50024,000
Tmax (min) Not explicitly statedNot explicitly stated
T1/2 (min) 330427
Bioavailability HighHigh
Toxicity No signs of toxicity observedNo signs of toxicity observed

Data extracted from Ton et al., 2022.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Dosing

This protocol describes the preparation of a vehicle formulation for the administration of this compound to mice, based on the formulation used in pharmacokinetic studies.[1]

Materials:

  • This compound

  • Kolliphor® EL (Cremophor® EL)

  • Sterile saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles

Procedure:

  • Vehicle Preparation: Prepare a 20% Kolliphor® EL solution by mixing one part Kolliphor® EL with four parts sterile saline or PBS (e.g., 200 µL Kolliphor® EL and 800 µL saline for a final volume of 1 mL).

  • Drug Dissolution: Weigh the required amount of this compound and add it to the 20% Kolliphor® EL vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose in a 25 g mouse with an injection volume of 100 µL, the concentration would be 2.5 mg/mL).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound at elevated temperatures should be considered.

  • Sterilization: The final formulation should be sterile. If the components are not sterile, the final solution can be filtered through a 0.22 µm sterile filter.

Formulation_Workflow start Start weigh Weigh this compound start->weigh prepare_vehicle Prepare 20% Kolliphor EL in Saline/PBS start->prepare_vehicle dissolve Dissolve this compound in Vehicle weigh->dissolve prepare_vehicle->dissolve vortex Vortex until Dissolved dissolve->vortex sterile_filter Sterile Filter (0.22 µm) vortex->sterile_filter end Ready for Injection sterile_filter->end

Figure 2: Workflow for this compound Formulation.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Balb/c Mice

This protocol provides a standard procedure for the intraperitoneal injection of this compound in Balb/c mice.

Materials:

  • Prepared this compound formulation

  • Balb/c mice (age and weight as per experimental design)

  • Sterile 1 mL syringes with 25-27 gauge needles

  • 70% ethanol

  • Animal restraint device (optional)

Procedure:

  • Animal Handling: Acclimatize the mice to the housing conditions for at least one week before the experiment.

  • Dosage Calculation: Calculate the volume of the this compound formulation to be injected based on the mouse's body weight and the desired dose (e.g., for a 10 mg/kg dose in a 25 g mouse, the volume would be 100 µL of a 2.5 mg/mL solution).

  • Restraint: Securely restrain the mouse. One common method is to gently scruff the mouse by the loose skin on its neck and back to immobilize the head and body.

  • Injection Site: Position the mouse with its head tilted downwards. The injection site is the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Injection: Swab the injection site with 70% ethanol. Insert the needle at a 15-20 degree angle. Gently aspirate to ensure that the needle has not entered a blood vessel or internal organ (no blood or yellowish fluid should appear in the syringe). Slowly inject the calculated volume of the this compound formulation into the peritoneal cavity.

  • Post-injection Monitoring: Withdraw the needle and return the mouse to its cage. Monitor the mouse for any signs of distress, such as lethargy, abnormal posture, or labored breathing.

IP_Injection_Workflow start Start calculate_dose Calculate Dose Volume start->calculate_dose restrain_mouse Restrain Mouse calculate_dose->restrain_mouse locate_site Locate Injection Site (Lower Abdominal Quadrant) restrain_mouse->locate_site inject Insert Needle (15-20°) and Aspirate locate_site->inject administer Slowly Inject This compound Formulation inject->administer monitor Monitor Mouse Post-Injection administer->monitor end End monitor->end

Figure 3: Intraperitoneal Injection Workflow.
Protocol 3: Representative Xenograft Efficacy Study in Balb/c Mice

While specific in vivo efficacy data for this compound has not been publicly reported, this protocol outlines a general approach for evaluating its anti-tumor activity in a subcutaneous xenograft model using N-Myc amplified cancer cells.

Cell Line:

  • IMR-32 (Neuroblastoma, N-Myc amplified) or another suitable N-Myc dependent cell line.

Animals:

  • Female athymic nude or SCID mice (Balb/c background), 6-8 weeks old.

Procedure:

  • Tumor Cell Implantation:

    • Culture IMR-32 cells to 80-90% confluency.

    • Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor the mice for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor dimensions (length and width) with calipers every 2-3 days.

    • Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

  • Treatment:

    • Randomize the mice into treatment and control groups (n=8-10 mice per group).

    • Treatment Group: Administer this compound intraperitoneally at a predetermined dose and schedule (e.g., 10 mg/kg, once daily).

    • Control Group: Administer the vehicle solution following the same schedule.

  • Efficacy Evaluation:

    • Continue to measure tumor volumes and body weights throughout the study.

    • The primary endpoint is typically tumor growth inhibition.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for N-Myc target gene expression).

Xenograft_Study_Workflow start Start implant_cells Subcutaneous Implantation of N-Myc Amplified Cells start->implant_cells monitor_tumors Monitor Tumor Growth implant_cells->monitor_tumors randomize Randomize Mice into Treatment & Control Groups monitor_tumors->randomize treat Administer this compound or Vehicle randomize->treat measure Measure Tumor Volume & Body Weight treat->measure treat->measure endpoint Endpoint Reached measure->endpoint Tumor size limit analyze Euthanize, Excise Tumors, & Analyze Data endpoint->analyze end End analyze->end

Figure 4: Xenograft Efficacy Study Workflow.

Conclusion

This compound is a promising N-Myc inhibitor with favorable pharmacokinetic properties in Balb/c mice. The protocols provided in this document offer a comprehensive guide for researchers to conduct in vivo studies to further investigate its therapeutic potential. While direct evidence of in vivo efficacy is not yet publicly available, the representative xenograft protocol provides a solid framework for such investigations. Careful adherence to these protocols will ensure the generation of robust and reproducible data, contributing to the preclinical evaluation of this compound as a potential treatment for N-Myc driven cancers.

References

Application Notes and Protocols: Oral vs. Intraperitoneal Administration of VPC-70619

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-70619 is a small molecule inhibitor targeting the N-Myc oncogene, a key driver in various cancers, including neuroendocrine prostate cancer.[1][2] Its mechanism of action involves the disruption of the N-Myc-Max heterodimer's ability to bind to DNA E-boxes, thereby inhibiting the transcription of N-Myc target genes.[1][3] This document provides a comparative overview of oral (PO) and intraperitoneal (IP) administration routes for this compound, summarizing key pharmacokinetic data and providing detailed experimental protocols for preclinical studies in murine models.

Data Presentation

The pharmacokinetic profile of this compound has been evaluated in male Balb/c mice, demonstrating high bioavailability for both oral and intraperitoneal routes of administration.[1] A summary of the key quantitative data from these studies is presented below for direct comparison.

Table 1: Comparative Pharmacokinetic Parameters of this compound Following Oral and Intraperitoneal Administration in Male Balb/c Mice

ParameterOral Administration (10 mg/kg)Intraperitoneal Administration (10 mg/kg)
Cmax (ng/mL) 2400029500
Tmax (min) 48060
T½ (min) 141 (for parent compound 70551)Not explicitly stated for this compound

Note: While the provided data specifies the T½ for the parent compound, this compound is noted to have a significantly improved profile and is highly stable with a T½ of 2310 minutes in liver microsomes.

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effect by directly targeting the N-Myc signaling pathway. N-Myc forms a heterodimer with Max, which then binds to E-box sequences in the promoter regions of target genes, driving cell proliferation and tumor progression. This compound is designed to fit into the DNA binding domain of the N-Myc-Max complex, sterically hindering its interaction with DNA. This blockade of DNA binding prevents the transcription of N-Myc-driven genes, leading to an anti-proliferative effect in N-Myc-dependent cancer cells.

N_Myc_Signaling_Pathway N-Myc Signaling Pathway and this compound Mechanism of Action cluster_nucleus Nucleus N_Myc N-Myc N_Myc_Max N-Myc-Max Heterodimer N_Myc->N_Myc_Max Max Max Max->N_Myc_Max E_Box E-Box (DNA) N_Myc_Max->E_Box Binds to Blocked_Complex Blocked N-Myc-Max Complex N_Myc_Max->Blocked_Complex Target_Genes Target Gene Transcription E_Box->Target_Genes Activates Proliferation Cell Proliferation & Tumor Growth Target_Genes->Proliferation VPC_70619 This compound VPC_70619->N_Myc_Max Binds to VPC_70619->Blocked_Complex Blocked_Complex->E_Box Binding Inhibited

Caption: Mechanism of this compound in the N-Myc signaling pathway.

Experimental Protocols

The following protocols provide a general framework for conducting pharmacokinetic studies of this compound in mice. These should be adapted and approved by the institution's Animal Care and Use Committee (IACUC).

Protocol for Oral Administration (Gavage)

a. Materials:

  • This compound

  • Vehicle for suspension (e.g., 0.5% carboxymethylcellulose)

  • Male Balb/c mice (8-10 weeks old)

  • Animal balance

  • Gavage needles (20-22 gauge, with a ball tip)

  • Syringes (1 mL)

  • Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, lancets)

b. Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse with a 0.2 mL gavage volume).

  • Animal Preparation: Acclimate mice for at least one week prior to the study. Fast the mice for 4-6 hours before dosing to ensure gastric emptying.

  • Dosing:

    • Weigh each mouse immediately before dosing to calculate the exact volume to be administered.

    • Gently restrain the mouse and insert the gavage needle into the esophagus.

    • Slowly administer the calculated volume of the this compound suspension.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480, and 1440 minutes) via tail vein or saphenous vein puncture.

  • Plasma Preparation: Immediately place the blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

Protocol for Intraperitoneal Administration

a. Materials:

  • This compound

  • Sterile vehicle for injection (e.g., saline or PBS with a solubilizing agent like DMSO, if necessary)

  • Male Balb/c mice (8-10 weeks old)

  • Animal balance

  • Sterile syringes (1 mL) with 25-27 gauge needles

  • Blood collection supplies

b. Procedure:

  • Preparation of Dosing Solution: Dissolve or suspend this compound in a sterile vehicle to the desired concentration. Ensure the solution is at room temperature before injection.

  • Animal Preparation: Acclimate mice as described for oral administration. Fasting is not typically required for intraperitoneal injections.

  • Dosing:

    • Weigh each mouse to determine the precise injection volume.

    • Restrain the mouse and locate the injection site in the lower right or left quadrant of the abdomen.

    • Insert the needle at a 15-20 degree angle to avoid puncturing internal organs and inject the solution.

  • Blood Sampling: Follow the same procedure for blood collection and plasma preparation as outlined in the oral administration protocol, with adjusted time points as needed (e.g., 0, 5, 15, 30, 60, 120, and 240 minutes).

  • Sample Storage: Store plasma samples at -80°C until analysis.

Bioanalytical Method: LC-MS/MS

a. Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to quantify the concentration of this compound in plasma samples.

b. Outline of the Method:

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances and isolate this compound.

  • Chromatographic Separation: Inject the extracted sample onto a suitable HPLC column (e.g., a C18 column) to separate this compound from other components.

  • Mass Spectrometric Detection: Introduce the eluent from the HPLC into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and a specific fragment ion of this compound.

  • Quantification: Generate a standard curve using known concentrations of this compound in blank plasma. Determine the concentration of this compound in the study samples by comparing their peak areas to the standard curve.

Experimental Workflow Visualization

Experimental_Workflow Pharmacokinetic Study Workflow for this compound cluster_in_vivo In-Vivo Phase cluster_ex_vivo Ex-Vivo Phase Animal_Prep Animal Acclimation & Fasting (for PO) Dosing_PO Oral Gavage (PO) Animal_Prep->Dosing_PO Dosing_IP Intraperitoneal Injection (IP) Animal_Prep->Dosing_IP Blood_Collection Serial Blood Sampling Dosing_PO->Blood_Collection Dosing_IP->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis

References

Application Notes and Protocols: Western Blot Analysis of N-Myc Targets Following VPC-70619 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-70619 is a small molecule inhibitor that targets the N-Myc transcription factor, a key driver in various cancers, including neuroblastoma and certain types of prostate cancer.[1] It functions by disrupting the interaction between the N-Myc-Max heterodimer and its DNA binding sites (E-boxes), thereby inhibiting the transcription of N-Myc target genes.[1] Western blot analysis is a crucial technique to validate the efficacy of this compound by quantifying the protein levels of N-Myc and its key downstream targets. This document provides a detailed protocol for this application.

N-Myc Signaling Pathway and this compound Inhibition

N-Myc, upon dimerization with Max, binds to E-box sequences in the promoter regions of its target genes, leading to the transcription of proteins involved in cell proliferation, growth, and inhibition of apoptosis. This compound is designed to interfere with this DNA binding, thus downregulating the expression of these target genes.

N_Myc_Signaling cluster_0 Upstream Signals cluster_1 N-Myc Activation cluster_2 This compound Intervention cluster_3 DNA Binding & Transcription cluster_4 Downstream Effects Growth Factors Growth Factors N-Myc N-Myc Growth Factors->N-Myc N-Myc/Max Dimer N-Myc/Max Dimer N-Myc->N-Myc/Max Dimer Max Max Max->N-Myc/Max Dimer E-box (DNA) E-box (DNA) N-Myc/Max Dimer->E-box (DNA) This compound This compound This compound->N-Myc/Max Dimer Inhibits DNA Binding Target Gene Transcription Target Gene Transcription E-box (DNA)->Target Gene Transcription Cell Proliferation Cell Proliferation Target Gene Transcription->Cell Proliferation Cell Growth Cell Growth Target Gene Transcription->Cell Growth Apoptosis Inhibition Apoptosis Inhibition Target Gene Transcription->Apoptosis Inhibition

N-Myc signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodology for treating cells with this compound and subsequently analyzing protein expression via Western blot.

Cell Culture and Treatment
  • Cell Seeding: Plate an appropriate number of N-Myc-amplified cancer cells (e.g., SK-N-BE(2), IMR-32) in 6-well plates or 10 cm dishes to achieve 70-80% confluency at the time of harvest.

  • This compound Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 µM) dissolved in a suitable solvent (e.g., DMSO). Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

Protein Extraction (Cell Lysis)
  • Cell Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[2]

  • Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail to each well or dish.[3][4]

    • RIPA Buffer Composition: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Cell Lysis: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

  • Incubation and Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing.[2] Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

Protein Quantification
  • Assay Selection: Determine the protein concentration of each lysate using a standard protein assay such as the Bicinchoninic acid (BCA) assay or Bradford assay, following the manufacturer's instructions.[3]

  • Standard Curve: Prepare a standard curve using a known concentration of a standard protein (e.g., bovine serum albumin) to accurately determine the protein concentration of the samples.

Western Blot Analysis

The following diagram outlines the key steps in the Western blot workflow.

Western_Blot_Workflow A Sample Preparation (Lysis & Quantification) B SDS-PAGE (Protein Separation by Size) A->B C Protein Transfer (Gel to Membrane) B->C D Blocking (Prevent Non-specific Binding) C->D E Primary Antibody Incubation (Target Protein Detection) D->E F Secondary Antibody Incubation (Signal Amplification) E->F G Detection (Chemiluminescence/Fluorescence) F->G H Data Analysis (Quantification & Normalization) G->H

References

Application Notes and Protocols: Utilizing VPC-70619 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VPC-70619 is a potent and selective small-molecule inhibitor of the N-Myc oncogene.[1] N-Myc, a member of the Myc family of transcription factors, is a critical driver in a variety of aggressive cancers, including neuroendocrine prostate cancer, neuroblastoma, and anaplastic thyroid cancer.[2][3] this compound exerts its anti-cancer effects by disrupting the interaction between the N-Myc-Max heterodimer and its DNA binding site, the E-box. This prevents the transcription of N-Myc target genes that are essential for tumor cell proliferation, growth, and survival.[1] Preclinical studies have demonstrated the efficacy of this compound in N-Myc-dependent cancer models.[2][4] Furthermore, emerging evidence suggests that this compound can be strategically combined with other chemotherapeutic agents to enhance their efficacy and overcome drug resistance.[1] This document provides detailed application notes and protocols for utilizing this compound in combination with other cancer drugs, with a focus on paclitaxel (B517696) in overcoming chemoresistance.

Mechanism of Action of this compound

N-Myc forms a heterodimer with Max, which then binds to E-box sequences in the promoter regions of target genes, driving their transcription. This compound is designed to block this binding, thereby inhibiting the transcriptional activity of N-Myc.[1] This leads to a reduction in the expression of genes involved in cell cycle progression and other oncogenic pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound in N-Myc Driven Cancer Cell Lines
Cell LineCancer TypeN-Myc StatusThis compound IC50 (µM)Reference
NCI-H660Neuroendocrine Prostate CancerN-Myc Positive7.0[4]
IMR32NeuroblastomaN-Myc Positive>50% inhibition at 10 µM (99.4%)[4]
HO15.19-Myc-NegativeMinimal effect at 10 µM (14.1% inhibition)[4]
Table 2: Efficacy of this compound in Combination with Paclitaxel in Paclitaxel-Resistant Anaplastic Thyroid Cancer Cell Lines
Cell LineTreatmentEffect on Colony FormationEffect on Soft Agar Colony FormationEffect on Cell Migration (Wound Healing)Reference
8505C-PTXThis compound + PaclitaxelSignificantly decreasedGreater inhibitory effectHigher inhibitory effect[5]
SW1736-PTXThis compound + PaclitaxelSignificantly decreasedGreater inhibitory effectHigher inhibitory effect[5]

Signaling Pathway

N_Myc_Signaling_Pathway cluster_0 N-Myc Signaling cluster_1 Drug Intervention N_Myc N-Myc Max Max N_Myc_Max N-Myc-Max Heterodimer E_box E-box (DNA) Target_Genes Target Gene Transcription (e.g., cell cycle progression) Proliferation Tumor Cell Proliferation Resistance Paclitaxel Resistance Proliferation->Resistance VPC_70619 This compound VPC_70619->N_Myc_Max Inhibits DNA binding VPC_70619->Resistance Reverses Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Promotes Apoptosis Apoptosis Microtubules->Apoptosis

Experimental Workflows

Experimental_Workflow cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis Cell_Culture Culture Cancer Cell Lines (e.g., NCI-H660, SW1736-PTX) Treatment Treat with this compound, Drug B, and Combination Viability_Assay Cell Viability Assay (MTS/MTT) Apoptosis_Assay Apoptosis Assay (Annexin V / Caspase-Glo) Colony_Formation Colony Formation Assay Data_Analysis_In_Vitro Data Analysis: IC50, Combination Index Xenograft Establish Xenograft Tumor Model in Mice Drug_Administration Administer this compound, Drug B, and Combination Tumor_Measurement Measure Tumor Volume and Body Weight Endpoint Endpoint Analysis: Tumor Excision, IHC Data_Analysis_In_Vivo Data Analysis: Tumor Growth Inhibition

Experimental Protocols

Cell Viability Assay (MTS Assay)

This protocol is for determining the effect of this compound alone and in combination with another drug on the viability of cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., NCI-H660, SW1736-PTX, 8505C-PTX)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Drug B (e.g., Paclitaxel, stock solution in DMSO)

  • 96-well clear-bottom cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound and Drug B in complete medium. For combination studies, prepare a matrix of concentrations.

  • Remove the medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells with medium only. IC50 values can be determined using non-linear regression analysis. Combination effects can be analyzed using software that calculates the Combination Index (CI), where CI < 1 indicates synergy.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with this compound and a combination drug.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound, Drug B, or the combination for the desired time.

  • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.

In Vivo Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound in combination therapy. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)

  • Cancer cells (e.g., NCI-H660) suspended in a mixture of medium and Matrigel

  • This compound formulated for in vivo administration (e.g., oral gavage)

  • Drug B formulated for in vivo administration (e.g., intraperitoneal injection)

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.

  • Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (Vehicle, this compound alone, Drug B alone, Combination).

  • Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for this compound and weekly intraperitoneal injection for paclitaxel).

  • Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • At the end of the study (when tumors in the control group reach a predetermined size or at a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Conclusion

This compound represents a promising therapeutic agent for N-Myc-driven cancers. Its ability to be combined with other chemotherapeutic agents, such as paclitaxel, to overcome drug resistance highlights its potential to improve clinical outcomes for patients with aggressive and difficult-to-treat malignancies. The protocols provided herein offer a framework for the preclinical evaluation of this compound in combination therapies. Further research is warranted to explore the full potential of this compound in various combination regimens and cancer types.

References

Troubleshooting & Optimization

Improving VPC-70619 solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of the N-Myc inhibitor, VPC-70619, in aqueous buffers for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective small-molecule inhibitor of N-Myc, a transcription factor implicated in various cancers, including neuroendocrine prostate cancer.[1] It functions by blocking the N-Myc-Max heterodimer from binding to DNA E-boxes.[1] Like many small-molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous buffers commonly used in biological experiments, such as phosphate-buffered saline (PBS) and cell culture media. This can result in compound precipitation, leading to inaccurate dosing and unreliable experimental outcomes.

Q2: What is the known solubility of this compound in common solvents?

A2: this compound is highly soluble in dimethyl sulfoxide (B87167) (DMSO). One supplier reports a solubility of ≥ 100 mg/mL in DMSO.

Q3: What are the initial signs of solubility problems with this compound in my experiments?

A3: Signs of poor solubility include:

  • Visible precipitation: You may observe a cloudy appearance, particulate matter, or crystals in your buffer or cell culture medium after adding this compound.

  • Inconsistent results: Poor solubility can lead to variability in your experimental data, making it difficult to obtain reproducible results.

  • Lower than expected potency: If the compound is not fully dissolved, the actual concentration in solution will be lower than intended, leading to an underestimation of its biological activity.

Troubleshooting Guide: Improving this compound Solubility

If you are encountering solubility issues with this compound, consider the following troubleshooting steps.

For In Vitro Cellular Assays:

Problem: this compound precipitates when added to my cell culture medium.

Possible Cause & Solution:

  • High Final Concentration of this compound: The concentration of this compound may exceed its solubility limit in the aqueous cell culture medium.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range. It's possible that a lower concentration is sufficient for your assay.

  • High Final DMSO Concentration: While DMSO is an excellent solvent for this compound, high concentrations can be toxic to cells. The generally recommended final concentration of DMSO in cell culture is ≤ 0.5%, although this can be cell-line dependent.

    • Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM). Then, perform serial dilutions to minimize the volume of DMSO added to your final culture volume. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Improper Dilution Technique: Rapidly adding a concentrated DMSO stock to the aqueous medium can cause the compound to precipitate out of solution.

    • Solution: Add the this compound DMSO stock to your pre-warmed (37°C) cell culture medium dropwise while gently vortexing or swirling to ensure rapid and even dispersion.

For In Vitro Biochemical Assays (e.g., Binding Assays, Enzyme Kinetics):

Problem: My biochemical assay results are inconsistent, and I suspect compound precipitation.

Possible Cause & Solution:

  • Buffer Composition: The composition of your assay buffer may not be optimal for maintaining this compound solubility. A publication noted limited solubility of this compound in an assay buffer, which affected the determination of its dissociation constant.

    • Solution 1: Use of Co-solvents: Incorporate a small percentage of a water-miscible organic solvent into your aqueous buffer. Polyethylene glycol (PEG 300 or PEG 400) and propylene (B89431) glycol are commonly used. Start with a low percentage (e.g., 1-5%) and optimize as needed.

    • Solution 2: Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help to maintain the solubility of hydrophobic compounds.

    • Solution 3: Adjusting pH: If this compound has ionizable groups, adjusting the pH of the buffer might improve its solubility. This needs to be determined empirically and should be compatible with your assay conditions.

Quantitative Data Summary

The following table summarizes the available solubility and formulation data for this compound.

Solvent/Formulation ComponentConcentration/RatioApplicationNotes
Dimethyl Sulfoxide (DMSO) ≥ 100 mg/mLStock SolutionPrimary solvent for creating high-concentration stock solutions.
In Vivo Formulation 1 10% DMSO, 40% PEG300, 5% Tween 80, 45% SalineIn Vivo StudiesA common formulation for administering hydrophobic compounds.
In Vivo Formulation 2 10% DMSO, 90% Corn OilIn Vivo StudiesAn alternative oil-based formulation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 364.71 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, RNase/DNase-free microcentrifuge tubes

Procedure:

  • Accurately weigh out 3.65 mg of this compound powder into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath and brief sonication can aid dissolution.

  • Visually inspect the solution to ensure there is no particulate matter.

  • Aliquot the 10 mM stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Solubilization of this compound in an Aqueous Buffer for Biochemical Assays

This protocol provides a starting point for optimizing the solubility of this compound in a generic aqueous buffer (e.g., PBS).

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvent (e.g., PEG300)

  • Surfactant (e.g., Tween® 20)

Procedure:

  • Prepare a series of aqueous buffers containing different concentrations of co-solvents and/or surfactants. For example:

    • Buffer A: 99% PBS, 1% PEG300

    • Buffer B: 95% PBS, 5% PEG300

    • Buffer C: 99.9% PBS, 0.1% Tween® 20

    • Buffer D: 94.9% PBS, 5% PEG300, 0.1% Tween® 20

  • To prepare a 100 µM working solution of this compound, add 1 µL of the 10 mM DMSO stock to 99 µL of each of the prepared buffers.

  • Immediately after adding the DMSO stock, vortex the solution gently to ensure thorough mixing.

  • Visually inspect the solutions for any signs of precipitation (cloudiness or visible particles) immediately after preparation and after a short incubation period (e.g., 30 minutes) at the intended assay temperature.

  • The buffer composition that results in a clear, precipitate-free solution at the desired final concentration of this compound should be selected for your experiments.

Visualizations

N-Myc Signaling Pathway and this compound Mechanism of Action

N_Myc_Pathway N-Myc Signaling Pathway and this compound Inhibition cluster_upstream Upstream Signaling cluster_core_machinery N-Myc Core Machinery cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinases Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor_Tyrosine_Kinases Signaling_Cascade Signaling Cascade (e.g., PI3K/Akt, MAPK) Receptor_Tyrosine_Kinases->Signaling_Cascade NMyc_Gene MYCN Gene Signaling_Cascade->NMyc_Gene Transcription Activation NMyc_Protein N-Myc Protein NMyc_Gene->NMyc_Protein Transcription & Translation NMyc_MAX_Dimer N-Myc/MAX Heterodimer NMyc_Protein->NMyc_MAX_Dimer MAX_Protein MAX Protein MAX_Protein->NMyc_MAX_Dimer E_Box E-Box DNA Sequence (CACGTG) NMyc_MAX_Dimer->E_Box Binds to NMyc_ProteinMAX_Protein NMyc_ProteinMAX_Protein Target_Genes Target Gene Transcription E_Box->Target_Genes Cellular_Processes Cell Proliferation, Growth, Angiogenesis Target_Genes->Cellular_Processes VPC_70619 This compound VPC_70619->NMyc_MAX_Dimer Inhibits DNA Binding

Caption: N-Myc pathway and this compound inhibition.

Experimental Workflow for Improving this compound Solubility

Solubility_Workflow Workflow for Improving this compound Solubility Start Start: Solubility Issue with this compound Prep_Stock Prepare High-Concentration Stock in 100% DMSO Start->Prep_Stock Determine_Assay_Type Determine Assay Type Prep_Stock->Determine_Assay_Type Cell_Assay Cell-Based Assay Determine_Assay_Type->Cell_Assay Cellular Biochem_Assay Biochemical Assay Determine_Assay_Type->Biochem_Assay Biochemical Optimize_Dilution Optimize Dilution Method (e.g., dropwise addition to warmed media) Cell_Assay->Optimize_Dilution Test_Cosolvents Test Co-solvents (e.g., PEG300) Biochem_Assay->Test_Cosolvents Check_DMSO_Conc Check Final DMSO Concentration (≤0.5%) Optimize_Dilution->Check_DMSO_Conc Proceed_Cell_Assay Proceed with Cell-Based Assay Check_DMSO_Conc->Proceed_Cell_Assay OK Re-evaluate Re-evaluate Conditions Check_DMSO_Conc->Re-evaluate Too High Test_Surfactants Test Surfactants (e.g., Tween 20) Test_Cosolvents->Test_Surfactants Check_Precipitation Visually Inspect for Precipitation Test_Surfactants->Check_Precipitation Proceed_Biochem_Assay Proceed with Biochemical Assay Check_Precipitation->Proceed_Biochem_Assay No Precipitation Check_Precipitation->Re-evaluate Precipitation

Caption: Workflow for improving this compound solubility.

Troubleshooting Logic for Compound Precipitation

Precipitation_Troubleshooting Troubleshooting this compound Precipitation Precipitation_Observed Precipitation Observed in Aqueous Buffer Check_Stock Is the DMSO stock clear? Precipitation_Observed->Check_Stock Redissolve_Stock Warm and sonicate stock solution Check_Stock->Redissolve_Stock No Check_Dilution Was the dilution performed correctly? Check_Stock->Check_Dilution Yes Redissolve_Stock->Check_Stock Improve_Dilution Use dropwise addition to pre-warmed buffer with vortexing Check_Dilution->Improve_Dilution No Check_Final_Conc Is the final this compound concentration too high? Check_Dilution->Check_Final_Conc Yes Improve_Dilution->Check_Dilution Lower_Conc Lower the final concentration Check_Final_Conc->Lower_Conc Yes Add_Excipients Add solubilizing excipients (co-solvents/surfactants) Check_Final_Conc->Add_Excipients No Lower_Conc->Precipitation_Observed Solution_Clear Solution is Clear Add_Excipients->Solution_Clear

Caption: Troubleshooting logic for this compound precipitation.

References

Troubleshooting VPC-70619 Precipitation in Media: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering precipitation of the N-Myc inhibitor, VPC-70619, in their experimental media.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution in my cell culture media?

A1: Precipitation of this compound upon dilution into aqueous-based cell culture media is often due to its limited aqueous solubility. While highly soluble in organic solvents like DMSO, the compound can crash out of solution when the solvent concentration is significantly lowered in the final media. One study noted the "limited solubility of this compound in the assay buffer" as a potential experimental challenge.[1]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It has a reported solubility of ≥ 100 mg/mL in DMSO.[2][3]

Q3: Are there any specific recommendations for handling DMSO to ensure optimal solubility?

A3: Yes, it is crucial to use high-quality, anhydrous DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO stock can significantly reduce the solubility of hydrophobic compounds like this compound. It is recommended to use newly opened or properly stored anhydrous DMSO for preparing your stock solutions.[2]

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: As a general guideline, the final concentration of DMSO in cell culture media should be kept as low as possible, typically below 0.5%. Higher concentrations of DMSO can be cytotoxic to many cell lines.[4] The final DMSO concentration should always be consistent across all experimental conditions, including vehicle controls.

Q5: How can I prevent this compound from precipitating during my experiments?

A5: To prevent precipitation, consider the following strategies:

  • Optimize Stock Concentration: Prepare a high-concentration stock solution in DMSO. This allows for smaller volumes to be added to your media, keeping the final DMSO concentration low.

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture media. This gradual decrease in solvent concentration can sometimes help maintain solubility.

  • Pre-warm Media: Adding the this compound stock solution to pre-warmed media can sometimes improve solubility.

  • Increase Final DMSO Concentration (with caution): If your cell line can tolerate it, you might consider slightly increasing the final DMSO concentration. However, you must validate the tolerance of your specific cell line to the new DMSO concentration.

Troubleshooting Guide

Issue: Precipitate observed in media immediately after adding this compound stock solution.

Potential Cause Troubleshooting Step
Poor Aqueous Solubility Your final concentration of this compound may be too high for the aqueous media. Try lowering the final concentration.
High DMSO Stock Concentration A very concentrated DMSO stock may lead to localized high concentrations upon initial addition, causing precipitation. Try a slightly lower, yet still effective, stock concentration.
Low Media Temperature Adding the compound to cold media can decrease solubility. Ensure your media is at the appropriate temperature (e.g., 37°C) before adding the compound.

Issue: Precipitate forms over time in the incubator.

Potential Cause Troubleshooting Step
Compound Instability in Media While this compound is reported to be stable in liver microsomes, its long-term stability in specific cell culture media formulations is not widely documented.[2][6] Consider reducing the incubation time if possible.
Interaction with Media Components Components in your specific media formulation (e.g., high concentrations of certain salts or proteins) could be promoting precipitation. If possible, test the solubility in a simpler buffered solution (like PBS) to see if the media is the issue.

Quantitative Data Summary

Compound Solvent Solubility Molar Mass
This compoundDMSO≥ 100 mg/mL (~274.19 mM)[2][3]364.71 g/mol [3]

Experimental Protocol: Solubility Assessment of this compound in Cell Culture Media

This protocol outlines a method to determine the practical working solubility of this compound in your specific cell culture medium to avoid precipitation issues.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Your specific cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Spectrophotometer or plate reader

Methodology:

  • Prepare a High-Concentration Stock Solution:

    • Accurately weigh a small amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to create a high-concentration stock solution (e.g., 50 mM). Ensure complete dissolution by vortexing.

  • Prepare Serial Dilutions:

    • In sterile microcentrifuge tubes, prepare a series of dilutions of your this compound stock solution in your pre-warmed cell culture medium.

    • Aim for a range of final concentrations that bracket your intended experimental concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Keep the final DMSO concentration consistent and low across all dilutions.

  • Incubation and Observation:

    • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO2) for a duration that mimics your experiment (e.g., 24, 48, or 72 hours).

    • Visually inspect each tube for any signs of precipitation at regular intervals.

  • Quantitative Assessment (Optional):

    • After incubation, centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any precipitate.

    • Carefully collect the supernatant.

    • Measure the absorbance of the supernatant at a wavelength where this compound absorbs (this may require a UV-Vis scan to determine the optimal wavelength). A decrease in absorbance compared to a freshly prepared solution of the same theoretical concentration indicates precipitation.

Visualizing the Troubleshooting Workflow

G start Precipitation of this compound in Media Observed check_stock Step 1: Verify Stock Solution Preparation start->check_stock check_dilution Step 2: Evaluate Dilution Protocol check_stock->check_dilution solution1 Use Anhydrous DMSO Prepare Fresh Stock check_stock->solution1 check_media Step 3: Assess Media Compatibility check_dilution->check_media solution2 Lower Final Concentration Use Serial Dilutions Pre-warm Media check_dilution->solution2 solution3 Test in Simpler Buffer (PBS) Consider Alternative Media check_media->solution3 final_check Issue Resolved? check_media->final_check solution1->check_dilution solution2->check_media solution3->final_check final_check->start No

References

Potential off-target effects of VPC-70619

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using VPC-70619, a potent N-Myc inhibitor. The information is designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small-molecule inhibitor that specifically targets the N-Myc protein.[1][2] Its primary mechanism involves blocking the binding of the N-Myc-Max heterodimer complex to the DNA E-box.[1][3] This action prevents the transcription of N-Myc target genes that are crucial for tumor growth and progression, leading to potent inhibitory activity in N-Myc-dependent cell lines.[1][4]

Q2: Has this compound been screened for off-target effects?

A2: Yes, during its development, a cell-based screening approach was utilized to eliminate molecules exhibiting off-target effects or general toxicity.[3] Specifically, this compound was tested in a counter-screen using the Myc-negative cell line HO15.19 and showed minimal inhibitory effects, suggesting a high degree of specificity for its intended target.[5][6] For instance, at a concentration of 10 μM, this compound inhibited the N-Myc dependent IMR32 cell line by 99.4%, while only showing 14.1% inhibition in the HO15.19 cell line.[1]

Q3: Is there any information on the cytotoxicity profile of this compound?

A3: The development process for this compound included efforts to minimize general cytotoxicity. An earlier compound in the same series, VPC-70511, was discontinued (B1498344) due to a highly cytotoxic profile in a Myc-negative cell line.[3][5] In contrast, this compound was selected for its potent on-target activity and lack of strong inhibitory effects in counter-screens.[5][6] Pharmacokinetic studies in mice also indicated good tolerance with no observed signs of toxicity.[7]

Q4: Does this compound interfere with the formation of the N-Myc-Max heterodimer?

A4: No, experimental evidence from proximity-ligation assays (PLA) has demonstrated that this compound does not disrupt the interaction between N-Myc and Max.[4][7] Instead, it acts by preventing the entire N-Myc-Max complex from binding to DNA.[4]

Troubleshooting Guides

Issue 1: High variability in IC50 values across different N-Myc-dependent cell lines.

  • Potential Cause 1: Differing levels of N-Myc expression. The potency of this compound is directly correlated with the dependence of the cell line on N-Myc.

    • Troubleshooting Step: Quantify the relative expression levels of N-Myc in your panel of cell lines using techniques like Western Blot or qPCR. This will help in correlating the IC50 values with the level of target expression.

  • Potential Cause 2: Cell culture conditions. Factors such as cell density, passage number, and media composition can influence experimental outcomes.

    • Troubleshooting Step: Standardize your cell culture and assay protocols. Ensure consistent seeding densities and use cells within a defined passage number range for all experiments.

  • Potential Cause 3: Assay-specific artifacts. The type of viability or proliferation assay used (e.g., MTT, CellTiter-Glo) can sometimes be affected by the compound.

    • Troubleshooting Step: Consider using an orthogonal assay method to confirm your results. For example, if you are using a metabolic assay, try a direct cell counting method.

Issue 2: Unexpected cytotoxicity observed in a control or non-N-Myc-driven cell line.

  • Potential Cause 1: Off-target effects. While selected for specificity, high concentrations of any small molecule can lead to off-target activity.

    • Troubleshooting Step: Perform a dose-response curve in a validated N-Myc-negative cell line (e.g., HO15.19) alongside your N-Myc-positive lines.[5][6] This will help determine the therapeutic window between on-target and potential off-target cytotoxicity.

  • Potential Cause 2: Compound stability and degradation. The stability of the compound in your specific cell culture media and conditions might be a factor. This compound has high microsomal stability, but media components could potentially affect it.[5]

    • Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Minimize the time the compound is incubated in media before being added to the cells.

  • Potential Cause 3: Contamination. Mycoplasma or other contaminants in cell culture can alter cellular responses to treatment.

    • Troubleshooting Step: Regularly test your cell lines for mycoplasma contamination.

Data Presentation

Table 1: In Vitro Activity of this compound and Related Compounds

CompoundTargetCell Line (N-Myc Status)Activity/EndpointResultReference
This compound N-MycIMR32 (Positive)% Inhibition at 10 µM99.4%[1]
This compound N-MycHO15.19 (Negative)% Inhibition at 10 µM14.1%[1]
VPC-70551N-MycLNCaP-NMYCIC50 (Transcription Assay)~5 µM[5]
This compound N-MycLNCaP-NMYCIC50 (Transcription Assay)~2.5 µM[5]
VPC-70511N-MycHO15.19 (Negative)Cytotoxicity ScreenHighly Cytotoxic[3][5]

Table 2: Microsomal Stability of this compound and Precursor Compounds

CompoundHalf-life (T1/2) in Liver Microsomes (minutes)Reference
VPC-7006369[5]
VPC-70551141[5]
This compound 2310[5]

Experimental Protocols

1. N-Myc Transcriptional Reporter Assay:

  • Cell Line: LNCaP cells stably expressing N-Myc (LNCaP-NMYC).

  • Methodology:

    • Seed LNCaP-NMYC cells in an appropriate plate format.

    • Transfect cells with a reporter plasmid containing a luciferase gene under the control of an N-Myc-responsive promoter (containing E-boxes).

    • Treat the transfected cells with a dose range of this compound (e.g., 0-25 µM) for 24 hours.

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the luciferase signal to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic curve.[5]

2. Cell Viability/Counter-Screen Assay:

  • Cell Lines: An N-Myc positive cell line (e.g., IMR32, NCI-H660) and an N-Myc negative cell line (e.g., HO15.19).[5][6]

  • Methodology:

    • Seed cells in 96-well plates at a predetermined optimal density.

    • Allow cells to attach overnight.

    • Treat cells with various concentrations of this compound for a specified period (e.g., 72 hours).

    • Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.

    • Express results as a percentage of the vehicle-treated control.

    • Compare the dose-response curves between the N-Myc positive and negative cell lines to determine selectivity.

3. Proximity Ligation Assay (PLA) for N-Myc-Max Interaction:

  • Cell Line: LNCaP-NMYC cells.

  • Methodology:

    • Culture cells on coverslips and treat with this compound (e.g., 10 µM), a known disruptor of N-Myc-Max interaction (e.g., 10074-G5), or vehicle control for 72 hours.[5]

    • Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies specific for N-Myc and Max.

    • Add PLA probes (secondary antibodies with attached oligonucleotides).

    • Perform ligation and amplification steps according to the manufacturer's protocol to generate a fluorescent signal where N-Myc and Max are in close proximity.

    • Image the cells using fluorescence microscopy and quantify the number of interaction signals (dots) per nucleus.

    • A lack of significant difference in the number of dots between vehicle and this compound-treated cells indicates the compound does not disrupt the heterodimer formation.[5]

Visualizations

G NMyc N-Myc Heterodimer N-Myc-Max Heterodimer NMyc->Heterodimer Max Max Max->Heterodimer EBox E-Box DNA Binding Site Heterodimer->EBox Binds VPC70619 This compound VPC70619->EBox Blocks Binding Transcription Target Gene Transcription EBox->Transcription Activates Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Mechanism of action for this compound.

G start Start: Select Cell Lines nmyc_pos N-Myc Positive (e.g., IMR32) start->nmyc_pos nmyc_neg N-Myc Negative (e.g., HO15.19) start->nmyc_neg treat Treat with This compound Dose-Response nmyc_pos->treat nmyc_neg->treat assay 72h Incubation & Cell Viability Assay treat->assay on_target Result: Potent Inhibition (On-Target Effect) assay->on_target N-Myc+ Cells off_target Result: Minimal Inhibition (High Specificity) assay->off_target N-Myc- Cells

Caption: Workflow for assessing on-target vs. off-target cytotoxicity.

References

Technical Support Center: Assessing VPC-70619 Cytotoxicity in Non-Target Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on assessing the cytotoxicity of VPC-70619, a potent N-Myc inhibitor, in non-target cells. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small-molecule inhibitor that targets the N-Myc transcription factor. Its primary mechanism of action is to block the heterodimerization of N-Myc with its partner protein, Max, which in turn prevents the N-Myc/Max complex from binding to DNA E-boxes. This inhibition of DNA binding leads to the downregulation of N-Myc target genes, resulting in anti-proliferative effects in N-Myc-dependent cancer cells.[1][2]

Q2: Has the cytotoxicity of this compound been evaluated in non-target cells?

A2: Yes, preliminary cytotoxicity screening of this compound has been performed. In a counter-screen using the N-Myc negative cell line HO15.19, this compound demonstrated minimal inhibitory effects.[1] Specifically, at a concentration of 10 µM, it only inhibited the growth of HO15.19 cells by 14.1%, while exhibiting a 99.4% inhibition rate in the N-Myc amplified IMR32 neuroblastoma cell line.[1] This suggests a degree of selectivity for N-Myc expressing cells. Further studies in animal models have also suggested that this compound may have tolerable toxic effects within a therapeutic window.[1]

Q3: What are common signs of off-target cytotoxicity in cell culture?

A3: Researchers should be vigilant for several indicators of off-target effects. These include a significant decrease in cell viability at concentrations that are not expected to affect non-target cells, observable changes in cell morphology such as rounding or detachment, and inconsistencies between the observed cellular phenotype and the known function of the intended target.

Q4: Which non-target cell lines are recommended for assessing the cytotoxicity of this compound?

A4: It is advisable to use a panel of cell lines that do not overexpress N-Myc. This could include cell lines derived from normal tissues relevant to potential clinical applications or tissues known for susceptibility to drug-induced toxicity. Examples include:

  • Normal human fibroblasts (e.g., IMR-90, WI-38): To assess general cytotoxicity in normal, non-cancerous cells.

  • Hepatocytes (e.g., HepG2, primary human hepatocytes): To evaluate potential liver toxicity, as the liver is a primary site of drug metabolism.

  • Renal epithelial cells (e.g., HK-2): To assess potential kidney toxicity.

  • Cardiomyocytes (e.g., AC16): To screen for potential cardiotoxicity.

It is also beneficial to include N-Myc negative cancer cell lines to confirm that the observed effects are specific to the presence of the N-Myc oncogene.

Troubleshooting Guides

Problem 1: High background signal or inconsistent results in the MTT assay.
Possible Cause Troubleshooting Step
Contamination Regularly check cell cultures for microbial contamination. Use sterile techniques and periodically test for mycoplasma.
Reagent Issues Ensure the MTT reagent is fresh and has been stored correctly, protected from light.
Incomplete Formazan (B1609692) Solubilization After adding the solubilization buffer (e.g., DMSO), ensure complete dissolution of the formazan crystals by gentle pipetting or using a plate shaker.
Cell Seeding Density Optimize the initial cell seeding density to ensure cells are in the logarithmic growth phase during the assay.
Problem 2: Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH).
Possible Cause Troubleshooting Step
Different Cellular Mechanisms MTT assays measure metabolic activity, which can be affected without immediate cell death. LDH assays measure membrane integrity. A compound might inhibit proliferation (affecting MTT) without causing immediate cell lysis (low LDH release).
Timing of Assay The kinetics of different cell death pathways vary. LDH release is an earlier marker of necrosis, while apoptosis may take longer. Perform a time-course experiment to capture the dynamics of cytotoxicity.
Compound Interference The chemical properties of this compound could interfere with the assay reagents or detection method. Include appropriate controls, such as the compound in cell-free media, to account for any intrinsic absorbance or fluorescence.

Data Presentation

The following tables provide a template for summarizing quantitative data from cytotoxicity experiments with this compound.

Table 1: In Vitro Cytotoxicity of this compound in N-Myc Target and Non-Target Cell Lines

Cell LineN-Myc StatusIC50 (µM) after 72h% Inhibition at 10 µM
IMR32Amplified[Insert Data]99.4%[1]
NCI-H660Positive[Insert Data][Insert Data]
HO15.19Negative> 10 µM14.1%[1]
IMR-90Normal[Insert Data][Insert Data]
HepG2Negative[Insert Data][Insert Data]

Table 2: Summary of Cytotoxicity Assay Results for this compound in a Non-Target Cell Line (e.g., IMR-90)

AssayEndpoint MeasuredResult at [Concentration]
MTT Metabolic Activity[Insert Data, e.g., % Viability]
LDH Release Membrane Integrity[Insert Data, e.g., % Cytotoxicity]
Annexin V/PI Apoptosis[Insert Data, e.g., % Apoptotic Cells]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After incubation, carefully collect the cell culture supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol.

  • Data Acquisition: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound as described above.

  • Cell Harvesting: After treatment, collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Mandatory Visualizations

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis seed_cells Seed Non-Target Cells (e.g., IMR-90, HepG2) prepare_compound Prepare this compound Dilutions treat_cells Treat Cells with this compound (24, 48, 72 hours) prepare_compound->treat_cells mtt_assay MTT Assay (Metabolic Activity) treat_cells->mtt_assay ldh_assay LDH Assay (Membrane Integrity) treat_cells->ldh_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay analyze_data Analyze Data & Determine IC50 mtt_assay->analyze_data ldh_assay->analyze_data apoptosis_assay->analyze_data

Caption: Workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Cytotoxicity Pathways VPC70619 This compound NMyc_Max N-Myc/Max Heterodimer VPC70619->NMyc_Max Inhibits Off_Target Unknown Off-Target(s) VPC70619->Off_Target DNA_Binding DNA Binding (E-box) NMyc_Max->DNA_Binding Gene_Expression Target Gene Expression DNA_Binding->Gene_Expression Cell_Proliferation Cancer Cell Proliferation Gene_Expression->Cell_Proliferation Stress_Kinases Stress Kinase Activation (e.g., JNK, p38) Off_Target->Stress_Kinases Mitochondrial_Dysfunction Mitochondrial Dysfunction Stress_Kinases->Mitochondrial_Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis

Caption: On-target vs. potential off-target pathways.

References

Optimizing VPC-70619 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VPC-70619. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small-molecule inhibitor of N-Myc.[1][2] Its mechanism of action involves blocking the binding of the N-Myc-Max heterodimer complex to the DNA E-box.[1] This prevents the transcription of N-Myc target genes, leading to an inhibition of cell proliferation in N-Myc-dependent cancer cells.[3][4]

Q2: In which research areas and cell lines has this compound been shown to be effective?

A2: this compound has demonstrated efficacy in preclinical models of various cancers characterized by N-Myc overexpression. This includes neuroendocrine prostate cancer, neuroblastoma, and anaplastic thyroid cancer.[1][3][5] It has shown significant anti-proliferative activity in N-Myc expressing cell lines such as IMR32 and NCI-H660, while exhibiting minimal effects in Myc-negative cell lines like HO15.19.[4][6]

Q3: What is the recommended solvent and storage procedure for this compound?

A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of ≥ 100 mg/mL.[1][7] For optimal stability, stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Q4: How can I be sure the observed effects are due to N-Myc inhibition and not off-target effects?

A4: To validate that the observed cellular effects are a direct result of N-Myc inhibition, it is crucial to include proper controls in your experimental design. A key control is to test this compound in a cell line that does not express N-Myc (e.g., HO15.19).[4][6] A significant reduction in efficacy in the N-Myc negative cell line compared to your N-Myc positive cell line of interest would support on-target activity. Additionally, you can perform downstream analysis of known N-Myc target gene expression (e.g., via qRT-PCR or Western blot) to confirm engagement of the intended pathway.

Troubleshooting Guide

Issue 1: I am not observing the expected level of efficacy with this compound in my N-Myc-dependent cell line.

  • Possible Cause 1: Suboptimal Concentration. The optimal concentration of this compound can vary between different cell lines.

    • Solution: Perform a dose-response experiment to determine the IC50 value for your specific cell line. A typical starting range for testing can be from 0.1 µM to 50 µM.

  • Possible Cause 2: Compound Instability. Improper storage or handling of this compound can lead to its degradation.

    • Solution: Ensure that the compound is stored as recommended (-20°C or -80°C) and that fresh dilutions are made from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles.[1]

  • Possible Cause 3: Cell Culture Conditions. Factors such as cell density, passage number, and serum concentration in the media can influence the compound's effectiveness.

    • Solution: Standardize your cell culture conditions. Ensure that cells are in the logarithmic growth phase at the time of treatment. Be aware that serum proteins can sometimes bind to small molecules, reducing their effective concentration. Consider testing in reduced-serum conditions if this is suspected.

Issue 2: I am observing significant cell death even at low concentrations of this compound.

  • Possible Cause 1: High Sensitivity of the Cell Line. Your particular cell line may be exceptionally sensitive to N-Myc inhibition.

    • Solution: Lower the concentration range in your dose-response experiments. You may need to test concentrations in the nanomolar range.

  • Possible Cause 2: Solvent Toxicity. High concentrations of DMSO can be toxic to cells.

    • Solution: Ensure the final concentration of DMSO in your cell culture media is below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same concentration of DMSO as your highest treatment concentration) to assess the effect of the solvent on cell viability.

Issue 3: I am seeing inconsistent results between experiments.

  • Possible Cause 1: Inconsistent Cell Seeding. Variations in the number of cells seeded can lead to variability in results.

    • Solution: Ensure a homogenous cell suspension before seeding and use a consistent protocol for cell counting and plating.

  • Possible Cause 2: Pipetting Inaccuracy. Errors in preparing serial dilutions can lead to significant variations in the final compound concentration.

    • Solution: Use calibrated pipettes and pay close attention to your dilution calculations and technique.

  • Possible Cause 3: Compound Precipitation. this compound may precipitate out of solution if its solubility limit is exceeded in the aqueous culture medium.

    • Solution: Visually inspect your diluted solutions for any signs of precipitation. If observed, you may need to adjust your dilution scheme or consider the use of a different formulation for in vivo studies.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Different Cell Lines

Cell LineCancer TypeN-Myc StatusIC50 (µM)NotesReference
IMR32NeuroblastomaPositive< 1099.4% inhibition at 10 µM[4]
NCI-H660Neuroendocrine Prostate CancerPositive7.0[4]
HO15.19Negative> 1014.1% inhibition at 10 µM[4]
SW1736-PTXAnaplastic Thyroid CancerPositiveNot ReportedEffective in the 0.5-30 µM range[1]
8505C-PTXAnaplastic Thyroid CancerPositiveNot ReportedEffective in the 0.5-30 µM range[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to create a range of desired concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM). Include a vehicle-only control (medium with the same final DMSO concentration).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) product is visible.

    • Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration.

    • Use a non-linear regression analysis to determine the IC50 value.

Mandatory Visualizations

G cluster_0 N-Myc Signaling Pathway NMyc N-Myc Heterodimer N-Myc-Max Heterodimer NMyc->Heterodimer Max Max Max->Heterodimer EBox E-Box (DNA) Heterodimer->EBox Binds to TargetGenes Target Gene Transcription EBox->TargetGenes Activates Proliferation Cell Proliferation TargetGenes->Proliferation Promotes VPC70619 This compound VPC70619->Heterodimer Inhibits Binding to E-Box

Caption: Mechanism of action of this compound in the N-Myc signaling pathway.

G cluster_1 Experimental Workflow: IC50 Determination Start Start SeedCells Seed Cells in 96-well Plate Start->SeedCells PrepareDilutions Prepare Serial Dilutions of this compound SeedCells->PrepareDilutions TreatCells Treat Cells with This compound PrepareDilutions->TreatCells Incubate Incubate for 72 hours TreatCells->Incubate ViabilityAssay Perform Cell Viability Assay (e.g., MTT) Incubate->ViabilityAssay ReadAbsorbance Read Absorbance ViabilityAssay->ReadAbsorbance AnalyzeData Analyze Data and Calculate IC50 ReadAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: A typical experimental workflow for determining the IC50 of this compound.

G cluster_2 Troubleshooting Logic: Low Efficacy Problem Low Efficacy Observed CheckConcentration Is concentration optimized? Problem->CheckConcentration CheckStability Is compound stable? CheckConcentration->CheckStability Yes DoseResponse Perform Dose-Response Experiment CheckConcentration->DoseResponse No CheckCells Are cell conditions consistent? CheckStability->CheckCells Yes FreshStock Use Fresh Stock and Dilutions CheckStability->FreshStock No StandardizeCulture Standardize Cell Culture Protocol CheckCells->StandardizeCulture No Solution Efficacy Improved CheckCells->Solution Yes DoseResponse->Solution FreshStock->Solution StandardizeCulture->Solution

Caption: A logical workflow for troubleshooting low efficacy of this compound.

References

How to minimize VPC-70619 batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability when working with the N-Myc inhibitor, VPC-70619.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored to ensure stability and minimize degradation?

A1: To maintain the integrity of this compound, it is crucial to adhere to the recommended storage conditions. The compound should be stored in a dry, dark environment at -20°C for up to one year.[1] Stock solutions can be stored at 0-4°C for one month.[1] For longer-term storage of stock solutions, it is recommended to store them at -80°C for up to six months.[2] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound and introduce variability in your experiments.[3]

Q2: What is the recommended solvent for dissolving this compound?

A2: For most in vitro applications, Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.[3] It is important to ensure the compound is fully dissolved to achieve a homogenous solution. The solubility in other solvents is yet to be determined.[1]

Q3: What is the purity of this compound and how can I verify it?

A3: this compound is supplied with a purity of ≥98%.[1][4] Each batch should come with a Certificate of Analysis (CoA) that provides the specific purity details for that lot. Always refer to the CoA for the most accurate information regarding the purity of your specific batch.

Q4: Can this compound be used in in vivo studies?

A4: Yes, this compound is a potent, orally active N-Myc inhibitor with high bioavailability in both oral and intraperitoneal administration.[1][5] Several formulations for in vivo use have been described, and the choice of vehicle will depend on the specific experimental design.[3]

Troubleshooting Guides

Issue 1: Inconsistent IC50 values across experiments.

This is a common issue that can arise from several factors. Follow this guide to troubleshoot and improve the consistency of your results.

Potential Cause Troubleshooting Step
Compound Degradation Ensure this compound has been stored correctly at -20°C in a dry, dark environment.[1] Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.[3]
Inaccurate Pipetting Calibrate your pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step to maintain concentration accuracy.
Cell Line Variability Ensure you are using a consistent cell passage number for all experiments. N-Myc expression levels can vary with passage number, affecting the IC50 of an N-Myc inhibitor.[2]
Assay Conditions Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations.
Issue 2: Poor solubility or precipitation of this compound in media.

Precipitation of the compound can lead to inaccurate dosing and inconsistent results.

Potential Cause Troubleshooting Step
Solvent Choice While DMSO is recommended for stock solutions, high concentrations of DMSO can be toxic to cells.[3] Ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%).
Compound Concentration If you observe precipitation at your working concentration, try preparing a more dilute stock solution and adjusting the volume added to your media.
Media Formulation Some components of cell culture media can interact with small molecules and reduce their solubility. If possible, test the solubility of this compound in a simplified buffer system before moving to complete media.

Quantitative Data Summary

Table 1: Technical Specifications of this compound
PropertyValueReference
CAS Number 2361742-30-3[1]
Molecular Weight 364.71 g/mol [1]
Formula C16H8ClF3N4O[1]
Purity ≥98%[1][4]
Appearance Solid Powder[1]
Storage Dry, dark, and at -20°C for 1 year[1]
Table 2: Example In Vivo Formulations for this compound
FormulationComponentsAdministration RouteReference
Suspension 1 DMSO, PEG300, Tween 80, ddH2ONot Specified[3]
Suspension 2 DMSO, Corn oilNot Specified[3]
Oral Formulation 3 PEG400Oral[3]
Oral Formulation 4 0.2% Carboxymethyl celluloseOral[3]
Oral Formulation 5 0.25% Tween 80 and 0.5% Carboxymethyl celluloseOral[3]

Visualizations

NMyc_Signaling_Pathway cluster_nucleus Nucleus N-Myc N-Myc N-Myc/Max N-Myc/Max N-Myc->N-Myc/Max Max Max Max->N-Myc/Max E-Box E-Box N-Myc/Max->E-Box Binds to Target Gene Transcription Target Gene Transcription E-Box->Target Gene Transcription Initiates This compound This compound This compound->N-Myc/Max Inhibits DNA Binding

Caption: N-Myc Signaling Pathway Inhibition by this compound.

Experimental_Workflow Start Start Prepare Stock Solution Prepare Stock Solution Start->Prepare Stock Solution Cell Seeding Cell Seeding Prepare Stock Solution->Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation Assay Assay Incubation->Assay Data Analysis Data Analysis Assay->Data Analysis End End Data Analysis->End

Caption: Standard Experimental Workflow for this compound.

Troubleshooting_Tree Inconsistent Results Inconsistent Results Check Compound Handling Check Compound Handling Inconsistent Results->Check Compound Handling Verify Assay Protocol Verify Assay Protocol Inconsistent Results->Verify Assay Protocol Assess Cell Line Health Assess Cell Line Health Inconsistent Results->Assess Cell Line Health Fresh Stock Solution? Fresh Stock Solution? Check Compound Handling->Fresh Stock Solution? Standardized Seeding Density? Standardized Seeding Density? Verify Assay Protocol->Standardized Seeding Density? Consistent Passage Number? Consistent Passage Number? Assess Cell Line Health->Consistent Passage Number? Prepare New Stock Prepare New Stock Fresh Stock Solution?->Prepare New Stock No Standardize Protocol Standardize Protocol Standardized Seeding Density?->Standardize Protocol No Use Consistent Passages Use Consistent Passages Consistent Passage Number?->Use Consistent Passages No

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

Interpreting unexpected results in VPC-70619 experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for VPC-70619. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting results and troubleshooting experiments involving this novel N-Myc inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small-molecule inhibitor that potently targets the N-Myc transcription factor. Its mechanism of action is to block the binding of the N-Myc-Max heterodimer complex to the DNA E-box.[1][2][3] This inhibition prevents the transcription of N-Myc target genes, leading to reduced cell proliferation in N-Myc-dependent cancer cells.[1]

Q2: In which cancer types has this compound shown the most promise?

A2: this compound has demonstrated significant anti-proliferative activity in cell lines derived from neuroendocrine prostate cancer (NEPC), neuroblastoma, and anaplastic thyroid cancer.[1][2] Its efficacy is particularly pronounced in cancers characterized by N-Myc overexpression.[1]

Q3: Does this compound disrupt the N-Myc-Max protein-protein interaction?

A3: No, and this is a critical point. This compound is not designed to disrupt the heterodimerization of N-Myc and Max. Instead, it binds to the N-Myc-Max complex's DNA-binding domain, sterically hindering its interaction with DNA E-boxes.[4] Proximity ligation assays have confirmed that the N-Myc-Max interaction remains intact in the presence of this compound.[4]

Q4: What is the recommended solvent for this compound?

A4: For in vitro experiments, this compound can be dissolved in DMSO. For in vivo studies, the specific formulation will depend on the administration route (oral or intraperitoneal) and the vehicle used in the cited pharmacokinetic studies. Researchers should refer to the original publications for detailed vehicle composition.

Q5: What are the known downstream effects of this compound treatment?

A5: Treatment with this compound has been shown to modulate the mRNA levels of several genes. For instance, it can upregulate the expression of MYCN, MDM2, and CRABP2, while downregulating TGM2 and INHBA in certain cancer cell lines.[2] These changes confirm its specific regulatory impact on the MYCN signaling pathway.[2]

Troubleshooting Guides

This section addresses unexpected results you might encounter during your experiments with this compound.

Issue 1: Lower than Expected Efficacy in N-Myc Dependent Cell Lines

Possible Causes and Troubleshooting Steps:

  • Cell Line Authenticity and N-Myc Expression:

    • Verify Cell Line Identity: Authenticate your cell lines using short tandem repeat (STR) profiling to ensure you are working with the correct line.

    • Confirm N-Myc Expression: Regularly check the N-Myc protein levels in your cell line stock via Western blot. N-Myc expression can be lost with continuous passaging.

  • Compound Integrity and Concentration:

    • Compound Stability: Ensure the compound has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles.[2]

    • Verify Concentration: Use a spectrophotometer or a similar method to confirm the concentration of your this compound stock solution.

  • Experimental Conditions:

    • Serum Concentration: High serum concentrations in the culture medium can sometimes interfere with the activity of small molecules. Consider reducing the serum percentage if compatible with your cell line's health.

    • Assay Duration: The anti-proliferative effects of this compound may be time-dependent. Ensure your assay duration is sufficient (e.g., 72 hours) to observe a significant effect.

Issue 2: High Variability Between Replicates

Possible Causes and Troubleshooting Steps:

  • Compound Solubility:

    • Precipitation: this compound has limited solubility in aqueous solutions.[5] Visually inspect your media for any signs of precipitation after adding the compound. Ensure the final DMSO concentration is low and consistent across all wells.

    • Vortexing: Thoroughly vortex the compound stock solution before diluting it into the culture medium.

  • Cell Seeding Density:

    • Inconsistent Seeding: Uneven cell seeding can lead to significant variability. Ensure a single-cell suspension and use a calibrated multichannel pipette for seeding.

  • Edge Effects in Multi-well Plates:

    • Plate Layout: Be mindful of edge effects in 96-well or 384-well plates, where wells on the perimeter can evaporate more quickly. Avoid using the outer wells for experimental conditions, or ensure they are filled with a buffer solution.

Issue 3: Apparent Off-Target Effects or Cellular Toxicity in N-Myc Negative Cell Lines

Possible Causes and Troubleshooting Steps:

  • High Compound Concentration:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range. At very high concentrations, small molecules can exhibit off-target effects. This compound has shown minimal toxicity in the N-Myc negative HO15.19 cell line at 10 µM.[5]

    • Cytotoxicity Assay: Use a viability assay that distinguishes between cytostatic and cytotoxic effects (e.g., measuring ATP levels vs. membrane integrity).

  • Solvent Toxicity:

    • Vehicle Control: Ensure you have a vehicle control (e.g., DMSO) at the same final concentration as your experimental wells to account for any solvent-induced toxicity.

Data Summary

In Vitro Efficacy of this compound
Cell LineN-Myc StatusAssayConcentration (µM)% InhibitionReference
IMR32PositiveViability1099.4[2][5]
NCI-H660PositiveViability10>50[6]
HO15.19NegativeViability1014.1[2][5]
LNCaP-NMYCPositiveTranscription5~100[1][6]
Pharmacokinetic Parameters of this compound and Precursors
CompoundT1/2 in Liver Microsomes (min)BioavailabilityReference
VPC-7006369Not Reported[4]
VPC-70551141Not Reported[4]
This compound 2310 High (Oral & IP) [4][6]

Experimental Protocols & Visualizations

N-Myc-Max Signaling Pathway

The following diagram illustrates the targeted N-Myc-Max signaling pathway. This compound acts by preventing the N-Myc-Max complex from binding to the E-box, thereby inhibiting the transcription of target genes responsible for cell proliferation.

N_Myc_Pathway cluster_nucleus Nucleus N_Myc N-Myc N_Myc_Max N-Myc-Max Heterodimer N_Myc->N_Myc_Max Max Max Max->N_Myc_Max E_Box E-Box (on DNA) N_Myc_Max->E_Box Binds Target_Genes Target Gene Transcription E_Box->Target_Genes Activates Proliferation Cell Proliferation Target_Genes->Proliferation VPC_70619 This compound VPC_70619->E_Box Blocks Binding Troubleshooting_Workflow Start Start: Low Efficacy Observed Check_Compound Check Compound: - Storage - Concentration - Solubility Start->Check_Compound Result_Compound Compound Issue? Check_Compound->Result_Compound Check_Cells Check Cell Line: - Authenticity (STR) - N-Myc Expression (WB) Result_Cells Cell Line Issue? Check_Cells->Result_Cells Check_Protocol Review Protocol: - Assay Duration - Serum Levels - Seeding Density Result_Protocol Protocol Issue? Check_Protocol->Result_Protocol Result_Compound->Check_Cells No Order_New Order New Compound Result_Compound->Order_New Yes Result_Cells->Check_Protocol No Revalidate_Cells Re-validate or Thaw New Vial Result_Cells->Revalidate_Cells Yes Optimize_Protocol Optimize Protocol Result_Protocol->Optimize_Protocol Yes End Problem Resolved Result_Protocol->End No Order_New->End Revalidate_Cells->End Optimize_Protocol->End

References

Stability of VPC-70619 in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the long-term storage and stability of VPC-70619, a potent N-Myc inhibitor. Below you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your experimental results.

Stability and Storage Conditions

Proper storage of this compound is critical to maintain its chemical integrity and biological activity. Adherence to the recommended conditions will minimize degradation and ensure reproducible experimental outcomes.

Recommended Storage Conditions
FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsProtect from moisture.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
In Solvent (e.g., DMSO) -20°CUp to 1 monthFor shorter-term storage.

Troubleshooting Guide

Researchers may encounter issues related to the stability and handling of this compound. This guide addresses common problems and provides practical solutions.

Frequently Asked Questions (FAQs)

Q1: I observed precipitation in my this compound stock solution after thawing. What should I do?

A1: Precipitation upon thawing can occur, particularly with concentrated stock solutions. To resolve this, gently warm the vial to 37°C for a few minutes and vortex thoroughly to redissolve the compound. To prevent this, consider storing the compound in smaller aliquots to avoid repeated freeze-thaw cycles. If precipitation persists, it may indicate that the solubility limit has been exceeded; in such cases, preparing a fresh, less concentrated stock solution is recommended.

Q2: My experimental results are inconsistent. Could this be related to the stability of this compound?

A2: Inconsistent results can be a sign of compound degradation. Several factors can contribute to the degradation of this compound in solution:

  • Improper Storage: Ensure your stock solutions are stored at the recommended -80°C for long-term stability.

  • Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles by preparing single-use aliquots.

  • Exposure to Light: Protect solutions from light by using amber vials or by wrapping the vials in foil.

  • Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions, as water content can promote hydrolysis.

To verify the integrity of your compound, it is advisable to perform a quality control check, such as HPLC-MS, to assess its purity.

Q3: What are the likely degradation products of this compound?

A3: While specific degradation products for this compound are not extensively documented in publicly available literature, small molecules with similar functional groups are susceptible to common degradation pathways such as hydrolysis and oxidation. Hydrolysis may affect amide bonds, while oxidation can occur at electron-rich moieties. If degradation is suspected, analytical techniques like LC-MS/MS can be employed to identify and characterize potential degradation products.

Q4: How can I assess the stability of this compound in my specific experimental conditions (e.g., cell culture medium)?

A4: It is good practice to evaluate the stability of this compound in your specific assay buffer or cell culture medium. This can be done by incubating the compound in the medium for the duration of your experiment and then analyzing its concentration and purity at different time points using methods like HPLC or LC-MS. This will help you understand if the compound remains stable throughout your experiment.

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound

This protocol outlines a general method for assessing the long-term stability of this compound in a DMSO stock solution.

1. Materials:

  • This compound powder
  • Anhydrous, high-purity DMSO
  • Sterile, amber polypropylene (B1209903) or glass vials
  • -80°C freezer
  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
  • Mass Spectrometer (MS) for identity confirmation

2. Procedure:

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
  • Aliquoting: Dispense the stock solution into multiple small-volume, single-use aliquots in amber vials.
  • Initial Analysis (Time Zero): Immediately after preparation, take one aliquot for initial analysis.
  • Dilute the stock solution to a suitable concentration for HPLC analysis.
  • Analyze the sample by HPLC to determine the initial purity and concentration.
  • Confirm the identity of the compound using MS.
  • Storage: Store the remaining aliquots at -80°C, protected from light.
  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from the freezer.
  • Sample Analysis: Allow the aliquot to thaw at room temperature. Analyze the sample using the same HPLC-MS method as the initial analysis.
  • Data Evaluation: Compare the purity and concentration of the stored sample to the initial (time zero) data. A significant decrease in purity or concentration indicates degradation.

Visualizations

N-Myc Signaling Pathway Inhibition by this compound

This compound functions by disrupting the interaction between N-Myc and its binding partner, Max. This prevents the N-Myc/Max heterodimer from binding to E-box DNA sequences, thereby inhibiting the transcription of N-Myc target genes involved in cell proliferation and survival.

N_Myc_Pathway cluster_nucleus Nucleus N_Myc N-Myc N_Myc_Max N-Myc/Max Heterodimer N_Myc->N_Myc_Max Max Max Max->N_Myc_Max E_box E-box DNA N_Myc_Max->E_box Target_Genes Target Gene Transcription E_box->Target_Genes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation VPC_70619 This compound VPC_70619->N_Myc_Max Inhibits Binding

Caption: Inhibition of the N-Myc/Max pathway by this compound.

Experimental Workflow for this compound Stability Assessment

The following diagram illustrates a logical workflow for conducting a long-term stability study of this compound.

Stability_Workflow start Start prep_stock Prepare this compound Stock Solution in DMSO start->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot time_zero Analyze Time Zero Sample (HPLC-MS) aliquot->time_zero storage Store Aliquots at -80°C aliquot->storage compare_data Compare Data to Time Zero Results time_zero->compare_data time_points Retrieve Aliquots at Scheduled Time Points storage->time_points analyze_samples Analyze Thawed Samples (HPLC-MS) time_points->analyze_samples analyze_samples->compare_data conclusion Determine Stability and Shelf-Life compare_data->conclusion end End conclusion->end

Caption: Workflow for assessing the long-term stability of this compound.

Preventing degradation of VPC-70619 in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: VPC-70619

This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of this compound in experimental setups. It includes troubleshooting advice and answers to frequently asked questions to help prevent compound degradation and ensure experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is soluble in DMSO at concentrations of 100 mg/mL or higher. For consistency, it is recommended to prepare a high-concentration stock, for example, 10 mM or 20 mM in 100% DMSO. Aliquot the stock solution into single-use, light-protected vials to minimize freeze-thaw cycles. Store these aliquots under the recommended conditions outlined in the table below.[1][2]

Q2: What are the primary signs of this compound degradation?

A2: Visual signs of degradation can include a change in the color or clarity of the stock solution. Experimentally, degradation may manifest as a loss of potency, leading to reduced or inconsistent inhibition of N-Myc activity in your assays. If you observe a significant shift in the IC50 value or a decrease in the maximum effect of the compound, degradation should be suspected.

Q3: Can I store diluted, aqueous solutions of this compound?

A3: It is strongly advised to prepare fresh dilutions in your aqueous buffer or cell culture medium for each experiment from a frozen DMSO stock. One publication noted the "limited solubility of this compound in the assay buffer," which can be exacerbated by prolonged storage in aqueous environments, potentially leading to precipitation and degradation.[3] The benzohydrazide (B10538) structure may be susceptible to hydrolysis, especially at non-neutral pH.

Q4: What is the known stability of this compound?

A4: this compound has demonstrated high stability in liver microsomes, with a reported half-life (T1/2) of 2310 minutes.[4] This suggests good metabolic stability. For laboratory storage, adhere to the recommended conditions to prevent chemical degradation.

Troubleshooting Guide

Issue 1: I am observing inconsistent or lower-than-expected activity of this compound in my cell-based assays.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure your DMSO stock solution has been stored correctly and has not undergone more than 1-2 freeze-thaw cycles. Prepare fresh dilutions in your final assay medium immediately before each experiment. Do not store the compound in aqueous solutions.

  • Possible Cause 2: Compound Precipitation.

    • Solution: this compound has limited aqueous solubility. When diluting from a DMSO stock, ensure the final DMSO concentration in your cell culture medium is low (typically ≤ 0.5%) to prevent precipitation. Add the this compound stock to the medium as the final step and mix thoroughly but gently. Visually inspect the medium for any signs of precipitation before adding it to the cells.

  • Possible Cause 3: Adsorption to Labware.

    • Solution: Like many small molecules, this compound may adsorb to certain plastics. Use low-protein-binding polypropylene (B1209903) tubes and pipette tips for preparing and diluting the compound.

Issue 2: I see signs of precipitation in my culture wells after adding this compound.

  • Possible Cause 1: Exceeded Solubility Limit.

    • Solution: The final concentration of this compound may be too high for the aqueous environment of the cell culture medium. Try lowering the final concentration. Ensure the DMSO concentration is kept to a minimum (e.g., 0.1%) as it can affect both compound solubility and cell health.

  • Possible Cause 2: Interaction with Media Components.

    • Solution: Components in serum or the medium itself can sometimes reduce the solubility of a compound. Test the solubility in a simpler buffer (like PBS) and in media with and without serum to identify the cause. If serum is the issue, consider reducing the serum percentage during the treatment period if your cell line can tolerate it.

Issue 3: I am concerned about off-target effects or cellular toxicity.

  • Possible Cause: High Compound Concentration or Solvent Toxicity.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for N-Myc inhibition versus general cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent on cell viability.

Data Presentation

Storage and Stability Summary
ParameterConditionRecommended Duration
Stock Solution (in DMSO) -80°C≤ 6 months[1]
-20°C≤ 1 month[1]
Powder (Solid Form) -20°C3 years
4°C2 years
Freeze-Thaw Cycles From -20°C or -80°CAvoid; limit to 1-2 cycles
Diluted Solution (Aqueous) 4°C or 37°CNot Recommended; Prepare Fresh
Illustrative Stability Data in Experimental Conditions

Disclaimer: The following data is illustrative for a typical benzohydrazide-based small molecule inhibitor and is intended to provide a general guideline. Compound-specific stability testing for this compound has not been publicly reported.

ConditionIncubation Time (hours)Percent Remaining (Hypothetical)Notes
Cell Culture Medium (pH 7.4, 37°C) 2>98%Generally stable during short incubations.
24~90%Minor degradation may occur over longer experiments.
72~75%Consider replenishing the compound for long-term assays.
Aqueous Buffer (pH 5.0, 25°C) 24~85%Increased hydrolysis may occur under acidic conditions.
Aqueous Buffer (pH 9.0, 25°C) 24~80%Base-catalyzed hydrolysis can increase degradation.
Exposed to Light (in Solution, 25°C) 8~90%Benzohydrazide structures can be susceptible to photodegradation. Protect solutions from light.

Experimental Protocols

Protocol: Cell Viability Assay in N-Myc Expressing Cancer Cells (e.g., IMR-32)
  • Cell Plating:

    • Culture IMR-32 cells in appropriate media (e.g., EMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C and 5% CO₂.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Thaw a frozen aliquot of 10 mM this compound in DMSO.

    • Perform a serial dilution of the stock solution in fresh cell culture medium to prepare 2X working concentrations. For example, to achieve a final concentration range of 0.1 µM to 20 µM, prepare 2X solutions from 0.2 µM to 40 µM.

    • Ensure the DMSO concentration remains constant across all treatments, including the vehicle control (0 µM this compound). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the freshly prepared compound dilutions (or vehicle control) to the respective wells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Viability Assessment (e.g., using a Resazurin-based assay):

    • Prepare the resazurin (B115843) solution according to the manufacturer's instructions.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the fluorescence using a plate reader (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis:

    • Subtract the background fluorescence (from wells with medium only).

    • Normalize the fluorescence values to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

G cluster_0 N-Myc Driven Transcription NMyc N-Myc Max Max NMyc->Max Heterodimerization EBox E-Box DNA Sequence Max->EBox Binds TargetGenes Target Genes (e.g., MDM2, ODC) EBox->TargetGenes Activates Transcription VPC70619 This compound VPC70619->Max Blocks Binding to E-Box

Caption: Simplified N-Myc signaling pathway and the mechanism of action for this compound.

G start Start: Prepare Stock Solution (10 mM in DMSO) aliquot Aliquot into single-use vials start->aliquot store Store at -80°C aliquot->store thaw Thaw one aliquot for experiment store->thaw dilute Prepare 2X working solutions in final assay medium thaw->dilute treat Add to cells (Final DMSO ≤ 0.5%) dilute->treat incubate Incubate for desired time (e.g., 48h) treat->incubate assay Perform viability/activity assay incubate->assay end End: Analyze data assay->end

Caption: Standard experimental workflow for using this compound in a cell-based assay.

G start Inconsistent or low activity observed precipitate Is there visible precipitation in wells? start->precipitate fresh_stock Was the stock solution old or repeatedly thawed? precipitate->fresh_stock No solubility_issue Action: Lower final concentration. Ensure final DMSO is ≤ 0.5%. precipitate->solubility_issue Yes degradation_issue Action: Use a fresh aliquot of stock solution. fresh_stock->degradation_issue Yes adsorption_issue Action: Use low-binding plasticware. If problem persists, contact support. fresh_stock->adsorption_issue No

Caption: Troubleshooting decision tree for unexpected results with this compound.

References

VPC-70619 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with VPC-70619, a potent N-Myc inhibitor. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that specifically targets the N-Myc transcription factor. It functions by blocking the binding of the N-Myc-Max heterodimer complex to the DNA E-box. This action prevents the transcription of N-Myc target genes that are crucial for cell proliferation, growth, and survival, thereby exhibiting potent inhibitory activity against N-Myc-dependent cell lines.[1]

Q2: In which cancer types has this compound shown potential?

A2: this compound has demonstrated potential in cancers characterized by N-Myc overexpression, including neuroblastoma, neuroendocrine prostate cancer, and anaplastic thyroid cancer.[2]

Q3: What are the recommended cell lines for studying the effects of this compound?

A3: For observing the on-target effects of this compound, it is recommended to use cell lines with known N-Myc amplification or overexpression. Suitable positive control cell lines include IMR32 (neuroblastoma) and NCI-H660 (neuroendocrine prostate cancer). A recommended negative control cell line, lacking N-Myc expression, is HO15.19.

Q4: What is the solubility and stability of this compound?

A4: Information on the solubility of this compound in various solvents should be determined by the user. The compound has been shown to be highly stable in liver microsomes, with a half-life of 2310 minutes.[3] For storage, the powder form is stable for 3 years at -20°C and 2 years at 4°C. In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.

Experimental Protocols

Cell Viability Assay

This protocol outlines the steps to assess the effect of this compound on the viability of cancer cell lines.

Materials:

  • N-Myc positive cells (e.g., IMR32, NCI-H660)

  • N-Myc negative cells (e.g., HO15.19)

  • This compound

  • Appropriate cell culture medium and supplements

  • 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound. Treat the cells with a range of concentrations (e.g., 0.5 µM to 30 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Assay: After the incubation period, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a plate reader. Normalize the results to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

N-Myc Transcriptional Reporter Assay

This protocol is for measuring the effect of this compound on N-Myc transcriptional activity.

Materials:

  • LNCaP-NMYC cells (or other suitable reporter cell line)

  • This compound

  • Cignal Myc Reporter Assay Kit or equivalent

  • Transfection reagent (e.g., TransIT-2020)

  • 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Transfection: Plate LNCaP-NMYC cells at a density of 10,000 cells per well in a 96-well plate. Transfect the cells with the Myc reporter construct according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours, treat the cells with this compound at various concentrations (e.g., 5 µM and 10 µM).

  • Incubation: Incubate the cells for an additional 24 hours.

  • Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer as per the assay kit instructions.

  • Data Analysis: Normalize the luciferase activity to a control reporter (if applicable) and then to the vehicle-treated cells to determine the fold change in N-Myc transcriptional activity.

Quantitative Data Summary

ParameterCell LineValueReference
Inhibition Rate IMR3299.4% at 10 µM[3]
HO15.1914.1% at 10 µM
IC50 NCI-H6607.0 µM[3]
Microsomal Stability (T1/2) Liver Microsomes2310 min[3]

Signaling Pathways and Workflows

VPC70619_Mechanism_of_Action cluster_nucleus Nucleus cluster_drug NMyc N-Myc NMycMax N-Myc-Max Heterodimer NMyc->NMycMax Max Max Max->NMycMax EBox E-Box DNA NMycMax->EBox Binds to TargetGenes Target Gene Transcription EBox->TargetGenes Activates Proliferation Cell Proliferation & Survival TargetGenes->Proliferation Promotes VPC70619 This compound VPC70619->NMycMax Inhibits Binding to E-Box

Caption: Mechanism of action of this compound.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed N-Myc+ and N-Myc- cells in 96-well plates start->seed_cells incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_compound Treat with this compound (various concentrations) incubate_24h->treat_compound incubate_72h Incubate for 72 hours treat_compound->incubate_72h add_reagent Add Cell Viability Reagent incubate_72h->add_reagent measure_luminescence Measure Luminescence add_reagent->measure_luminescence analyze_data Analyze Data (Calculate % Viability and IC50) measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for the cell viability assay.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in cell viability assay results Inconsistent cell seeding, edge effects in the microplate, or improper mixing of the compound.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate for experimental samples. Ensure thorough mixing of this compound in the media before adding to the cells.
No significant effect of this compound on N-Myc positive cells Incorrect compound concentration, degraded compound, or cell line resistance.Verify the concentration of your this compound stock solution. Use a fresh aliquot of the compound. Confirm N-Myc expression levels in your cell line via Western blot or qPCR. Test a different N-Myc dependent cell line.
This compound shows toxicity in N-Myc negative cells Off-target effects at high concentrations or non-specific cytotoxicity.Perform a dose-response curve to determine the concentration range for specific N-Myc inhibition. If toxicity persists at low concentrations, investigate potential off-target interactions.
Low signal in transcriptional reporter assay Low transfection efficiency, insufficient compound activity, or suboptimal assay conditions.Optimize your transfection protocol for the specific cell line. Confirm the activity of this compound using a different assay (e.g., cell viability). Ensure the reporter assay is performed within the linear range.
Inconsistent IC50 values Variation in cell passage number, different lots of serum, or inconsistent incubation times.Use cells within a consistent passage number range. Pre-test new lots of serum for their effect on cell growth. Adhere strictly to the defined incubation times.

References

Technical Support Center: Addressing Limited Aqueous Solubility of VPC-70619

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the N-Myc inhibitor, VPC-70619. The following information is designed to address common challenges related to its limited aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?

Q2: My this compound is not dissolving in DMSO. What should I do?

A2: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which will reduce its ability to solubilize hydrophobic compounds.

  • Gentle Warming: Warm the solution to 37°C for 5-10 minutes. This can help increase the kinetic energy to facilitate dissolution.

  • Vortexing/Sonication: Vortex the solution vigorously. If it remains undissolved, sonication for a short period (10-15 minutes) can help break up aggregates.

  • Prepare a More Dilute Stock: If you are attempting to make a high-concentration stock solution and it is not dissolving, try preparing a more dilute solution (e.g., 10 mM).

Q3: My this compound precipitates when I dilute my DMSO stock solution into aqueous media for cell-based assays. How can I prevent this?

A3: This is a common issue with hydrophobic compounds. To prevent precipitation upon dilution in aqueous buffers (e.g., cell culture media, PBS), follow these recommendations:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is kept as low as possible to avoid solvent-induced toxicity, typically below 0.5%, and ideally at or below 0.1%.

  • Serial Dilutions: Perform serial dilutions of your high-concentration DMSO stock in your aqueous medium. Avoid a single, large dilution step.

  • Rapid Mixing: When adding the this compound stock to your aqueous medium, ensure rapid and thorough mixing to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

  • Use of Surfactants: For certain applications, the inclusion of a low concentration of a biocompatible surfactant, such as Tween® 80 (e.g., 0.01-0.1%), in the final aqueous medium can help maintain solubility. However, the compatibility of any surfactant with your specific assay should be validated.

Q4: Are there any recommended formulations for in vivo studies?

A4: Yes, for in vivo administration, this compound can be formulated as a suspension. While optimization may be required for your specific application, a common starting point involves the use of vehicles containing a combination of solvents and suspending agents.

Troubleshooting Guide

This guide provides a structured approach to addressing common issues encountered when working with this compound.

Problem Potential Cause Suggested Solution
This compound powder will not dissolve in DMSO. 1. DMSO has absorbed water. 2. Attempting too high of a concentration. 3. Insufficient mixing.1. Use fresh, anhydrous, high-purity DMSO. 2. Prepare a more dilute stock solution (e.g., 10 mM). 3. Vortex vigorously and gently warm the solution to 37°C.
A clear DMSO stock solution of this compound becomes cloudy or forms a precipitate over time. 1. Storage temperature is too low. 2. DMSO has absorbed moisture during storage.1. Store the DMSO stock solution at room temperature or 4°C. Avoid freezing. 2. Ensure the vial is tightly capped. Use fresh, anhydrous DMSO for new stock solutions.
This compound precipitates out of solution during dilution into aqueous media. 1. Large, single-step dilution. 2. Final DMSO concentration is too low to maintain solubility. 3. Poor mixing during dilution.1. Perform serial dilutions. 2. Ensure the final DMSO concentration is sufficient to maintain solubility (typically ≥0.1%). 3. Add the this compound stock to the aqueous media with rapid stirring or vortexing.
Inconsistent results in cell-based assays. 1. Precipitation of this compound in the culture medium. 2. Degradation of the compound.1. Visually inspect the culture wells for any signs of precipitation. Prepare fresh dilutions for each experiment. 2. Prepare fresh stock solutions regularly and store them appropriately.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Allow the vial of this compound powder and the DMSO to come to room temperature.

  • Calculate the volume of DMSO required to achieve a 10 mM concentration based on the amount of this compound provided. (Molecular Weight of this compound: 364.71 g/mol ).

  • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

  • Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved.

  • If the compound does not fully dissolve, gently warm the vial in a 37°C water bath for 5-10 minutes and vortex again.

  • Store the stock solution in small aliquots at 4°C for short-term storage or -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Determining Aqueous Solubility (Shake-Flask Method)

Materials:

  • This compound (solid powder)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound powder to a glass vial.

  • Add a known volume of PBS (e.g., 1 mL) to the vial.

  • Tightly cap the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the vial at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Analyze the concentration of this compound in the filtrate using a validated HPLC method with a standard curve.

  • The determined concentration represents the equilibrium solubility of this compound in PBS at the specified temperature.

Visualizations

experimental_workflow Experimental Workflow: Preparing this compound for In Vitro Assays start Start: this compound Powder dissolve Dissolve in 100% DMSO to make a 10 mM stock solution start->dissolve store Store stock solution at 4°C (short-term) or -20°C (long-term) dissolve->store dilute Perform serial dilutions in cell culture medium store->dilute treat Treat cells with final This compound concentration dilute->treat end End: Cellular Assay treat->end

Workflow for preparing this compound for in vitro experiments.

signaling_pathway Simplified N-Myc Signaling Pathway and Inhibition by this compound NMyc N-Myc Heterodimer N-Myc/Max Heterodimer NMyc->Heterodimer Max Max Max->Heterodimer EBox E-Box DNA Binding Site Heterodimer->EBox Binds to Transcription Target Gene Transcription EBox->Transcription Initiates Proliferation Cell Proliferation & Tumor Growth Transcription->Proliferation Leads to VPC70619 This compound VPC70619->EBox Blocks Binding

Mechanism of action of this compound in the N-Myc signaling pathway.

troubleshooting_logic Troubleshooting Logic for this compound Precipitation start Issue: this compound Precipitates in Aqueous Media check_dmso Is final DMSO concentration ≥0.1%? start->check_dmso increase_dmso Increase final DMSO concentration (up to 0.5%) check_dmso->increase_dmso No check_dilution Was a single-step dilution performed? check_dmso->check_dilution Yes increase_dmso->check_dilution serial_dilute Perform serial dilutions check_dilution->serial_dilute Yes check_mixing Was the solution mixed rapidly during dilution? check_dilution->check_mixing No serial_dilute->check_mixing improve_mixing Improve mixing (e.g., vortexing) check_mixing->improve_mixing No resolved Issue Resolved check_mixing->resolved Yes improve_mixing->resolved

A logical approach to troubleshooting this compound precipitation.

Validation & Comparative

Comparative Efficacy Analysis of N-Myc Inhibitors: VPC-70619 versus VPC-70551

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the efficacy of two small molecule N-Myc inhibitors, VPC-70619 and its precursor, VPC-70551. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering an objective analysis supported by available experimental data. This document details the mechanism of action, summarizes key performance data in tabular format, outlines experimental methodologies, and provides visual representations of the signaling pathway and experimental workflows.

Introduction and Mechanism of Action

The MYC family of transcription factors, particularly N-Myc, are well-established drivers in the progression of several aggressive cancers, including neuroendocrine prostate cancer.[1][2] These proteins form heterodimers with MAX, which then bind to E-box sequences on DNA to regulate the transcription of genes involved in cell proliferation, growth, and apoptosis. The development of small molecule inhibitors that can disrupt the N-Myc/MAX interaction or prevent their binding to DNA is a promising therapeutic strategy.[3]

Both VPC-70551 and this compound are small molecule inhibitors designed to target the N-Myc/MAX DNA binding domain.[1] Their primary mechanism of action is to block the N-Myc-MAX heterocomplex from binding to the DNA E-box, thereby inhibiting the transcription of N-Myc target genes and suppressing cancer cell proliferation.[3][4] this compound was developed through the optimization of the VPC-70551 scaffold.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data comparing the performance of this compound and VPC-70551.

Table 1: In Vitro Efficacy and Stability

CompoundTargetIC50 (µM)[5]Microsomal Stability (t½, min)[5]
This compound N-Myc/MAX-DNA Interaction7.0 (in NCI-H660 cells)2310
VPC-70551 N-Myc/MAX-DNA InteractionNot explicitly stated, but implied to be less potent than this compound141

Table 2: Pharmacokinetic Properties in Balb/c Mice (10 mg/kg dosage) [6]

CompoundAdministrationCmax (ng/mL)Tmax (min)Half-life (t½, min)
This compound Peroral (PO)24,000Not specified427
Intraperitoneal (IP)29,500Not specified330
VPC-70551 Peroral (PO)2,600480Not determinable
Intraperitoneal (IP)6,22060332

Experimental Protocols

The following are descriptions of the key experimental methodologies used to generate the comparative data.

Cell Viability Assay

This assay is performed to determine the concentration of the inhibitor required to reduce cell viability by 50% (IC50).

  • Cell Lines: N-Myc expressing cell lines (e.g., NCI-H660 for neuroendocrine prostate cancer) and N-Myc negative cell lines for counter-screening.[5]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The compounds (this compound and VPC-70551) are serially diluted to a range of concentrations.

    • The diluted compounds are added to the cells and incubated for a specified period (e.g., 72 hours).

    • Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay, which measures metabolic activity.

    • The results are normalized to untreated control cells, and the IC50 values are calculated by fitting the data to a dose-response curve.

Microsomal Stability Assay

This in vitro assay assesses the metabolic stability of a compound when incubated with liver microsomes, which contain key drug-metabolizing enzymes.[7][8][9]

  • Materials: Pooled human liver microsomes, NADPH (cofactor).[9]

  • Procedure:

    • The test compound (this compound or VPC-70551) is incubated with liver microsomes at 37°C in the presence of NADPH to initiate the metabolic reaction.[7]

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched at each time point by adding a stop solution (e.g., cold acetonitrile).

    • The remaining concentration of the parent compound is quantified using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

    • The half-life (t½) of the compound is calculated from the rate of its disappearance.

Pharmacokinetic Study in Mice

This in vivo study evaluates how the drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

  • Animal Model: Male Balb/c mice.[6]

  • Procedure:

    • A cohort of mice is administered the compound (this compound or VPC-70551) via the desired route (peroral - PO or intraperitoneal - IP) at a specific dosage (e.g., 10 mg/kg).[6]

    • Blood samples are collected at predetermined time points after administration.

    • Plasma is separated from the blood samples.

    • The concentration of the compound in the plasma is quantified using LC-MS/MS.

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and elimination half-life (t½) are calculated from the plasma concentration-time profile.

Visualizations

The following diagrams illustrate the N-Myc signaling pathway and a general workflow for the described experiments.

N_Myc_Signaling_Pathway N-Myc Signaling Pathway in Cancer cluster_nucleus Nucleus N-Myc N-Myc N-Myc/MAX N-Myc/MAX N-Myc->N-Myc/MAX MAX MAX MAX->N-Myc/MAX E-Box E-Box N-Myc/MAX->E-Box Binds to Target Genes Target Genes E-Box->Target Genes Activates Transcription Cell Proliferation Cell Proliferation Target Genes->Cell Proliferation Promotes This compound This compound This compound->N-Myc/MAX Inhibits Binding to E-Box VPC-70551 VPC-70551 VPC-70551->N-Myc/MAX Inhibits Binding to E-Box

Caption: N-Myc/MAX signaling and inhibitor action.

Experimental_Workflow Inhibitor Efficacy Evaluation Workflow Compound Synthesis Compound Synthesis In Vitro Assays In Vitro Assays Compound Synthesis->In Vitro Assays Cell Viability Cell Viability In Vitro Assays->Cell Viability Microsomal Stability Microsomal Stability In Vitro Assays->Microsomal Stability In Vivo Studies In Vivo Studies In Vitro Assays->In Vivo Studies Lead Compound Data Analysis Data Analysis Cell Viability->Data Analysis Microsomal Stability->Data Analysis Pharmacokinetics Pharmacokinetics In Vivo Studies->Pharmacokinetics Efficacy Models Efficacy Models In Vivo Studies->Efficacy Models Pharmacokinetics->Data Analysis Efficacy Models->Data Analysis

Caption: Drug discovery and evaluation workflow.

Conclusion

The experimental data strongly suggests that this compound is a significantly more potent and metabolically stable N-Myc inhibitor compared to its parent compound, VPC-70551. The improved microsomal stability of this compound translates to a much more favorable pharmacokinetic profile, with substantially higher plasma concentrations achieved through both oral and intraperitoneal administration.[6] This enhanced bioavailability is a critical factor for its potential as a therapeutic agent. While both compounds target the same mechanism, the structural modifications in this compound have clearly resulted in a superior drug candidate profile, warranting its further investigation in preclinical and clinical settings for the treatment of N-Myc driven cancers.

References

A Comparative Analysis of N-Myc Inhibitors: VPC-70619 and Other Key Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

VANCOUVER, BC – [Current Date] – In the landscape of targeted cancer therapy, the N-Myc oncogene presents a significant challenge and a critical target, particularly in aggressive pediatric and neuroendocrine cancers. This guide provides a detailed comparison of a promising new N-Myc inhibitor, VPC-70619, with other notable inhibitors, offering researchers and drug development professionals a comprehensive overview of their performance based on available preclinical data.

N-Myc, a member of the MYC family of transcription factors, plays a crucial role in cell proliferation and differentiation. Its dysregulation is a hallmark of several cancers, making the development of effective N-Myc inhibitors a key focus of oncological research. This comparative guide examines the mechanism of action, in vitro efficacy, and other key parameters of this compound alongside its parent compound VPC-70551, an earlier iteration VPC-70063, and two other MYC family inhibitors, EN4 and L755507.

Mechanism of Action: A Common Target, Diverse Approaches

The primary mechanism for N-Myc's oncogenic activity involves its heterodimerization with the MAX protein. This N-Myc/MAX complex then binds to specific DNA sequences known as E-boxes, driving the transcription of genes that promote rapid cell growth and proliferation. The inhibitors discussed here employ different strategies to disrupt this pathway.

This compound, VPC-70551, and VPC-70063 are small molecules designed to interfere with the binding of the N-Myc/MAX complex to DNA E-boxes.[1][2] While they do not prevent the formation of the N-Myc/MAX heterodimer itself, they effectively block its ability to activate downstream gene expression.[2]

EN4 is a covalent inhibitor that selectively targets a cysteine residue (C171) on the c-Myc protein.[1][3] This covalent modification inhibits c-Myc's transcriptional activity. While primarily targeting c-Myc, its performance is included here for a broader perspective on MYC family inhibition.

L755507 functions by directly disrupting the heterodimerization of c-Myc and MAX, thereby preventing the formation of the active transcriptional complex.[4][5]

Quantitative Performance Analysis

The following tables summarize the in vitro efficacy of this compound and its comparators across various assays. Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions, including cell lines and assay types.

Compound Assay Type Cell Line/Target IC50 (µM) Reference(s)
This compound Transcriptional Reporter AssayLNCaP-NMYC4.3[2]
VPC-70551 Transcriptional Reporter AssayLNCaP-NMYCNot explicitly stated, but active[2]
VPC-70063 Transcriptional Reporter AssayLNCaP8.9[6][7]
EN4 MYC Luciferase Reporter Assay231MFP2.8[1]
EN4 MYC/MAX DNA Binding Assay-6.7[1]
L755507 Cell Viability AssayHT-291.79 ± 0.13[4]
L755507 Cell Viability AssayHL-602.87 ± 0.13[4]
L755507 Cell Viability AssayD3414.64 ± 0.13[4]

Table 1: In Vitro Efficacy of N-Myc and MYC Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) values for the selected compounds in various in vitro assays.

Compound Parameter Value Reference(s)
This compound Microsomal Stability (T½)2310 min[2]
VPC-70551 Microsomal Stability (T½)141 min[2]
VPC-70063 Microsomal Stability (T½)69 min[2]

Table 2: Microsomal Stability of VPC Compounds. This table highlights the significantly improved microsomal stability of this compound compared to its predecessors.

Experimental Methodologies

The data presented in this guide are derived from several key experimental protocols commonly used in the evaluation of N-Myc inhibitors.

Transcriptional Reporter Assay

This assay is fundamental to assessing an inhibitor's ability to block N-Myc-mediated gene transcription.

  • Cell Line: LNCaP cells engineered to overexpress N-Myc (LNCaP-NMYC) are commonly used.[2]

  • Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of N-Myc responsive elements (E-boxes). Activation of the N-Myc pathway leads to the expression of luciferase.

  • Procedure:

    • LNCaP-NMYC cells are seeded in 96-well plates.

    • Cells are treated with varying concentrations of the inhibitor compound.

    • After a set incubation period (e.g., 24 hours), a luciferase substrate is added.

    • The resulting luminescence, which is proportional to luciferase activity, is measured using a luminometer.

    • IC50 values are calculated based on the dose-response curve.[8][9]

Cell Viability Assay (e.g., MTT or MTS Assay)

This assay measures the effect of an inhibitor on the proliferation and survival of cancer cells.

  • Cell Lines: N-Myc amplified cell lines such as IMR-32 are frequently used.[10][11]

  • Principle: These colorimetric assays measure the metabolic activity of viable cells. Tetrazolium salts (like MTT or MTS) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan (B1609692) product.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere.

    • The cells are then treated with a range of inhibitor concentrations.

    • After an incubation period (e.g., 48-72 hours), the tetrazolium salt solution is added to each well.

    • Following another incubation period, the formazan product is solubilized, and the absorbance is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[12][13]

Microscale Thermophoresis (MST)

MST is a biophysical technique used to quantify the binding affinity between molecules in solution.

  • Principle: This technique measures the movement of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand results in a change in its thermophoretic movement.

  • Procedure:

    • One binding partner (e.g., the N-Myc/MAX complex) is fluorescently labeled.

    • A serial dilution of the unlabeled binding partner (the inhibitor) is prepared.

    • The labeled protein and the ligand are mixed and loaded into capillaries.

    • The thermophoretic movement of the labeled molecule is measured as a function of the ligand concentration.

    • A binding curve is generated, from which the dissociation constant (Kd) can be calculated.[14][15][16]

Proximity Ligation Assay (PLA)

PLA is an immunoassay used to detect protein-protein interactions in situ.

  • Principle: When two proteins are in close proximity (typically less than 40 nm), specific antibodies tagged with DNA oligonucleotides can bind to them. These oligonucleotides can then be ligated to form a circular DNA template, which is subsequently amplified via rolling circle amplification. The amplified product is then detected using fluorescent probes.

  • Procedure:

    • Cells are fixed and permeabilized.

    • The cells are incubated with primary antibodies raised in different species that target the two proteins of interest (e.g., N-Myc and MAX).

    • Secondary antibodies conjugated with PLA probes (oligonucleotides) are added.

    • Ligation and amplification reagents are added sequentially.

    • The PLA signals, which appear as distinct fluorescent spots, are visualized and quantified using fluorescence microscopy.[17][18][19]

Visualizing the Landscape of N-Myc Inhibition

The following diagrams, generated using the DOT language, illustrate the N-Myc signaling pathway and a typical experimental workflow for evaluating N-Myc inhibitors.

N_Myc_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibitor Intervention Points N_Myc N_Myc N_Myc_MAX N-Myc/MAX Heterodimer N_Myc->N_Myc_MAX MAX MAX MAX->N_Myc_MAX E_Box E-Box DNA N_Myc_MAX->E_Box Binds Target_Genes Target Gene Transcription E_Box->Target_Genes Activates Proliferation Proliferation Target_Genes->Proliferation Promotes VPC_70619 This compound VPC_70619->E_Box Blocks DNA Binding L755507 L755507 L755507->N_Myc_MAX Disrupts Heterodimerization

N-Myc Signaling Pathway and Inhibitor Action.

Experimental_Workflow cluster_invitro In Vitro Assays Reporter_Assay Transcriptional Reporter Assay Data_Analysis IC50/Kd Determination Reporter_Assay->Data_Analysis Viability_Assay Cell Viability Assay Viability_Assay->Data_Analysis MST Microscale Thermophoresis (MST) Lead_Optimization Lead Optimization MST->Lead_Optimization PLA Proximity Ligation Assay (PLA) PLA->Lead_Optimization Compound_Library N-Myc Inhibitor Candidates Compound_Library->Reporter_Assay Screening Compound_Library->Viability_Assay Data_Analysis->MST Validate Hits Data_Analysis->PLA

References

A Tale of Two Inhibitors: Unraveling the Mechanistic Divergence of VPC-70619 and 10074-G5 in Targeting MYC-Driven Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of small molecule inhibitors is paramount. This guide provides a detailed comparison of two notable MYC inhibitors, VPC-70619 and 10074-G5, highlighting their distinct strategies for disrupting the oncogenic activity of the MYC family of transcription factors. Experimental data is presented to underscore their fundamental differences, providing a clear rationale for their application in cancer research.

The MYC family of proto-oncogenes, particularly c-Myc and N-Myc, are critical drivers in a vast number of human cancers. Their role in regulating cell proliferation, growth, and metabolism has made them a compelling, albeit challenging, therapeutic target. The development of small molecules that can effectively inhibit MYC function is a significant focus in oncology drug discovery. This guide delves into the mechanistic nuances of this compound and 10074-G5, two inhibitors that, while both targeting the MYC pathway, do so through fundamentally different approaches.

Divergent Mechanisms of Action

10074-G5: A Disruptor of Dimerization

10074-G5 is a well-established small molecule inhibitor that targets the formation of the functional MYC-MAX heterodimer.[1][2] For MYC to bind to DNA and activate transcription of its target genes, it must first form a heterodimer with its obligate partner, MAX. 10074-G5 directly interferes with this crucial protein-protein interaction. It achieves this by binding to the basic helix-loop-helix leucine (B10760876) zipper (bHLH-ZIP) domain of the c-Myc monomer, inducing a conformational change that prevents its association with MAX.[2] This disruption of the c-Myc-MAX heterodimer is the primary mechanism through which 10074-G5 exerts its anti-proliferative effects.

This compound: A Blocker of DNA Binding

In contrast, this compound represents a newer generation of MYC inhibitors with a distinct mechanism of action. Unlike 10074-G5, this compound does not prevent the formation of the N-Myc-MAX heterodimer.[3][4] Instead, it acts a step further down the pathway by blocking the binding of the pre-formed N-Myc-MAX complex to its target DNA sequences, known as E-boxes.[5][6] This novel mechanism was demonstrated in a proximity ligation assay (PLA), where this compound did not disrupt the interaction between N-Myc and MAX, a stark contrast to the effect observed with 10074-G5.[3] By preventing the transcription factor complex from engaging with the genome, this compound effectively silences N-Myc's oncogenic transcriptional program.

Quantitative Comparison of Inhibitor Performance

The following table summarizes key quantitative data for this compound and 10074-G5, highlighting their different potency and biochemical activities.

ParameterThis compound10074-G5
Target N-Myc-MAX-DNA Interactionc-Myc-MAX Dimerization
Binding Affinity (Kd) >130 µM (to N-Myc-Max complex)[3]2.8 µM (to c-Myc peptide)[2]
IC50 (Growth Inhibition) 7.0 µM (NCI-H660 cells)[5]15.6 µM (Daudi cells)[7], 13.5 µM (HL-60 cells)[2]
IC50 (Mechanism-Specific) Not reported146 µM (c-Myc-Max dimerization)[2]
Transcriptional Inhibition 99.4% inhibition at 10 µM (IMR32 cells)[5]~75% inhibition of c-Myc/Max dimerization at 10 µM (Daudi cells)[7]
Microsomal Stability (t1/2) 2310 min[8]Not reported, but known to be rapidly metabolized[7]

Visualizing the Mechanisms

To further illustrate the distinct modes of action, the following diagrams depict the MYC signaling pathway and a comparative experimental workflow.

MYC_Pathway MYC Signaling Pathway and Inhibitor Intervention Points cluster_nucleus Nucleus cluster_inhibitors Inhibitors c-Myc_N-Myc c-Myc / N-Myc MYC_MAX_Dimer MYC-MAX Heterodimer c-Myc_N-Myc->MYC_MAX_Dimer Dimerization MAX MAX MAX->MYC_MAX_Dimer E-Box E-Box (DNA) MYC_MAX_Dimer->E-Box Binding Target_Gene_Transcription Target Gene Transcription E-Box->Target_Gene_Transcription Activation Cell_Proliferation Cell Proliferation & Growth Target_Gene_Transcription->Cell_Proliferation 10074_G5 10074-G5 10074_G5->MYC_MAX_Dimer Inhibits Dimerization VPC_70619 This compound VPC_70619->E-Box Inhibits DNA Binding

Caption: MYC signaling pathway and points of inhibition.

PLA_Workflow Comparative Proximity Ligation Assay (PLA) Workflow cluster_workflow Experimental Steps cluster_results Expected Results start Start: N-Myc expressing cells treatment Treat with: - Vehicle - 10074-G5 - this compound start->treatment fix_perm Fix and Permeabilize Cells treatment->fix_perm primary_ab Incubate with Primary Antibodies (anti-N-Myc & anti-MAX) fix_perm->primary_ab pla_probes Add PLA Probes (Oligonucleotide-conjugated secondary antibodies) primary_ab->pla_probes ligation Ligation pla_probes->ligation amplification Amplification with fluorescent probes ligation->amplification imaging Fluorescence Microscopy amplification->imaging vehicle_result Vehicle: High PLA Signal (N-Myc-MAX interaction) imaging->vehicle_result g5_result 10074-G5: Low PLA Signal (Dimerization disrupted) imaging->g5_result vpc_result This compound: High PLA Signal (Dimerization intact) imaging->vpc_result

Caption: Proximity Ligation Assay to differentiate mechanisms.

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of the inhibitors on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., NCI-H660 for this compound; Daudi or HL-60 for 10074-G5) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound or 10074-G5 (e.g., 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the dose-response curve.

2. Proximity Ligation Assay (PLA)

This assay is designed to visualize and quantify protein-protein interactions in situ, providing a clear distinction between the mechanisms of this compound and 10074-G5.

  • Cell Culture and Treatment: Grow N-Myc expressing cells on coverslips and treat with vehicle, 10 µM 10074-G5, or 10 µM this compound for a specified time (e.g., 24 hours).

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies against N-Myc and MAX, raised in different species (e.g., rabbit anti-N-Myc and mouse anti-MAX), overnight at 4°C.

  • PLA Probe Incubation: Wash the cells and incubate with species-specific secondary antibodies conjugated to oligonucleotides (PLA probes).

  • Ligation: Add a ligase to join the two PLA probes if they are in close proximity (<40 nm), forming a circular DNA template.

  • Amplification: Perform rolling-circle amplification using a polymerase and fluorescently labeled oligonucleotides that hybridize to the circular DNA template.

  • Imaging and Analysis: Mount the coverslips and visualize the fluorescent PLA signals using a fluorescence microscope. Quantify the number of PLA signals per cell to determine the extent of N-Myc-MAX interaction.

Conclusion

This compound and 10074-G5 exemplify the diverse strategies that can be employed to inhibit the oncogenic function of MYC. While 10074-G5 acts by preventing the formation of the essential MYC-MAX heterodimer, this compound allows this interaction to occur but subsequently blocks the complex from binding to DNA. This fundamental difference in their mechanism of action, supported by the presented experimental data and protocols, provides a clear framework for researchers to select the appropriate tool compound for their specific studies into MYC biology and for the continued development of novel anti-cancer therapeutics.

References

Efficacy of VPC-70619 compared to JQ1 in neuroblastoma

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of VPC-70619 and JQ1 for the Treatment of Neuroblastoma

Introduction

Neuroblastoma, a pediatric cancer originating from neural crest cells, presents a significant clinical challenge, particularly in high-risk cases characterized by MYCN amplification. The MYC family of oncoproteins, including N-Myc, are critical drivers of tumor progression, making them prime therapeutic targets. This guide provides a comparative analysis of two inhibitors, this compound and JQ1, which target N-Myc through different mechanisms, to evaluate their potential efficacy in neuroblastoma treatment. JQ1 is a well-characterized BET bromodomain inhibitor that indirectly downregulates MYCN expression, while this compound is a novel small molecule designed to directly inhibit the N-Myc-Max interaction.

Mechanism of Action

This compound: This small molecule inhibitor was developed to directly interfere with the N-Myc protein. It is designed to block the heterodimerization of N-Myc with its partner protein Max, a crucial step for N-Myc's function as a transcription factor. By preventing the formation of the N-Myc-Max complex, this compound aims to inhibit the transcription of N-Myc target genes that are essential for tumor cell growth and survival.[1][2]

JQ1: As a BET bromodomain inhibitor, JQ1 targets the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4.[3][4] BRD4 is an epigenetic reader that binds to acetylated histones and is critical for the transcription of key oncogenes, including MYCN.[3][4] JQ1 competitively binds to the acetyl-lysine binding pockets of BRD4, displacing it from chromatin and thereby suppressing the transcription of MYCN and its downstream targets.[3][4][5] This leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor growth.[3][4][5]

In Vitro Efficacy

Cell Viability and Proliferation

This compound: Limited data is available for the efficacy of this compound in neuroblastoma cell lines. A study primarily focused on neuroendocrine prostate cancer reported that at a concentration of 10 µM, this compound inhibited the viability of the MYCN-amplified neuroblastoma cell line IMR-32 by 99.4%.[1] However, comprehensive dose-response studies and IC50 values across a panel of neuroblastoma cell lines are not yet publicly available.

JQ1: Extensive studies have demonstrated the potent anti-proliferative effects of JQ1 in a range of neuroblastoma cell lines, with a particular sensitivity observed in MYCN-amplified cells.[3][4][6]

Cell LineMYCN StatusIC50 (µM)Reference
BE(2)-CAmplified~0.2[3]
KELLYAmplified~0.3[7]
NGPAmplified>1[3]
SK-N-ASNot Amplified>1[3]
SH-SY5YNot Amplified~0.8[4]

Table 1: IC50 values for JQ1 in various neuroblastoma cell lines.

Induction of Apoptosis

This compound: Specific data on the induction of apoptosis by this compound in neuroblastoma cells is not yet available in published literature.

JQ1: JQ1 has been shown to effectively induce apoptosis in MYCN-amplified neuroblastoma cell lines. Treatment with JQ1 leads to an increase in the sub-G1 cell population and positive staining for Annexin V, both markers of apoptosis.[3][4][5] For instance, treatment of BE(2)-C and KELLY cells with 1 µM JQ1 for 72 hours resulted in a significant increase in apoptotic cells.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided.

JQ1_Mechanism JQ1 JQ1 BRD4 BRD4 JQ1->BRD4 inhibits binding to AcetylatedHistones Acetylated Histones MYCN_Promoter MYCN Promoter BRD4->MYCN_Promoter binds to MYCN_Transcription MYCN Transcription MYCN_Promoter->MYCN_Transcription initiates MYCN_Protein N-Myc Protein MYCN_Transcription->MYCN_Protein leads to CellGrowth Cell Growth & Proliferation MYCN_Protein->CellGrowth promotes Apoptosis Apoptosis MYCN_Protein->Apoptosis inhibits

Caption: Mechanism of action of JQ1 in inhibiting MYCN transcription.

VPC70619_Mechanism VPC70619 This compound NMycMax N-Myc-Max Complex VPC70619->NMycMax inhibits formation NMyc N-Myc NMyc->NMycMax Max Max Max->NMycMax DNA DNA (E-box) NMycMax->DNA binds to TargetGeneTranscription Target Gene Transcription DNA->TargetGeneTranscription initiates CellGrowth Cell Growth & Proliferation TargetGeneTranscription->CellGrowth promotes Apoptosis Apoptosis TargetGeneTranscription->Apoptosis inhibits

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies CellCulture Neuroblastoma Cell Culture Treatment Treatment with This compound or JQ1 CellCulture->Treatment ViabilityAssay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->ViabilityAssay ApoptosisAssay Apoptosis Assay (e.g., Annexin V, Caspase Activity) Treatment->ApoptosisAssay WesternBlot Western Blot (Protein Expression) Treatment->WesternBlot Xenograft Xenograft Model Establishment DrugAdmin Drug Administration Xenograft->DrugAdmin TumorMeasurement Tumor Volume Measurement DrugAdmin->TumorMeasurement SurvivalAnalysis Survival Analysis TumorMeasurement->SurvivalAnalysis

Caption: General experimental workflow for preclinical evaluation.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Neuroblastoma cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound or JQ1 for 72 hours. A vehicle control (e.g., DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. IC50 values are calculated using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of this compound or JQ1 for 48-72 hours.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Discussion and Future Directions

JQ1 is a well-established BET inhibitor with demonstrated preclinical efficacy against MYCN-amplified neuroblastoma. Its mechanism of action, through the transcriptional suppression of MYCN, is well-documented, and a significant amount of data supports its potential as a therapeutic agent.

This compound represents a novel and direct approach to targeting the N-Myc oncoprotein. While initial data in a single neuroblastoma cell line is promising, further investigation is critically needed. To provide a comprehensive comparison with JQ1, future studies on this compound should include:

  • Dose-response studies across a panel of MYCN-amplified and non-amplified neuroblastoma cell lines to determine IC50 values.

  • Detailed apoptosis and cell cycle analysis to elucidate the cellular consequences of N-Myc-Max inhibition.

  • In vivo studies in neuroblastoma xenograft models to assess anti-tumor efficacy, pharmacokinetics, and tolerability.

  • Direct comparative studies with JQ1 to benchmark its potency and efficacy.

References

A Head-to-Head Showdown: VPC-70619 Versus the Field of MYC Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for a potent and specific inhibitor of the MYC oncogene remains a critical frontier in cancer therapy. This guide provides a comprehensive, data-driven comparison of VPC-70619, a novel N-Myc inhibitor, against other prominent MYC inhibitors, offering insights into their mechanisms, preclinical efficacy, and pharmacokinetic profiles.

The MYC family of transcription factors, particularly c-Myc and N-Myc, are implicated in a wide array of human cancers, driving cell proliferation, growth, and apoptosis. Their central role in tumorigenesis makes them highly attractive therapeutic targets. However, the "undruggable" nature of these intrinsically disordered proteins has long posed a significant challenge. This comparison focuses on this compound and its standing among other inhibitors that have emerged from extensive research efforts.

Mechanism of Action: A Diverse Attack on a Master Regulator

MYC inhibitors employ various strategies to disrupt its oncogenic activity. This compound is a potent N-Myc inhibitor that functions by blocking the binding of the N-Myc-Max heterodimer to the DNA E-box, a critical step for the transcriptional activation of MYC target genes.[1][2] This mechanism is distinct from some other inhibitors that aim to disrupt the formation of the MYC-Max protein-protein interaction itself or promote the degradation of the MYC protein.

Here's a breakdown of the mechanisms of the compared inhibitors:

  • This compound: Prevents the N-Myc-Max complex from binding to DNA.[1][2]

  • OMO-103 (Omomyc): A mini-protein that acts as a dominant-negative, binding to MYC and preventing it from interacting with MAX and binding to DNA.[3][4][5][6]

  • MYCi975 and MYCi361: These small molecules bind directly to MYC, disrupting the MYC/MAX interaction and promoting MYC degradation by enhancing its phosphorylation at Threonine-58.[1][7][8]

  • L755507: This small molecule has been identified as a c-Myc inhibitor that disrupts the c-Myc-MAX heterodimerization.[9][10][11][12]

MYC_Inhibitor_Mechanisms cluster_myc_pathway MYC Oncogenic Pathway cluster_inhibitors Inhibitor Intervention Points MYC MYC MYC_MAX_Dimer MYC-MAX Heterodimer MYC->MYC_MAX_Dimer MAX MAX MAX->MYC_MAX_Dimer E_Box E-Box (DNA) MYC_MAX_Dimer->E_Box Binds to Transcription Target Gene Transcription E_Box->Transcription Proliferation Cancer Cell Proliferation Transcription->Proliferation VPC_70619 This compound VPC_70619->E_Box Blocks Binding OMO_103 OMO-103 OMO_103->MYC_MAX_Dimer Prevents Formation MYCi_975_361 MYCi975/361 MYCi_975_361->MYC_MAX_Dimer Disrupts & Degrades MYC L755507 L755507 L755507->MYC_MAX_Dimer Disrupts Formation

Figure 1: MYC signaling pathway and inhibitor intervention points.

Preclinical Efficacy: A Look at the Numbers

Direct comparison of the potency of these inhibitors is challenging due to the lack of head-to-head studies in the same cell lines under identical conditions. However, we can collate the available data to provide a relative sense of their activity. This compound has demonstrated significant inhibitory activity in N-Myc dependent neuroblastoma cell lines.

InhibitorCell LineAssay TypeIC50 / ActivityReference
This compound IMR32 (N-Myc amplified)Cell Viability99.4% inhibition at 10 µM[1]
This compound NCI-H660 (N-Myc driven)Cell ViabilityGood inhibition[13]
This compound -Transcriptional Reporter AssayIC50 of 4.3 µM[13]
MYCi361 SK-N-B2 (Neuroblastoma)Cell ViabilityIC50 of 4.9 µM[14]
MYCi975 SK-N-B2 (Neuroblastoma)Cell ViabilityIC50 of 6.4 µM
MYCi361 Various Cancer Cell LinesCell ViabilityIC50s ranging from 1.4 to 5.0 µM[14]
MYCi975 Various Cancer Cell LinesCell ViabilityIC50s ranging from 3.7 to 6.4 µM
L755507 Various Cancer Cell LinesCell ViabilityLow micromolar IC50 values[9][10][11][12]
OMO-103 -Clinical Trial (Phase I)Disease stabilization in 8 of 12 evaluable patients[4][5][6][11]

Note: The lack of standardized reporting across studies necessitates caution when directly comparing IC50 values. The data presented here is for informational purposes and highlights the need for direct comparative studies.

Pharmacokinetic Profile: From the Bench to the Bedside

A critical hurdle for any potential therapeutic is its behavior in a biological system. Early MYC inhibitors were often plagued by poor pharmacokinetic properties, limiting their clinical translation.[15] this compound was developed with a focus on overcoming these limitations.

InhibitorKey Pharmacokinetic FeaturesReference
This compound High bioavailability through both oral and intraperitoneal administration.[8]
OMO-103 Administered intravenously in clinical trials.[5][6]
MYCi975 Orally active with a good therapeutic index and tolerability in vivo.[7]
MYCi361 Showed in vivo efficacy but had a narrow therapeutic index.[1][8]
L755507 Preclinical chemical with demonstrated in vitro activity. In vivo pharmacokinetic data is not as extensively published.[9][10][11][12]

Experimental Protocols: The "How-To" Behind the Data

To ensure the reproducibility and accurate interpretation of the presented data, understanding the underlying experimental methodologies is crucial. Below are outlines of key assays used to evaluate MYC inhibitors.

Transcriptional Reporter Assay

This assay is fundamental for assessing an inhibitor's ability to block MYC's primary function: gene transcription.

Transcriptional_Reporter_Assay_Workflow Start Start Cell_Culture 1. Culture cells in 96-well plates Start->Cell_Culture Transfection 2. Transfect with MYC-responsive luciferase reporter plasmid Cell_Culture->Transfection Incubation1 3. Incubate for 24 hours Transfection->Incubation1 Inhibitor_Treatment 4. Treat with varying concentrations of MYC inhibitor Incubation1->Inhibitor_Treatment Incubation2 5. Incubate for 24-48 hours Inhibitor_Treatment->Incubation2 Lysis 6. Lyse cells and add luciferase substrate Incubation2->Lysis Measurement 7. Measure luminescence Lysis->Measurement Analysis 8. Calculate IC50 value Measurement->Analysis End End Analysis->End

Figure 2: Workflow for a MYC transcriptional reporter assay.

Protocol Outline:

  • Cell Seeding: Plate cancer cells (e.g., HEK293T) in 96-well plates.

  • Transfection: Co-transfect cells with a MYC-responsive reporter plasmid (containing E-box sequences driving luciferase expression) and a control plasmid (e.g., Renilla luciferase for normalization).

  • Inhibitor Addition: After 24 hours, treat the cells with a serial dilution of the MYC inhibitor.

  • Incubation: Incubate for an additional 24-48 hours.

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla signal and plot the dose-response curve to determine the IC50 value.

Cell Viability Assay (MTT/XTT or CellTiter-Glo®)

These assays measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Protocol Outline:

  • Cell Seeding: Plate cancer cells (e.g., IMR32, NCI-H660) in 96-well plates.

  • Inhibitor Addition: After 24 hours, treat the cells with a serial dilution of the MYC inhibitor.

  • Incubation: Incubate for a defined period (e.g., 72 hours).

  • Reagent Addition: Add the viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).

  • Measurement: Measure the absorbance or luminescence according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.[16][17]

Conclusion: A Promising Contender in a Challenging Field

This compound emerges as a potent and specific N-Myc inhibitor with a promising preclinical profile. Its distinct mechanism of blocking DNA binding, coupled with favorable pharmacokinetic properties, positions it as a strong candidate for further development. While direct comparative data with other leading MYC inhibitors is limited, the available information suggests that this compound holds its own in terms of in vitro potency against N-Myc driven cancers.

The journey to a clinically approved MYC inhibitor is fraught with challenges. However, the diverse strategies employed by inhibitors like this compound, OMO-103, and the MYCi series, and the promising early clinical data from OMO-103, signal a new era of hope in targeting this master regulator of cancer. Future head-to-head preclinical and clinical studies will be crucial to definitively establish the therapeutic potential of this compound in the evolving landscape of MYC-targeted therapies.

References

Comparative Analysis of VPC-70619: A Potent N-Myc Inhibitor for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the cross-validation of the N-Myc inhibitor VPC-70619 across various cell lines, with a comparative look at alternative compounds. This guide provides supporting experimental data, detailed protocols, and visual diagrams of the underlying molecular pathways and experimental procedures.

Introduction

This compound is a small molecule inhibitor that selectively targets the N-Myc protein, a transcription factor frequently implicated in the progression of various cancers, most notably neuroendocrine prostate cancer and neuroblastoma.[1][2][3] Its mechanism of action involves blocking the binding of the N-Myc-Max heterodimer complex to the DNA E-box, thereby inhibiting the transcription of N-Myc target genes that are crucial for tumor growth and proliferation.[1] This guide presents a cross-validation of this compound's efficacy in different cell lines and compares its performance with other known N-Myc inhibitors.

Data Presentation: Quantitative Analysis of Inhibitor Potency

The following tables summarize the inhibitory activity of this compound and other N-Myc inhibitors across a panel of N-Myc dependent and N-Myc independent cancer cell lines.

Table 1: Activity of this compound in N-Myc Dependent and Independent Cell Lines

Cell LineN-Myc StatusCompoundAssay TypeConcentration% InhibitionIC50
IMR-32AmplifiedThis compoundCell Viability10 µM99.4%Not Reported
HO15.19NegativeThis compoundCell Viability10 µM14.1%Not Reported
LNCaP-NMYCOverexpressionThis compoundLuciferase Transcription--4.3 µM[4][5]
NCI-H660PositiveThis compoundCell ViabilityNot SpecifiedGood InhibitionNot Reported[4]

Table 2: Comparative IC50 Values of N-Myc Inhibitors in Neuroblastoma Cell Lines

Cell LineN-Myc StatusInhibitorIC50
IMR-32Amplified13-1977.5 - 9.1 µM[6]
IMR-32AmplifiedBI25368.5 - 15.5 nM[6]
SK-N-BE(2)Amplified13-1977.5 - 9.1 µM[6]
SK-N-BE(2)AmplifiedBI25368.5 - 15.5 nM[6]
SK-N-DZAmplified13-1977.5 - 9.1 µM[6]
SK-N-DZAmplifiedBI25368.5 - 15.5 nM[6]
SH-SY5YNon-Amplified13-1978.5 - 22.7 µM[6]
SH-SY5YNon-AmplifiedBI253613 - 32.7 nM[6]
SK-N-SHNon-Amplified13-1978.5 - 22.7 µM[6]
SK-N-SHNon-AmplifiedBI253613 - 32.7 nM[6]
SK-N-ASNon-Amplified13-1978.5 - 22.7 µM[6]
SK-N-ASNon-AmplifiedBI253613 - 32.7 nM[6]

Table 3: Comparative IC50 Values of a c-Myc Inhibitor in Breast Cancer Cell Lines

Cell LineInhibitorIC50 (µM)
MDA-MB-231MYCi975~25
BT-549MYCi975~20
HCC1806MYCi975~18
MDA-MB-468MYCi975~15
HCC1937MYCi975~12
SUM149PTMYCi975~10
BT-20MYCi975~8
MDA-MB-453MYCi975~7
T47DMYCi975~5
MCF7MYCi975~4
SK-BR-3MYCi975~3

Signaling Pathway and Experimental Workflows

To visually represent the underlying biological processes and experimental methodologies, the following diagrams were generated using Graphviz.

N_Myc_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NMyc N-Myc NMyc_Max N-Myc-Max Heterodimer NMyc->NMyc_Max Max Max Max->NMyc_Max E_Box E-Box (DNA) NMyc_Max->E_Box Binds Target_Genes Target Gene Transcription E_Box->Target_Genes Activates Proliferation Cell Proliferation & Growth Target_Genes->Proliferation Promotes VPC70619 This compound VPC70619->NMyc_Max Inhibits Binding to E-Box

N-Myc signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_viability Cell Viability Assay cluster_luciferase Luciferase Reporter Assay cluster_interaction Interaction Assays A1 Seed N-Myc dependent & independent cell lines A2 Treat with this compound (various concentrations) A1->A2 A3 Incubate for 48-72 hours A2->A3 A4 Add Resazurin (B115843) or MTT reagent A3->A4 A5 Measure fluorescence/ absorbance A4->A5 A6 Calculate % inhibition and IC50 values A5->A6 B1 Transfect cells with N-Myc responsive luciferase reporter B2 Treat with this compound B1->B2 B3 Lyse cells and add luciferase substrate B2->B3 B4 Measure luminescence B3->B4 B5 Determine inhibition of N-Myc transcriptional activity B4->B5 C1 Biolayer Interferometry (BLI): N-Myc-Max binding to DNA C2 Proximity Ligation Assay (PLA): N-Myc-Max dimerization

Workflow for key experimental assays to evaluate this compound efficacy.

Experimental Protocols

Cell Viability Assay (Resazurin Reduction Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds. Add the compounds to the respective wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • Resazurin Addition: Prepare a sterile solution of resazurin (e.g., 0.1 mg/mL in PBS) and add 20 µL to each well.

  • Measurement: Incubate for 2-4 hours at 37°C, protected from light. Measure fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot a dose-response curve to determine the IC50 value.

Luciferase Transcription Inhibition Assay
  • Cell Transfection: Transfect the target cell line (e.g., LNCaP-NMYC) with a luciferase reporter plasmid containing N-Myc responsive elements.

  • Compound Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Cell Lysis: After a further 24-48 hours of incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.

  • Luminescence Measurement: Add luciferase assay reagent to the cell lysate and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) and calculate the inhibition of N-Myc transcriptional activity relative to the vehicle control. The IC50 value is determined from the dose-response curve.

Biolayer Interferometry (BLI) for N-Myc-Max-DNA Interaction
  • Biosensor Preparation: Immobilize biotinylated DNA containing the E-box sequence onto streptavidin-coated biosensors.

  • Baseline: Equilibrate the biosensors in a suitable binding buffer.

  • Association: Dip the biosensors into wells containing a pre-formed N-Myc-Max heterodimer complex in the presence or absence of this compound.

  • Dissociation: Transfer the biosensors back to the binding buffer to measure the dissociation of the complex.

  • Data Analysis: Analyze the binding and dissociation curves to determine the effect of this compound on the interaction between the N-Myc-Max complex and its DNA target.

Proximity Ligation Assay (PLA) for N-Myc-Max Dimerization
  • Cell Preparation: Seed cells on coverslips, fix, and permeabilize them.

  • Primary Antibody Incubation: Incubate the cells with primary antibodies specific for N-Myc and Max, raised in different species.

  • PLA Probe Incubation: Add species-specific secondary antibodies conjugated with oligonucleotides (PLA probes).

  • Ligation and Amplification: If the proteins are in close proximity (<40 nm), the oligonucleotides are ligated to form a circular DNA template, which is then amplified via rolling circle amplification using a fluorescently labeled probe.

  • Visualization: Visualize the resulting fluorescent spots using a fluorescence microscope. The number of spots per cell corresponds to the number of N-Myc-Max interactions.

  • Quantification: Quantify the number of PLA signals per cell to determine the effect of this compound on N-Myc-Max dimerization.

Conclusion

This compound demonstrates potent and selective inhibitory activity against N-Myc dependent cancer cell lines. Its ability to disrupt the N-Myc-Max interaction with DNA at sub-micromolar concentrations in transcriptional assays highlights its potential as a valuable tool for cancer research and a promising candidate for further therapeutic development. The provided experimental protocols and comparative data offer a framework for researchers to independently validate and expand upon these findings in their own cell line models of interest.

References

Independent Verification of VPC-70619's Anti-Cancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-cancer activity of VPC-70619 with alternative therapeutic agents. Experimental data is presented for independent verification and to support future research and development efforts.

Executive Summary

This compound is a novel small molecule inhibitor targeting the N-Myc-Max protein-protein interaction, a critical driver in several aggressive cancers, including neuroendocrine prostate cancer (NEPC) and neuroblastoma.[1][2] This guide compares the preclinical efficacy of this compound with other N-Myc targeting strategies, namely Aurora Kinase A (AURKA) inhibitors and BET bromodomain inhibitors. The data presented herein is collated from publicly available research to facilitate a comprehensive and objective assessment.

Comparative Analysis of Anti-Cancer Activity

The following tables summarize the in vitro efficacy of this compound and its alternatives against N-Myc amplified or overexpressing cancer cell lines.

Table 1: In Vitro Efficacy of N-Myc Inhibitors in Neuroblastoma and Neuroendocrine Prostate Cancer Cell Lines

CompoundTargetMechanism of ActionCell LineIC50Citation(s)
This compound N-Myc/Max InteractionPrevents N-Myc/Max heterodimer binding to DNA E-boxNCI-H660 (NEPC)7.0 µM[3]
IMR-32 (Neuroblastoma)>50% inhibition at 10 µM[3]
LNCaP-NMYC (Prostate)4.3 µM (Transcriptional Assay)[3]
Alisertib (MLN8237) Aurora Kinase AIndirectly destabilizes N-Myc proteinKelly (Neuroblastoma)~10 nM[4]
SK-N-BE(2) (Neuroblastoma)~20 nM[4]
NB1691-LUC (Neuroblastoma)~15 nM[4]
JQ1 BET Bromodomains (BRD4)Inhibits transcriptional upregulation of MYCNKelly (Neuroblastoma)Sensitive (IC50 ≤ 1 µM)[5]
IMR-32 (Neuroblastoma)Sensitive (IC50 ≤ 1 µM)[6]
OTX015 BET Bromodomains (BRD4)Inhibits transcriptional upregulation of MYCNMYCN-amplified NeuroblastomaEffective in preclinical models[7][8]

Table 2: Stability and Selectivity of N-Myc Inhibitors

CompoundParameterValueCell Line/SystemCitation(s)
This compound Microsomal Stability (T1/2)2310 minLiver Microsomes[3]
SelectivityMinimal cytotoxicity in Myc-negative HO15.19 cellsHO15.19[3]
Alisertib (MLN8237) Selectivity>200-fold for Aurora A over Aurora BCell-free assay[9]
JQ1 SelectivitySensitivity correlates with MYCN amplificationCancer cell line panel[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for independent verification.

Cell Viability and Proliferation Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds in cancer cell lines.

Protocol:

  • Cell Culture: Cancer cell lines (e.g., NCI-H660, IMR-32) are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: A serial dilution of the test compound (e.g., this compound, Alisertib, JQ1) is added to the wells. Control wells receive vehicle (e.g., DMSO).

  • Incubation: Plates are incubated for a specified period (e.g., 48-120 hours).

  • Viability Assessment: Cell viability is measured using a commercially available assay, such as the MTS or MTT assay, which measures mitochondrial activity.

  • Data Analysis: The absorbance is read using a plate reader, and the data is normalized to the vehicle-treated control. IC50 values are calculated by fitting the data to a dose-response curve using appropriate software.

MYC-Luciferase Transcriptional Reporter Assay

Objective: To measure the effect of inhibitors on N-Myc transcriptional activity.

Protocol:

  • Cell Transfection: Cells (e.g., LNCaP-NMYC) are co-transfected with a luciferase reporter plasmid containing MYC-responsive elements and a constitutively expressed control reporter (e.g., Renilla luciferase).

  • Compound Treatment: After transfection, cells are treated with the test compounds at various concentrations.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours).

  • Luciferase Assay: Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal (from the MYC reporter) is normalized to the Renilla luciferase signal (transfection control).

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration to determine the IC50 for transcriptional inhibition.

Biolayer Interferometry (BLI) for N-Myc-Max-DNA Interaction

Objective: To assess the ability of an inhibitor to disrupt the binding of the N-Myc-Max heterodimer to its DNA target.

Protocol:

  • Probe Preparation: A biotinylated DNA oligonucleotide containing the E-box consensus sequence is synthesized.

  • Biosensor Loading: Streptavidin-coated biosensors are loaded with the biotinylated DNA probe.

  • Protein Preparation: Purified recombinant N-Myc and Max proteins are combined to form the heterodimer.

  • Binding Assay:

    • Baseline: Biosensors are equilibrated in buffer.

    • Association: Biosensors are dipped into a solution containing the N-Myc-Max heterodimer, and the binding is monitored in real-time.

    • Inhibition: The assay is repeated in the presence of various concentrations of the test inhibitor (e.g., this compound).

    • Dissociation: Biosensors are moved to a buffer-only solution to monitor the dissociation of the complex.

  • Data Analysis: The binding and dissociation curves are analyzed to determine the effect of the inhibitor on the interaction.

Microscale Thermophoresis (MST) for Protein-Small Molecule Interaction

Objective: To quantify the binding affinity between a small molecule inhibitor and its protein target.

Protocol:

  • Protein Labeling: One of the binding partners (e.g., N-Myc-Max complex) is fluorescently labeled.

  • Sample Preparation: A serial dilution of the unlabeled binding partner (the small molecule inhibitor, e.g., this compound) is prepared. The labeled protein is added to each dilution at a constant concentration.

  • MST Measurement: The samples are loaded into capillaries, and an infrared laser is used to create a microscopic temperature gradient. The movement of the fluorescently labeled protein along this gradient is measured.

  • Data Analysis: Changes in the thermophoretic movement upon binding of the small molecule are used to calculate the dissociation constant (Kd), which reflects the binding affinity.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by this compound and its alternatives.

N_Myc_Inhibition_Pathway cluster_vpc This compound Mechanism N-Myc N-Myc N-Myc/Max_Dimer N-Myc/Max Heterodimer N-Myc->N-Myc/Max_Dimer Max Max Max->N-Myc/Max_Dimer E-Box E-Box DNA N-Myc/Max_Dimer->E-Box Binds Transcription Gene Transcription (Proliferation, Growth) E-Box->Transcription This compound This compound This compound->N-Myc/Max_Dimer Inhibits Binding to DNA

Caption: Mechanism of action of this compound.

Aurora_Kinase_A_Inhibition_Pathway cluster_aurka Aurora Kinase A Inhibitor Mechanism Aurora_A Aurora Kinase A N-Myc_Stabilized Stabilized N-Myc Aurora_A->N-Myc_Stabilized Stabilizes N-Myc N-Myc N-Myc->N-Myc_Stabilized Proteasomal_Degradation Proteasomal Degradation N-Myc->Proteasomal_Degradation Transcription Gene Transcription N-Myc_Stabilized->Transcription Alisertib Alisertib Alisertib->Aurora_A Inhibits

Caption: Mechanism of Aurora Kinase A inhibitors.

BET_Inhibition_Pathway cluster_bet BET Bromodomain Inhibitor Mechanism BRD4 BRD4 MYCN_Transcription MYCN Transcription BRD4->MYCN_Transcription Promotes Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Recruits MYCN_Gene MYCN Gene MYCN_Gene->MYCN_Transcription N-Myc_Protein N-Myc Protein MYCN_Transcription->N-Myc_Protein JQ1_OTX015 JQ1 / OTX015 JQ1_OTX015->BRD4 Inhibits Binding to Histones

Caption: Mechanism of BET bromodomain inhibitors.

Conclusion

This compound represents a promising direct inhibitor of the N-Myc/Max interaction with demonstrated preclinical activity and favorable stability. Its mechanism of action is distinct from indirect N-Myc inhibitors such as Aurora Kinase A and BET bromodomain inhibitors. While indirect inhibitors like Alisertib and JQ1 have shown potent low nanomolar to micromolar efficacy in certain contexts, this compound offers a targeted approach to disrupt a key oncogenic protein complex. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and potential therapeutic niches for these different N-Myc targeting strategies. This guide provides a foundational dataset and experimental framework to support such ongoing research.

References

VPC-70619: A Novel N-Myc Inhibitor Benchmarked Against Standard Therapies for Neuroendocrine Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of VPC-70619, a novel N-Myc inhibitor, with established standard-of-care therapies for neuroendocrine prostate cancer (NEPC), a particularly aggressive subtype of castration-resistant prostate cancer (CRPC).

Neuroendocrine prostate cancer (NEPC) represents a significant clinical challenge due to its aggressive nature and resistance to conventional androgen deprivation therapies.[1][2] While platinum-based chemotherapy is a cornerstone of treatment, its efficacy is often short-lived, highlighting the urgent need for novel therapeutic strategies.[1][3] this compound has emerged as a promising preclinical candidate that targets the N-Myc oncogene, a key driver of NEPC.[4][5][6] This guide summarizes the available preclinical data for this compound and contrasts its proposed mechanism and performance metrics against current standard therapies.

Performance Comparison: this compound vs. Standard Therapies

The following table summarizes the key characteristics and performance data for this compound in comparison to standard therapeutic options for NEPC. It is important to note that the data for this compound is preclinical, while the information for standard therapies is based on extensive clinical use.

FeatureThis compoundStandard Chemotherapy (e.g., Docetaxel, Platinum agents)Androgen Receptor (AR) Pathway Inhibitors (e.g., Enzalutamide, Abiraterone)
Target N-Myc-Max heterodimer DNA binding[5][6]Microtubules (Docetaxel), DNA replication (Platinum agents)Androgen Receptor signaling
Mechanism of Action Inhibits the binding of the N-Myc-Max complex to DNA E-boxes, thereby blocking the transcription of N-Myc target genes.[5][6][7]Induces cell death by disrupting cell division or damaging DNA.Blocks the production or action of androgens that fuel prostate cancer growth.
Applicability in NEPC Specifically designed to target N-Myc, a key oncogenic driver in NEPC.[4][7]Standard first-line treatment for NEPC, often in combination.[1][3]Generally ineffective in true NEPC due to the loss of AR signaling dependence.[1]
Reported Potency (IC50) 4.3 µM in a luciferase transcription inhibition assay.[8]Varies by agent and cell line.Varies by agent and cell line.
Selectivity Demonstrates selective activity against N-Myc expressing cells, with minimal effect on N-Myc-negative cells.[5] For example, at 10 µM, this compound showed 99.4% inhibition in IMR32 (N-Myc positive) cells versus 14.1% in HO15.19 (N-Myc negative) cells.[9]Broadly cytotoxic, affecting all rapidly dividing cells.Specific to AR signaling pathways.
Pharmacokinetics High microsomal stability (T1/2 of 2310 min) and bioavailability via both oral and intraperitoneal administration in preclinical models.[6][8]Well-established clinical pharmacokinetic profiles.Well-established clinical pharmacokinetic profiles.
Limitations Preclinical stage of development; clinical efficacy and safety are unknown.Significant toxicity and development of resistance.[1]Ineffective in NEPC and development of resistance in CRPC.[1][2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and a typical experimental evaluation of this compound, the following diagrams are provided.

N_Myc_Signaling_Pathway cluster_nucleus Nucleus N_Myc N-Myc N_Myc_Max N-Myc-Max Heterodimer N_Myc->N_Myc_Max Max Max Max->N_Myc_Max E_Box E-Box DNA N_Myc_Max->E_Box Binds Target_Genes Target Gene Transcription E_Box->Target_Genes Activates Proliferation Cell Proliferation & Survival Target_Genes->Proliferation VPC_70619 This compound VPC_70619->N_Myc_Max Inhibits DNA Binding

Caption: N-Myc signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start: Culture NEPC (N-Myc Expressing) Cells treat Treat cells with varying concentrations of this compound start->treat incubate Incubate for a defined period (e.g., 24-72 hours) treat->incubate assay Perform Cell Viability Assay (e.g., MTT Assay) incubate->assay measure Measure absorbance to quantify viable cells assay->measure analyze Analyze data to determine IC50 value measure->analyze end End: Assess antiproliferative effect of this compound analyze->end

References

A Comparative Guide to the Specificity of VPC-70619 for N-Myc Over c-Myc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the small molecule inhibitor VPC-70619, focusing on its specificity for the N-Myc oncoprotein over its closely related homolog, c-Myc. The information presented herein is intended to assist researchers in evaluating this compound as a potential therapeutic agent and a tool for basic research. This document summarizes key experimental data, details the methodologies used for its characterization, and provides a comparative landscape of alternative N-Myc and c-Myc inhibitors.

Introduction to this compound

This compound is a novel small molecule inhibitor designed to target the N-Myc transcription factor.[1][2][3] Dysregulation of N-Myc is a critical driver in several aggressive cancers, most notably neuroblastoma and neuroendocrine prostate cancer.[2][3] this compound was developed through a rational drug design approach, evolving from a chemical series that initially targeted the c-Myc/Max DNA-binding domain.[2] The mechanism of action of this compound involves the disruption of the N-Myc-Max heterodimer's ability to bind to DNA E-boxes, thereby inhibiting the transcription of N-Myc target genes.[1][2][4]

Quantitative Comparison of Inhibitor Specificity

The following tables summarize the quantitative data available for this compound and a selection of other N-Myc and c-Myc inhibitors. This data is crucial for assessing the potency and selectivity of these compounds.

Table 1: In Vitro Activity of this compound

Assay TypeTarget/Cell LineMetricValueReference
Transcriptional Reporter AssayLNCaP (N-Myc overexpression)IC504.3 µM[2][5]
Cell Viability AssayIMR32 (N-Myc amplified)% Inhibition (at 10 µM)99.4%[1][5]
Cell Viability AssayNCI-H660 (N-Myc positive)-Strong Inhibition[4]
Cell Viability AssayHO15.19 (N-Myc negative)% Inhibition (at 10 µM)14.1%[1][5]
Biolayer Interferometry (BLI)N-Myc-Max-DNA Interaction-Disrupts binding at 100 µM[2][6]
Microscale Thermophoresis (MST)N-Myc-Max Complex-Weak Binding[2][6]

Note: A direct IC50 value for this compound against c-Myc has not been published. The low activity in the N-Myc negative HO15.19 cell line is used here as a surrogate for its off-target effects, suggesting a favorable selectivity profile for N-Myc.

Table 2: Comparative In Vitro Efficacy of N-Myc and c-Myc Inhibitors

InhibitorPrimary Target(s)Mechanism of ActionIC50 / KdReference
This compound N-Myc Inhibits N-Myc-Max-DNA binding IC50: 4.3 µM (N-Myc transcription) [2][5]
N78N-MycPromotes N-Myc degradation-[7]
MYCMI-6c-Myc/N-MycDisrupts Myc-Max dimerizationIC50: 0.52 µM (c-Myc/Max)-
Mycro3c-Myc/N-MycDisrupts Myc-Max dimerizationIC50: ~1 µM (cell proliferation)-
KJ-Pyr-9c-Myc/N-MycBinds to MycKd: 6.5 nM (c-Myc)-
10058-F4c-Myc/N-MycDisrupts Myc-Max dimerizationIC50: 34.3 µM (c-Myc/Max)[8]
EN4c-MycCovalently binds to c-Myc-[2]

Signaling Pathways and Experimental Workflows

Visual representations of the N-Myc signaling pathway and the experimental workflows used to characterize this compound are provided below to facilitate a deeper understanding of its mechanism and evaluation.

N_Myc_Signaling_Pathway N-Myc Signaling Pathway and Inhibition by this compound cluster_nucleus Nucleus N-Myc N-Myc N-Myc_Max N-Myc-Max Heterodimer N-Myc->N-Myc_Max Max Max Max->N-Myc_Max E-Box E-Box DNA Sequence N-Myc_Max->E-Box Binds to Target_Genes Target Gene Transcription (Proliferation, Growth, etc.) E-Box->Target_Genes Activates This compound This compound This compound->N-Myc_Max Inhibits DNA Binding

Caption: N-Myc signaling and this compound's point of intervention.

Experimental_Workflow Experimental Workflow for this compound Specificity cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays BLI Biolayer Interferometry (BLI) - Measures disruption of N-Myc-Max-DNA interaction Reporter_Assay Luciferase Reporter Assay - Quantifies inhibition of N-Myc transcriptional activity BLI->Reporter_Assay MST Microscale Thermophoresis (MST) - Assesses direct binding to N-Myc-Max complex MST->Reporter_Assay Viability_Assay Cell Viability Assay - Compares effect on N-Myc+ vs. N-Myc- cell lines Reporter_Assay->Viability_Assay CoIP Co-Immunoprecipitation - Confirms disruption of protein-DNA interaction in cells Viability_Assay->CoIP

Caption: Workflow for evaluating this compound's N-Myc specificity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Luciferase Reporter Assay for N-Myc Transcriptional Activity
  • Objective: To quantify the inhibitory effect of this compound on N-Myc-driven gene transcription.

  • Cell Line: LNCaP cells stably overexpressing N-Myc and containing a luciferase reporter construct with an N-Myc responsive promoter.

  • Protocol:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for 24-48 hours.

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

    • Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) or to total protein concentration to account for differences in cell number and transfection efficiency.

    • Calculate the IC50 value by plotting the normalized luciferase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell Viability Assay
  • Objective: To determine the cytotoxic effect of this compound on N-Myc-dependent and N-Myc-independent cancer cell lines.

  • Cell Lines: IMR32 (N-Myc amplified), NCI-H660 (N-Myc positive), and HO15.19 (N-Myc negative).

  • Protocol:

    • Seed the cells in 96-well plates and allow them to attach.

    • Treat the cells with various concentrations of this compound for a specified period (e.g., 72 hours).

    • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.

    • Measure the absorbance or fluorescence using a plate reader.

    • Express the results as a percentage of the vehicle-treated control and plot against the inhibitor concentration to determine the percentage of inhibition at a given concentration.

Biolayer Interferometry (BLI)
  • Objective: To confirm that this compound disrupts the interaction between the N-Myc-Max heterodimer and its DNA E-box binding site.

  • Protocol:

    • Immobilize a biotinylated DNA oligonucleotide containing the E-box sequence onto streptavidin-coated biosensors.

    • Establish a baseline reading in the assay buffer.

    • Associate the purified N-Myc-Max protein complex with the DNA-coated biosensors.

    • Introduce this compound at various concentrations and monitor the dissociation of the N-Myc-Max complex from the DNA.

    • The change in the interference pattern is proportional to the amount of bound protein, allowing for the real-time monitoring of binding and dissociation.

Microscale Thermophoresis (MST)
  • Objective: To measure the binding affinity of this compound to the purified N-Myc-Max protein complex.

  • Protocol:

    • Label the purified N-Myc-Max complex with a fluorescent dye.

    • Prepare a serial dilution of this compound.

    • Mix the fluorescently labeled N-Myc-Max with each concentration of this compound.

    • Load the samples into capillaries and measure the thermophoretic movement of the labeled protein in an MST instrument.

    • A change in thermophoresis upon ligand binding is used to determine the binding affinity (Kd). The published data indicates weak binding of this compound directly to the N-Myc-Max complex, consistent with its mechanism of interfering with DNA binding rather than disrupting the heterodimer itself.[2][6]

Co-Immunoprecipitation (Co-IP)
  • Objective: To assess the effect of this compound on the interaction between N-Myc and Max, and their association with chromatin in a cellular context.

  • Protocol:

    • Treat N-Myc expressing cells with this compound or a control compound.

    • Lyse the cells under non-denaturing conditions to preserve protein-protein interactions.

    • Incubate the cell lysate with an antibody specific to either N-Myc or Max.

    • Precipitate the antibody-protein complexes using protein A/G-conjugated beads.

    • Wash the beads to remove non-specifically bound proteins.

    • Elute the bound proteins and analyze the eluate by Western blotting using antibodies against N-Myc and Max to determine if the interaction is disrupted.

    • For chromatin immunoprecipitation (ChIP), cross-link protein-DNA complexes before lysis and use an antibody against N-Myc or Max to pull down the associated DNA. The precipitated DNA can then be analyzed by qPCR to quantify the occupancy at specific E-box sequences.

Conclusion

The available data strongly indicates that this compound is a potent and selective inhibitor of N-Myc transcriptional activity. Its efficacy in N-Myc amplified cancer cell lines, coupled with its minimal impact on N-Myc negative cells, underscores its specificity. While direct quantitative data comparing its activity against c-Myc is not yet published, the development history from a c-Myc inhibitor scaffold and the observed selectivity in cell-based assays suggest a favorable profile for N-Myc. Further head-to-head comparative studies would be beneficial to definitively quantify the selectivity of this compound for N-Myc over c-Myc. This guide provides a comprehensive overview for researchers to evaluate the potential of this compound in the context of N-Myc-driven malignancies.

References

Safety Operating Guide

Navigating the Safe Disposal of VPC-70619: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are fundamental to maintaining a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of VPC-70619, a potent N-Myc inhibitor used in cancer research. Adherence to these procedures is essential for minimizing risks to personnel and the environment.

Immediate Safety and Hazard Information

Before initiating any disposal procedures, it is crucial to be fully aware of the hazards associated with this compound. The following table summarizes critical information derived from the Safety Data Sheet (SDS).

Hazard ClassificationDescriptionPrecautionary Measures
Acute Toxicity, Oral Category 4 Harmful if swallowed. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.
Skin Corrosion/Irritation Category 2 Causes skin irritation. Wear protective gloves. If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Serious Eye Damage/Irritation Category 2 Causes serious eye irritation. Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Specific Target Organ Toxicity Category 3 May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

This data is based on the Safety Data Sheet for this compound.[1]

Experimental Protocol: Step-by-Step Disposal of this compound Waste

The following protocol outlines the approved procedure for the disposal of this compound and associated contaminated materials. This process is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, including:

    • Gloves

    • Pipette tips

    • Weigh boats

    • Empty vials

    • Contaminated bench paper and wipes must be collected in a dedicated, clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and feature a secure, tight-fitting lid.

  • Liquid Waste: All solutions containing this compound, such as:

    • Unused stock solutions

    • Experimental media

    • Rinsates from cleaning contaminated glassware must be collected in a separate, labeled hazardous liquid waste container. It is critical not to mix this compound waste with other chemical waste streams unless their compatibility has been definitively verified.

2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • The date of waste accumulation should be clearly marked on the label.

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Ensure that secondary containment is in place for liquid waste containers to mitigate the impact of potential spills.

  • Keep waste containers securely closed at all times, except when actively adding waste.

3. Decontamination of Work Surfaces:

  • Following any handling of this compound, all work surfaces (e.g., fume hood, benchtop) must be thoroughly decontaminated.

  • Use an appropriate solvent, such as 70% ethanol, followed by a suitable laboratory cleaning agent.

  • All materials used for decontamination, such as absorbent pads and wipes, must be disposed of as solid hazardous waste.

4. Final Disposal:

  • Do not dispose of any this compound waste down the drain or in the regular trash.

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Follow all institutional and local regulations regarding the maximum allowable accumulation time for hazardous waste.

  • Based on the hazard profile of similar compounds, the ultimate disposal method will likely be incineration by a specialized facility.

Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure, from the point of generation to its final, safe disposal.

This compound Disposal Workflow A Waste Generation (Solid & Liquid) B Segregate Waste Streams A->B C Solid Waste Container (Labeled) B->C D Liquid Waste Container (Labeled, Secondary Containment) B->D E Store in Designated Secure Area C->E D->E F Schedule Pickup with EHS/Licensed Contractor E->F G Final Disposal (e.g., Incineration) F->G

Caption: Logical workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling VPC-70619

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for VPC-70619 was not publicly available at the time of this document's creation. The following guidance is based on best practices for handling potent, small molecule inhibitors used in research, particularly those with antineoplastic properties like N-Myc inhibitors. Researchers must consult their institution's safety office and perform a risk assessment before handling this compound.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a potent N-Myc inhibitor. The information is designed to be a primary resource for laboratory safety and chemical handling, ensuring the well-being of personnel and the integrity of research.

I. Personal Protective Equipment (PPE) and Safety Measures

Given that this compound is a potent compound intended for cancer research, it should be handled with the same precautions as other hazardous substances. The following table summarizes the recommended PPE and safety measures.

Safety Measure Specification Rationale
Primary Engineering Controls Certified Class II Biological Safety Cabinet (BSC) or a powder containment hood.To prevent inhalation of aerosols and powders.
Respiratory Protection NIOSH-approved N95 or higher respirator if handling outside of a containment unit.To protect against inhalation of fine particles.
Eye Protection Safety glasses with side shields or chemical splash goggles.To prevent eye contact with powders or solutions.
Hand Protection Double gloving with nitrile gloves.To provide a barrier against skin absorption. Change gloves immediately if contaminated.
Body Protection A disposable gown or a dedicated lab coat.To protect skin and clothing from contamination.
Waste Disposal All contaminated materials should be disposed of as hazardous chemical waste.To prevent environmental contamination and accidental exposure.

II. Operational Plan: Handling and Preparation of this compound Solutions

This section outlines the step-by-step procedure for the safe handling and preparation of stock solutions of this compound.

1. Preparation and Weighing:

  • All initial handling of the solid compound, including weighing, must be conducted within a certified chemical fume hood or a powder containment enclosure to minimize inhalation risk.

  • Use dedicated spatulas and weighing papers.

  • Clean the weighing area and all equipment with an appropriate solvent (e.g., 70% ethanol) after use.

2. Solution Preparation:

  • This compound is soluble in DMSO.[1]

  • Slowly add the solvent to the vial containing the solid compound to avoid splashing.

  • Cap the vial tightly and vortex until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

  • Clearly label the stock solution with the compound name, concentration, solvent, and date of preparation.

3. Storage of Stock Solutions:

  • Store stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]

  • Protect from light.

  • Use aliquots to avoid repeated freeze-thaw cycles.

III. Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and exposure.

  • Solid Waste: All disposable items that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and vials, should be collected in a designated, sealed hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a clearly labeled, sealed hazardous liquid waste container. Do not pour down the drain.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. This can typically be achieved by washing with a suitable solvent, followed by a detergent and water.

  • Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.

IV. Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for handling this compound and its mechanism of action as an N-Myc inhibitor.

G This compound Handling Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal A Wear Appropriate PPE B Weigh this compound in Containment Hood A->B C Prepare Stock Solution (e.g., in DMSO) B->C D Cell Culture Treatment or Animal Dosing C->D E Incubation and Data Collection D->E F Decontaminate Work Surfaces & Equipment E->F G Dispose of Solid & Liquid Waste as Hazardous F->G G This compound Mechanism of Action NMyc N-Myc Heterodimer N-Myc/Max Heterodimer NMyc->Heterodimer Max Max Max->Heterodimer EBox E-Box DNA Heterodimer->EBox Binds to Transcription Gene Transcription (Cell Proliferation, etc.) EBox->Transcription Initiates VPC70619 This compound VPC70619->Heterodimer Inhibits Binding

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.